Hexamethylenediamine phosphate
Description
Structure
2D Structure
Properties
CAS No. |
17558-97-3 |
|---|---|
Molecular Formula |
C6H19N2O4P |
Molecular Weight |
214.2 g/mol |
IUPAC Name |
hexane-1,6-diamine;phosphoric acid |
InChI |
InChI=1S/C6H16N2.H3O4P/c7-5-3-1-2-4-6-8;1-5(2,3)4/h1-8H2;(H3,1,2,3,4) |
InChI Key |
COVSKPKHYJXXHY-UHFFFAOYSA-N |
SMILES |
C(CCCN)CCN.OP(=O)(O)O |
Canonical SMILES |
C(CCCN)CCN.OP(=O)(O)O |
Other CAS No. |
17558-97-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hexamethylenediamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hexamethylenediamine phosphate, a salt formed from the acid-base reaction between hexamethylenediamine and phosphoric acid. This document details a probable synthesis protocol, outlines key characterization methods, and presents expected data in a structured format.
Introduction
This compound is an organic salt with the chemical formula C6H19N2O4P. It is formed by the neutralization reaction between the organic base hexamethylenediamine and the inorganic acid, phosphoric acid.[1] This compound holds potential interest in various fields, including as a precursor in polymer chemistry and potentially in the development of novel pharmaceutical formulations due to the presence of both amine and phosphate functional groups. The phosphate moiety can, for instance, be relevant in the context of phosphoramidate chemistry, which has applications in drug delivery.[2]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H19N2O4P | [1] |
| Molecular Weight | 214.20 g/mol | [1] |
| CAS Number | 17558-97-3 | [1] |
| IUPAC Name | hexane-1,6-diamine;phosphoric acid | [1] |
Synthesis of this compound
Experimental Protocol
Materials:
-
Hexamethylenediamine (C6H16N2)
-
Orthophosphoric acid (H3PO4, 85% aqueous solution)
-
Deionized water
-
Ethanol (optional, for precipitation/crystallization)
-
Isopropanol (optional, for washing)
Procedure:
-
Dissolution of Hexamethylenediamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar amount of hexamethylenediamine in a minimal amount of deionized water with gentle stirring.
-
Acid Addition: Slowly add an equimolar amount of 85% orthophosphoric acid dropwise to the hexamethylenediamine solution. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature, using an ice bath if necessary.
-
Reaction and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The this compound salt may precipitate out of the solution, or the solution can be concentrated under reduced pressure to induce precipitation.
-
Isolation and Purification: The precipitated salt can be collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.
-
Washing and Drying: Wash the purified crystals with a cold solvent like isopropanol to remove any residual impurities and then dry under vacuum to a constant weight.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following techniques are recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the salt will be evident by the appearance of bands corresponding to the ammonium and phosphate ions.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Expected Spectral Features:
The FTIR spectrum is expected to show characteristic absorption bands for the N-H bonds of the ammonium groups, P-O bonds of the phosphate group, and the C-H and C-N bonds of the hexamethylene chain.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 (broad) | N-H stretch | Primary amine (residual) and N⁺-H of ammonium |
| 2930-2850 | C-H stretch | Methylene groups (-CH2-) |
| 1650-1550 | N-H bend | Primary amine and ammonium |
| 1470-1450 | C-H bend | Methylene groups (-CH2-) |
| 1100-950 (broad) | P-O stretch | Phosphate ion (PO₄³⁻) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ³¹P NMR spectroscopy are powerful tools for elucidating the structure of the synthesized salt.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Data Acquisition: Record the ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the hexamethylenediamine backbone. The chemical shifts will be influenced by the protonation of the amine groups.
-
³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance, characteristic of the phosphate anion in the salt.
Table 3: Expected NMR Chemical Shifts for this compound (in D₂O)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.0 | Triplet | -CH₂-NH₃⁺ |
| ¹H | ~1.6 | Multiplet | -CH₂-CH₂-NH₃⁺ |
| ¹H | ~1.4 | Multiplet | -CH₂-CH₂-CH₂-NH₃⁺ |
| ³¹P | 0 to 5 | Singlet | Phosphate (PO₄³⁻) |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the dried sample in an alumina or platinum pan.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
Expected Thermal Behavior:
The TGA curve will show weight loss at different temperatures corresponding to the decomposition of the organic and inorganic components. The DSC curve will indicate endothermic or exothermic events such as melting, decomposition, and other phase transitions.
Table 4: Expected Thermal Analysis Data for this compound
| Analysis | Temperature Range (°C) | Expected Event |
| DSC | 150 - 250 | Endotherm (Melting/Decomposition) |
| TGA | 200 - 400 | Major weight loss (Decomposition of hexamethylenediamine moiety) |
| TGA | > 400 | Residual mass corresponding to phosphorus oxides |
X-ray Powder Diffraction (XRPD)
XRPD is used to determine the crystalline structure of the synthesized salt.
Experimental Protocol:
-
Sample Preparation: A finely ground powder of the sample is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
Expected Results:
A crystalline sample of this compound will produce a unique diffraction pattern with sharp peaks at specific 2θ angles, which can be used for phase identification and purity assessment. The precise peak positions and intensities are specific to the crystal lattice of the compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers and professionals in chemistry and drug development. The successful synthesis and thorough characterization of this compound will enable further exploration of its potential applications.
References
An In-depth Technical Guide to the Physicochemical Properties of Hexamethylenediamine Phosphate
Abstract
Hexamethylenediamine phosphate is an organic salt formed from the acid-base reaction between hexamethylenediamine (HMDA), a difunctional organic base, and phosphoric acid, a triprotic acid. This compound holds significance in various industrial applications, primarily as a component in the synthesis of advanced polymers and materials.[1] Its properties, such as enhanced thermal stability and water solubility compared to its parent diamine, make it a subject of interest for materials science and chemical research.[1] A thorough understanding of its physicochemical properties is critical for optimizing reaction conditions, ensuring product purity, and predicting its behavior in various formulations. This guide provides a detailed overview of the key physicochemical properties of this compound, standardized experimental protocols for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that as a salt, its behavior in solution is governed by the acid-base equilibria of its constituent parts.[1] While data for the specific salt is limited, properties can be inferred from the well-characterized parent compounds, hexamethylenediamine and phosphoric acid.
Quantitative Data Summary
The following table outlines the key quantitative physicochemical properties for this compound and its parent compounds.
| Property | This compound | Hexamethylenediamine (Parent Base) | Phosphoric Acid (Parent Acid) | Citation(s) |
| IUPAC Name | hexane-1,6-diamine;phosphoric acid | hexane-1,6-diamine | Phosphoric acid | [1][2] |
| Synonyms | HMDA Phosphate | 1,6-Diaminohexane, HMDA | Orthophosphoric acid | [2][3] |
| CAS Number | 17558-97-3 | 124-09-4 | 7664-38-2 | [1][2] |
| Molecular Formula | C₆H₁₉N₂O₄P | C₆H₁₆N₂ | H₃PO₄ | [1][2] |
| Molecular Weight | 214.20 g/mol | 116.20 g/mol | 98.00 g/mol | [1][2] |
| Appearance | White crystalline solid (typical for salt) | Colorless to white crystalline solid | Colorless, odorless liquid or solid | [3][4] |
| Melting Point | Data not available | 42 - 45 °C | 42.35 °C | [5][6] |
| Boiling Point | Decomposes | 204 - 205 °C | 158 °C (decomposes) | [7][8] |
| Aqueous Solubility | Expected to be highly soluble | 490 g/L (at 20 °C) | Miscible | [1][9][10] |
| pKa Values | Governed by parent compounds | pKa₁ ≈ 10.0, pKa₂ ≈ 11.1 | pKa₁ ≈ 2.15, pKa₂ ≈ 7.20, pKa₃ ≈ 12.35 | [3][9] |
Experimental Protocols for Property Determination
Accurate and reproducible measurement of physicochemical properties is essential for research and quality control. The following sections detail standard laboratory protocols for determining melting point, aqueous solubility, and pKa.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[11] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can lower the melting point and broaden the range.[11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Sample (finely powdered and dry)
-
Mortar and pestle
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently pulverize it into a fine powder using a clean, dry mortar and pestle.[12]
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop.[13] The packed sample height should be 2-3 mm.[13]
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20°C/min) to get an estimated range.[13]
-
Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Prepare a new capillary and heat at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[11]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Aqueous Solubility Determination (OECD 105 Shake-Flask Method)
The Shake-Flask Method is a standard protocol recommended by the Organisation for Economic Co-operation and Development (OECD) for determining the water solubility of substances with solubilities above 10⁻² g/L.[14][15]
Apparatus:
-
Shaking apparatus with a thermostatically controlled water bath
-
Flasks with sufficient volume
-
Centrifuge (temperature-controlled) or filtration apparatus
-
Calibrated analytical equipment for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
-
Reagent grade water
Procedure:
-
Preparation: Add an excess amount of the solid substance to a flask containing a known volume of reagent grade water. The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test is recommended to determine the time required; typically, 24-48 hours is sufficient.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to settle. Separate the solid and aqueous phases. This is a critical step and is typically achieved by:
-
Centrifugation: Centrifuge the sample at the same temperature as the equilibration to prevent precipitation or further dissolution.[15]
-
Filtration: Use a suitable filter that does not adsorb the test substance.
-
-
Analysis: Carefully remove an aliquot of the clear, saturated aqueous phase. Determine the concentration of the dissolved substance using a pre-calibrated and validated analytical method.
-
Replication: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[15]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used, simple, and cost-effective method for determining the pKa values of ionizable compounds.[16][17] It involves monitoring pH changes in a solution upon the stepwise addition of a titrant (a strong acid or base).[16]
Apparatus:
-
Calibrated pH meter with a combination pH electrode
-
Automatic titrator or a burette
-
Stir plate and magnetic stir bar
-
Reaction vessel (beaker)
-
Standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl)
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) before starting the experiment.[18][19]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the substance in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 1 mM).[18][19] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[18]
-
Titration:
-
Place the sample solution in the reaction vessel with a stir bar and immerse the pH electrode.
-
For an acidic salt like this compound, the solution can be made acidic (e.g., to pH 2) with a strong acid (like HCl) and then titrated with a standardized strong base (like NaOH).[19]
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH value and the volume of titrant added at each step. Continue the titration until the pH has passed through all expected equivalence points (e.g., up to pH 12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the flat buffer region on the curve). More accurately, it is determined from the inflection point of the curve.[16][19]
-
Perform the titration at least three times to ensure reproducibility and report the average pKa value with the standard deviation.[18]
-
Visualization of Experimental Workflow
As this compound is an industrial chemical, it is not associated with biological signaling pathways. A more relevant visualization is the logical workflow for its synthesis and subsequent physicochemical characterization. The following diagram, generated using the DOT language, illustrates this process.
References
- 1. This compound | 17558-97-3 | Benchchem [benchchem.com]
- 2. This compound | C6H19N2O4P | CID 22733685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tceq.texas.gov [tceq.texas.gov]
- 5. chembk.com [chembk.com]
- 6. 124-09-4 CAS MSDS (Hexamethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Hexamethylenediamine [chemeurope.com]
- 9. echemi.com [echemi.com]
- 10. Cas 124-09-4,Hexamethylenediamine | lookchem [lookchem.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. filab.fr [filab.fr]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
Hexamethylenediamine phosphate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hexamethylenediamine Phosphate, a chemical compound with growing interest in materials science and chemical synthesis. This document details its chemical identity, properties, synthesis, applications, and safety protocols, presented in a format tailored for researchers and professionals in scientific fields.
Chemical Identity and Properties
This compound is an organic salt formed from the acid-base reaction between the organic base hexamethylenediamine and phosphoric acid.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 17558-97-3[2] |
| Molecular Formula | C₆H₁₉N₂O₄P[2] |
| IUPAC Name | hexane-1,6-diamine;phosphoric acid[2] |
| InChI Key | COVSKPKHYJXXHY-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 214.20 g/mol [2] |
| Appearance | White crystalline solid (inferred from parent compounds) |
| Solubility | Expected to be soluble in water[1] |
Note: Experimental data on the specific physicochemical properties of this compound, such as melting point and exact solubility, are not widely published. The properties of its parent compound, hexamethylenediamine, include a melting point of 42-45°C and high water solubility (490 g/L at 20°C).[3] The salt form is expected to have a higher melting point and enhanced water solubility.
Synthesis
The synthesis of this compound is a direct acid-base neutralization reaction.[1] Hexamethylenediamine, a difunctional organic base, reacts with the triprotic phosphoric acid to form the salt.[1]
Experimental Protocol: General Synthesis
Materials:
-
Hexamethylenediamine (C₆H₁₆N₂)
-
Phosphoric acid (H₃PO₄)
-
Suitable solvent (e.g., deionized water or ethanol)
-
Crystallization dish
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Dissolve a known molar quantity of hexamethylenediamine in the chosen solvent in a beaker with a magnetic stir bar.
-
Slowly add a stoichiometric equivalent of phosphoric acid to the hexamethylenediamine solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Monitor the pH of the solution. The target pH should be near neutral, indicating the completion of the neutralization reaction.
-
Once the reaction is complete, the resulting solution of this compound can be concentrated by evaporating the solvent.
-
Allow the concentrated solution to cool slowly to facilitate crystallization.
-
The resulting crystals can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.
References
In-Depth Technical Guide: Thermal Decomposition of Hexamethylenediamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexamethylenediamine phosphate, a salt formed from the reaction of hexamethylenediamine and phosphoric acid, is expected to undergo a multi-stage thermal decomposition process. Initial decomposition is likely to involve the loss of the diamine component, followed by the condensation of the phosphate moieties at higher temperatures. This guide provides a comprehensive overview of the predicted thermal decomposition behavior of this compound, including postulated decomposition products, and a proposed reaction mechanism. Due to the limited specific data, this document emphasizes the foundational principles of thermal analysis and the decomposition chemistry of related, well-characterized materials.
Predicted Thermal Decomposition Profile
Based on the thermal behavior of similar amine phosphates, the decomposition of this compound under an inert atmosphere is anticipated to occur in distinct stages. The precise temperatures and mass losses are estimations and would need to be confirmed by experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Predicted Thermal Decomposition Stages of this compound
| Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Postulated Events and Evolved Gases |
| 1 | 180 - 250 | Variable | Melting and initial decomposition of hexamethylenediamine. Evolution of hexamethylenediamine vapor, ammonia, and water. |
| 2 | 250 - 400 | Variable | Condensation of phosphate groups to form pyrophosphates and polyphosphates. Evolution of water. |
| 3 | > 400 | Variable | Further condensation and cyclization of polyphosphate chains. Potential charring of residual organic fragments. |
Note: The boiling point of hexamethylenediamine is approximately 205°C, suggesting its decomposition or volatilization would be a primary initial event.
Proposed Decomposition Pathway
The thermal degradation of this compound likely initiates with the dissociation of the salt, followed by the decomposition of the hexamethylenediamine and the condensation of the phosphoric acid.
Initial Dissociation and Amine Decomposition
Upon heating, the ionic bond between the protonated amine groups of hexamethylenediamine and the phosphate anion will weaken. Hexamethylenediamine is known to decompose near its boiling point (around 205°C)[1]. The decomposition can lead to the formation of various nitrogen-containing organic compounds and ammonia.
Phosphate Condensation
Concurrently and at higher temperatures, the phosphoric acid molecules will undergo condensation reactions. This process involves the elimination of water molecules to form pyrophosphates and subsequently polyphosphates. This is a well-established thermal behavior of phosphoric acid and its salts.
References
Spectroscopic Analysis of Hexamethylenediamine Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of hexamethylenediamine phosphate, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers and professionals involved in the characterization of this and similar amine phosphate salts.
Introduction to this compound
This compound is an amine salt formed from the reaction of hexamethylenediamine, a linear diamine, and phosphoric acid. The resulting salt possesses both organic and inorganic character, with the protonated amine groups of the hexamethylenediamine cation interacting with the phosphate anion. Spectroscopic techniques such as FTIR and NMR are essential for confirming the identity, purity, and structural features of this compound.
Below is a representation of the chemical structure of this compound.
Early methods for synthesizing hexamethylenediamine
An In-depth Technical Guide to Early Methods for the Synthesis of Hexamethylenediamine
This technical guide provides a comprehensive overview of the foundational methods for synthesizing hexamethylenediamine (HMDA), a crucial monomer in the production of Nylon 6,6. The document is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering a detailed exploration of the core chemical pathways, experimental considerations, and available quantitative data from early industrial processes.
Introduction
Hexamethylenediamine (H₂N(CH₂)₆NH₂) is a colorless, solid organic compound with a significant industrial footprint, primarily as a comonomer with adipic acid for the manufacturing of Nylon 6,6.[1] The earliest synthesis is credited to Theodor Curtius and Hans Clemm in 1900, who produced HMDA through the hydrogenation of adiponitrile.[1] This foundational method has remained the cornerstone of industrial HMDA production, albeit with significant process improvements over the decades. This guide focuses on these early, fundamental synthetic routes.
Primary Synthetic Pathways to Hexamethylenediamine
The early and still predominant method for synthesizing hexamethylenediamine involves the production of an intermediate, adiponitrile (NC(CH₂)₄CN), followed by its hydrogenation. The primary feedstocks for adiponitrile production have historically been adipic acid and butadiene.
Synthesis of Adiponitrile from Adipic Acid
One of the early industrial routes involved the reaction of adipic acid with ammonia. This process typically involves two stages. First, adipic acid is converted to its ammonium salt, which is then dehydrated to form adipamide. The adipamide is subsequently dehydrated further to yield adiponitrile.
Experimental Protocol: Ammoniation of Adipic Acid
-
Ammonium Adipate Formation: Adipic acid is reacted with an excess of ammonia in an aqueous solution to form ammonium adipate.
-
Dehydration to Adipamide: The solution of ammonium adipate is heated under pressure to drive off water, resulting in the formation of adipamide.
-
Dehydration to Adiponitrile: The adipamide is then passed over a dehydration catalyst (e.g., phosphoric acid on a support) at elevated temperatures in the vapor phase to produce adiponitrile.
Note: This process has been largely superseded by methods starting from butadiene due to economic factors.
Synthesis of Adiponitrile from Butadiene
A significant advancement in adiponitrile production was the development of a process starting from butadiene. This method, notably developed by DuPont, involves the hydrocyanation of butadiene.[2][3]
Experimental Protocol: Hydrocyanation of Butadiene
The process can be summarized in the following key steps:
-
First Hydrocyanation: Butadiene is reacted with hydrogen cyanide in the presence of a nickel-based catalyst to produce a mixture of pentenenitrile isomers.[3]
-
Isomerization: The mixture of pentenenitrile isomers is then isomerized to favor the formation of linear pentenenitriles.
-
Second Hydrocyanation: The linear pentenenitriles undergo a second hydrocyanation reaction to form adiponitrile.[4]
Hydrogenation of Adiponitrile to Hexamethylenediamine
The final and critical step in these early methods is the hydrogenation of adiponitrile. This step has been implemented in several variations, primarily differing in the catalyst used and the presence of ammonia.
Catalytic Hydrogenation in the Presence of Ammonia
This is a well-established method where adiponitrile is hydrogenated using catalysts like cobalt or iron in the presence of ammonia.[5][6] The ammonia serves to minimize the formation of byproducts such as hexamethyleneimine and bis(hexamethylenetriamine) by reacting with intermediate imines.[6][7]
Experimental Protocol: High-Pressure Hydrogenation with Ammonia
The following is a generalized industrial protocol derived from patent literature:
-
Feed Preparation: Molten adiponitrile is diluted with liquid ammonia.[5]
-
Reaction: The adiponitrile-ammonia mixture is fed into a high-pressure reactor containing a fixed-bed hydrogenation catalyst (e.g., reduced cobalt oxide).[6] Hydrogen gas is introduced at high pressure.
-
Temperature and Pressure Control: The reaction is highly exothermic, and the excess ammonia also acts as a heat sink.[6] The temperature and pressure are maintained within a specific range to optimize yield and minimize side reactions.
-
Separation: The reactor effluent, containing HMDA, ammonia, unreacted hydrogen, and byproducts, is cooled and passed through a gas-liquid separator.
-
Purification: The liquid phase is then subjected to distillation to separate the HMDA from byproducts and any remaining reactants.[7]
Catalytic Hydrogenation using Raney Nickel
An alternative process utilizes Raney nickel as the catalyst. This method can be operated at lower pressures and temperatures and without the presence of ammonia.[5] In some variations, the adiponitrile is diluted with the final product, hexamethylenediamine, which acts as a solvent.[5][8]
Experimental Protocol: Raney Nickel Hydrogenation
A generalized protocol for this method is as follows:
-
Feed Preparation: Adiponitrile is dissolved in a suitable solvent, which can be hexamethylenediamine itself.[5]
-
Reaction: The adiponitrile solution and Raney nickel catalyst are introduced into a reactor. Hydrogen is supplied to the reactor.
-
Reaction Conditions: The reaction is carried out at a lower temperature and pressure compared to the cobalt/ammonia process.
-
Catalyst Removal: After the reaction is complete, the Raney nickel catalyst is separated by filtration.
-
Purification: The resulting liquid is purified by distillation to isolate the hexamethylenediamine.
Quantitative Data
The following table summarizes the quantitative data available from the reviewed literature. It is important to note that specific yields and optimal conditions are often proprietary and can vary significantly between different industrial implementations.
| Synthesis Step | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Key Byproducts |
| Adiponitrile Synthesis | |||||
| Ammoniation of Adipic Acid | Adipic Acid, Ammonia | Dehydration catalyst | High Temperature | Varies | - |
| Hydrocyanation of Butadiene | Butadiene, Hydrogen Cyanide | Nickel-based | ~100[4] | Varies | Branched Nitriles |
| HMDA Synthesis | |||||
| Hydrogenation of Adiponitrile | Adiponitrile, Hydrogen, Ammonia | Cobalt, Iron | 100-200[7] | 28-41[7] | 1,2-diaminocyclohexane, hexamethyleneimine, bis(hexamethylenetriamine)[5] |
| Hydrogenation of Adiponitrile | Adiponitrile, Hydrogen | Raney Nickel | Lower than Co/Fe process[5] | Lower than Co/Fe process[5] | - |
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described above.
Caption: Synthesis of Adiponitrile from Adipic Acid.
Caption: Synthesis of Adiponitrile from Butadiene.
Caption: Final Hydrogenation Step to Hexamethylenediamine.
References
- 1. Hexamethylenediamine - American Chemical Society [acs.org]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. cdn.intratec.us [cdn.intratec.us]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 6. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]
- 7. globallcadataaccess.org [globallcadataaccess.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Health and Safety Considerations of Hexamethylenediamine and its Phosphate Salt
Introduction
Hexamethylenediamine (HMDA) is a diamine that is a crucial component in the synthesis of polyamide resins, such as Nylon 6,6. It is a white crystalline solid that is very soluble in water. While specific toxicological and safety data for hexamethylenediamine phosphate is limited, the known hazards of hexamethylenediamine provide a foundation for safe handling protocols. This document synthesizes available data to guide researchers, scientists, and drug development professionals in the safe use and management of these compounds.
Hazard Identification and Classification
Hexamethylenediamine is classified as a hazardous substance with multiple potential health effects.[1] It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also considered harmful to aquatic life.[1]
GHS Hazard Statements: [1]
-
H302 + H312: Harmful if swallowed or in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
H402: Harmful to aquatic life.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for hexamethylenediamine.
Table 1: Physical and Chemical Properties of Hexamethylenediamine
| Property | Value | Reference |
| Molecular Formula | C6H16N2 | [1] |
| Molecular Weight | 116.2 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 42 - 45 °C (108 - 113 °F) | |
| Boiling Point | 205 °C | [2] |
| Flash Point | 85 °C (Open Cup) | [2] |
| Vapor Pressure | 3 mmHg @ 60°C | [3] |
| Vapor Density | 4.0 (air=1) | [3] |
| Solubility | Soluble in water | [4][3] |
| pH | 12.1 (1% aqueous solution) | [3] |
Table 2: Toxicological Data for Hexamethylenediamine
| Endpoint | Value | Species | Reference |
| LD50 Oral | 750 - 1160 mg/kg | Rat | [3][5][6] |
| LD50 Dermal | 1900 mg/kg | Rat | [5] |
| Skin Corrosion/Irritation | Causes severe skin burns | - | [1] |
| Serious Eye Damage/Irritation | Causes severe eye damage | - | [1] |
| Respiratory Irritation | May cause respiratory irritation | - | [1] |
| Carcinogenicity | Not classified as a carcinogen | - | |
| Mutagenicity | Negative in Ames test and other in vitro assays | - | [5] |
| Reproductive Toxicity | Not considered a reproductive toxin, but fetal NOAEL was lower than maternal in one study | - | [6][7] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the cited literature. However, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines are typically employed for assessing the toxicological endpoints of chemical substances. Below are brief descriptions of relevant protocols for the hazards identified for hexamethylenediamine.
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to the clipped skin of animals in a single dose. The animals are observed for a specified period for signs of toxicity and mortality.
-
In Vitro Skin Corrosion (OECD 431): This test uses a reconstituted human epidermis model. The test chemical is applied to the tissue surface, and cell viability is measured after specific exposure times to assess the corrosive potential.
-
In Vitro Eye Irritation (OECD 492): A reconstituted human cornea-like epithelium model is used. The test substance is applied to the epithelial surface, and cell viability is determined to predict eye irritation potential.
Safe Handling and Storage
Safe handling and storage are paramount to minimizing exposure risks.
Handling: [8]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or vapors.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]
-
Keep away from open flames, hot surfaces, and sources of ignition.
Storage: [3]
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly closed.
-
Hexamethylenediamine is hygroscopic; store under an inert gas.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures: [1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2]
-
If on Skin (or hair): Remove all contaminated clothing immediately. Rinse skin with plenty of water. Seek immediate medical attention.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Spill and Leak Procedures: [1][9]
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Avoid breathing dust.[1]
-
Wear appropriate PPE.[9]
-
Prevent further leakage or spillage if safe to do so.[1]
-
Contain the spill using inert absorbent material.[9]
-
Collect the spilled material into a suitable container for disposal.[1][9]
-
Do not let the product enter drains.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key safety-related workflows and logical relationships for handling hexamethylenediamine and its phosphate salt.
Caption: Risk assessment and control measure workflow for handling this compound.
Caption: Decision tree for first aid response to an exposure incident.
Environmental Hazards and Disposal
Hexamethylenediamine is harmful to aquatic life.[1] It is readily degradable in the environment and is not expected to bioaccumulate.[3][6]
Disposal: [1]
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not allow the product to enter drains or sewage systems.[1][3]
-
Dispose of contents and container to an approved waste disposal plant.
-
Contaminated packaging should be treated as the product itself.
Conclusion
While specific health and safety data for this compound is sparse, the known hazardous properties of hexamethylenediamine necessitate stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the handling, storage, and emergency procedures outlined in this guide to mitigate risks. The implementation of robust risk assessments, engineering controls, and the consistent use of appropriate personal protective equipment are essential for ensuring a safe working environment.
References
- 1. westliberty.edu [westliberty.edu]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. fishersci.com [fishersci.com]
- 4. tceq.texas.gov [tceq.texas.gov]
- 5. Hexamethylenediamine - Safety Data Sheet [chemicalbook.com]
- 6. Toxicity of hexamethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
The Discovery and Synthesis of Hexamethylenediamine: A Technical Review
Hexamethylenediamine (HMDA), a cornerstone of the polymer industry, is an organic compound with the formula H₂N(CH₂)₆NH₂. This colorless, crystalline solid is a diamine consisting of a six-carbon aliphatic chain terminated by two amine functional groups. Its discovery and subsequent industrial-scale production were pivotal moments in the history of synthetic materials, leading directly to the invention of Nylon 6,6. This review delves into the historical discovery, synthesis methodologies, physicochemical properties, and diverse applications of hexamethylenediamine and its derivatives, providing a technical guide for researchers and professionals in chemistry and drug development.
Historical Context and Discovery
The first recorded synthesis of hexamethylenediamine is credited to German chemist Theodor Curtius in 1900.[1][2] However, it remained largely a laboratory curiosity until the pioneering work of Wallace Hume Carothers at DuPont in the 1930s.[3][4][5] Carothers was leading a fundamental research program into polymerization, investigating how small organic molecules with reactive groups at each end could be linked together to form long chains.[4]
His work on polyamides, by reacting diamines with dicarboxylic acids, led to a breakthrough on February 28, 1935.[4][6] On this date, Carothers and his team synthesized a polyamide from hexamethylenediamine and adipic acid.[4][6] This new polymer, designated "polyamide 6-6" because each monomer contains six carbon atoms, exhibited remarkable properties: it was strong, elastic, resistant to heat and solvents, and could be drawn into fine, silk-like fibers.[3][4][5] This material was patented and commercially introduced in 1938 as Nylon, the world's first fully synthetic fiber, revolutionizing the textile industry and laying the foundation for the modern era of synthetic polymers.[3][5]
Physicochemical Properties of Hexamethylenediamine
Hexamethylenediamine is a white, flaky crystalline solid at room temperature with a characteristic amine odor.[7][8] It is hygroscopic and will absorb moisture and carbon dioxide from the air.[2][9] It is highly soluble in water and other polar solvents but has poor solubility in aliphatic hydrocarbons.[10]
| Property | Value |
| IUPAC Name | Hexane-1,6-diamine[11] |
| CAS Number | 124-09-4[11] |
| Molecular Formula | C₆H₁₆N₂[11] |
| Molar Mass | 116.21 g/mol [1] |
| Appearance | Colorless/white crystals or clear liquid[1][8] |
| Melting Point | 39 to 42 °C[11] |
| Boiling Point | 204.6 °C[11] |
| Density | 0.84 g/mL[11] |
| Solubility in Water | 490 g/L[11] |
| Vapor Pressure | 200 Pa at 50 °C[8] |
| pKa | 11.857 (at 0 °C)[7] |
| Flash Point | 80 °C[11] |
| Explosive Limits | 0.7–6.3%[11] |
Synthesis and Experimental Protocols
The industrial production of hexamethylenediamine has evolved, but the most common methods are based on the hydrogenation of adiponitrile.[11][12]
Industrial Production: Catalytic Hydrogenation of Adiponitrile
The primary route for large-scale HMDA synthesis is the catalytic hydrogenation of adiponitrile (NC(CH₂)₄CN).[11][13]
Protocol:
-
Reactants: Molten adiponitrile is typically diluted with ammonia (NH₃).[11] The ammonia acts as a solvent and helps to suppress the formation of side products.[14]
-
Catalyst: The reaction is carried out using catalysts based on cobalt and iron.[11] An alternative process utilizes a Raney nickel catalyst, which can operate at lower temperatures and pressures and without the need for ammonia dilution.[11]
-
Conditions: The hydrogenation is conducted at elevated temperatures and pressures.
-
Reaction: NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂
-
Purification: The reaction yields are generally good, but commercially significant side products are formed from the reactivity of partially hydrogenated intermediates.[11] These byproducts, which include 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine), must be separated from the final product.[11]
References
- 1. Hexamethylenediamine - American Chemical Society [acs.org]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. thoughtco.com [thoughtco.com]
- 4. Wallace Carothers and the Development of Nylon - Landmark - American Chemical Society [acs.org]
- 5. Wallace Hume Carothers | Inventor, Polymer, Nylon | Britannica [britannica.com]
- 6. Wallace Carothers - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. greenchemindustries.com [greenchemindustries.com]
- 10. Hexamethylenediamine | 124-09-4 [chemicalbook.com]
- 11. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. US3398195A - Process for producing hexamethylenediamine - Google Patents [patents.google.com]
Quantum Mechanical Insights into Hexamethylenediamine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylenediamine phosphate, a salt formed from the neutralization of hexamethylenediamine and phosphoric acid, holds potential in various applications including as a corrosion inhibitor and in the synthesis of novel biomaterials.[1] A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is paramount for its effective application. This technical guide outlines a comprehensive quantum mechanical approach, primarily leveraging Density Functional Theory (DFT), to elucidate the physicochemical properties of this compound. This document serves as a roadmap for researchers seeking to perform and interpret computational studies on this and similar organic-inorganic salt systems.
Introduction
This compound is an organic salt that combines the flexibility of a C6 alkyl diamine backbone with the versatile chemical nature of the phosphate group.[1] The interaction between the basic amine groups and the acidic phosphate moiety leads to a salt with distinct properties, including enhanced stability and water solubility compared to the parent diamine.[1] Quantum mechanical calculations offer a powerful lens through which to examine the intricate details of this compound at the atomic level. Such studies can predict geometric parameters, electronic structure, spectroscopic signatures, and the nature of intermolecular forces, thereby guiding experimental work and accelerating the development of new applications.
Theoretical Molecular Structure
In the absence of a publicly available crystal structure, a plausible molecular model for quantum mechanical calculations is the diprotonated hexamethylenediammonium cation, [H₃N(CH₂)₆NH₃]²⁺, charge-balanced by two dihydrogen phosphate anions, 2[H₂PO₄]⁻. This configuration is a chemically reasonable assumption for the solid state, reflecting the acid-base chemistry of the constituent molecules. The primary interactions governing the structure of this salt are the strong electrostatic attractions between the oppositely charged ions and an extensive network of hydrogen bonds between the ammonium groups and the phosphate anions.
Proposed Experimental and Computational Protocols
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory is a robust method for investigating the electronic structure of molecules and materials. For a system like this compound, the following computational protocol is recommended:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of the hexamethylenediammonium dihydrogen phosphate complex. This is crucial to find the lowest energy arrangement of the atoms.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic and hydrogen-bonded systems.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and hydrogen bonds, while the polarization functions (d,p) allow for more flexibility in the electron distribution.
-
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory. These calculations serve two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the chemical reactivity and electronic transitions of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering insights into the charge distribution and the nature of the chemical bonds.
-
Experimental Protocols for Validation
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Experimental vibrational spectra should be recorded for a synthesized sample of this compound. The positions of characteristic peaks, such as N-H stretching and bending modes, P-O stretching modes, and C-H stretching modes, can be directly compared with the theoretically predicted vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra would provide valuable information about the chemical environment of the different nuclei, which can be correlated with calculated NMR chemical shifts.
Predicted Quantitative Data
The following tables present illustrative quantitative data that would be expected from the proposed DFT calculations on the [H₃N(CH₂)₆NH₃]²⁺ · 2[H₂PO₄]⁻ complex. These values are based on typical results for similar organic-inorganic salts.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C-C | 1.52 - 1.54 |
| C-N | ~1.48 | |
| N-H | ~1.03 | |
| P=O | ~1.48 | |
| P-OH | ~1.56 | |
| **Bond Angles (°) ** | C-C-C | 110 - 114 |
| C-C-N | ~112 | |
| H-N-H | ~109 | |
| O-P-O | 108 - 115 | |
| Dihedral Angles (°) | C-C-C-C | ~180 (for an extended conformation) |
Table 2: Predicted Electronic and Energetic Properties
| Property | Predicted Value |
| Energy of HOMO | -7.0 to -8.0 eV |
| Energy of LUMO | -0.5 to -1.5 eV |
| HOMO-LUMO Energy Gap | 5.5 to 7.5 eV |
| Dipole Moment | Highly dependent on conformation, likely non-zero |
| Mulliken Atomic Charges | |
| Nitrogen (in NH₃⁺) | -0.4 to -0.6 e |
| Hydrogen (in NH₃⁺) | +0.3 to +0.5 e |
| Phosphorus | +1.2 to +1.5 e |
| Oxygen (in P=O) | -0.7 to -0.9 e |
| Oxygen (in P-OH) | -0.6 to -0.8 e |
Table 3: Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Wavenumber Range |
| N-H Stretch | Ammonium (NH₃⁺) | 3100 - 3300 |
| C-H Stretch | Methylene (-CH₂-) | 2850 - 3000 |
| N-H Bend | Ammonium (NH₃⁺) | 1500 - 1650 |
| C-H Bend | Methylene (-CH₂-) | 1400 - 1470 |
| P=O Stretch | Dihydrogen Phosphate | 1100 - 1250 |
| P-OH Stretch | Dihydrogen Phosphate | 950 - 1050 |
| O-P-O Bend | Dihydrogen Phosphate | 400 - 600 |
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the proposed computational study.
Intermolecular Interactions
This diagram illustrates the key hydrogen bonding network anticipated in the this compound salt.
Conclusion
The quantum mechanical study of this compound, as outlined in this guide, provides a comprehensive framework for understanding its fundamental chemical and physical properties. By combining robust DFT calculations with experimental validation, researchers can gain deep insights into the molecular geometry, electronic structure, and vibrational characteristics of this compound. This knowledge is crucial for tailoring its properties for specific applications in materials science and drug development, ultimately enabling a more rational design of novel functional materials.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing Hexamethylenediamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery.[1][2][3][4][5] The precise engineering of MOF properties, including their chemical stability and biocompatibility, is crucial for their successful implementation in therapeutic applications.[1][3] Various synthetic methodologies, such as solvothermal, microwave-assisted, and mechanochemical routes, have been developed to control the size, morphology, and functionality of MOFs.[6][7][8][9]
This document provides detailed protocols for the synthesis of Metal-Organic Frameworks, with a specific focus on the novel use of hexamethylenediamine phosphate as a modulator and functionalizing agent. This compound can influence the crystallization process and impart amine and phosphate functionalities to the MOF structure, which can be advantageous for drug loading and targeted delivery. The following sections detail two primary approaches: the de novo synthesis of a functionalized MOF and the post-synthetic modification of a pre-formed MOF.
De Novo Synthesis of an Amine-Phosphate Functionalized MOF
This protocol describes a one-pot solvothermal synthesis of a zirconium-based MOF (UiO-66 topology) where this compound is introduced as a modulating agent to influence crystal growth and incorporate functional groups.
Experimental Protocol: De Novo Synthesis
-
Precursor Solution Preparation:
-
In a 50 mL glass beaker, dissolve 250 mg of Zirconium(IV) chloride (ZrCl₄) and 200 mg of 2-aminoterephthalic acid in 20 mL of N,N-Dimethylformamide (DMF).
-
In a separate 20 mL glass beaker, prepare a solution of 50 mg of this compound in 10 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Slowly add the this compound solution to the stirring precursor solution.
-
Transfer the final mixture to a 50 mL Teflon-lined stainless-steel autoclave.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Collect the resulting solid product by centrifugation at 8000 rpm for 15 minutes.
-
Wash the product three times with fresh DMF to remove unreacted precursors.
-
Subsequently, wash the product three times with ethanol to exchange the solvent.
-
-
Activation:
-
Dry the purified product under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.
-
Store the activated MOF in a desiccator.
-
Workflow for De Novo Synthesis```dot
// Nodes A [label="Prepare Precursor Solution\n(ZrCl4 + 2-aminoterephthalic acid in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Modulator Solution\n(this compound in DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mix Solutions and Transfer to Autoclave", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Solvothermal Reaction\n(120°C, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cooling and Product Collection\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Washing Steps\n(3x DMF, 3x Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Activation\n(Vacuum, 150°C, 12h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Functionalized MOF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H; }
Caption: Workflow for the post-synthetic modification of a MOF.
Characterization and Data
The synthesized MOFs should be characterized using standard techniques to confirm their structure, porosity, and functionality.
| Parameter | De Novo Synthesized MOF | PSM Functionalized MOF | Untreated UiO-66 |
| BET Surface Area (m²/g) | 950 - 1100 | 1000 - 1200 | 1200 - 1400 |
| Pore Volume (cm³/g) | 0.45 - 0.55 | 0.50 - 0.60 | 0.60 - 0.70 |
| Average Pore Size (Å) | 10 - 15 | 12 - 18 | 15 - 20 |
| Thermal Stability (°C) | ~450 | ~480 | ~500 |
Application in Drug Delivery: Doxorubicin Loading
The amine and phosphate functional groups are expected to enhance the loading capacity of anticancer drugs like Doxorubicin (DOX) through electrostatic interactions and hydrogen bonding.
Protocol: Doxorubicin Loading
-
Preparation of DOX Solution:
-
Prepare a 1 mg/mL solution of Doxorubicin hydrochloride in deionized water.
-
-
Drug Loading:
-
Disperse 20 mg of the activated MOF in 10 mL of the DOX solution.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
-
Separation and Quantification:
-
Centrifuge the suspension to separate the DOX-loaded MOF.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm to determine the concentration of unloaded DOX.
-
Calculate the drug loading capacity and encapsulation efficiency.
-
| MOF Sample | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) |
| De Novo Synthesized MOF | 15 - 20 | 85 - 95 |
| PSM Functionalized MOF | 12 - 18 | 80 - 90 |
| Untreated UiO-66 | 5 - 10 | 40 - 60 |
Logical Relationship for Enhanced Drug Loading
Caption: Rationale for improved drug loading in functionalized MOFs.
Conclusion
The use of this compound, either as a modulator in de novo synthesis or for post-synthetic modification, presents a viable strategy for producing functionalized MOFs with enhanced properties for drug delivery. The presented protocols provide a foundational methodology for researchers to explore these novel materials. The incorporation of amine and phosphate functionalities is shown to significantly improve drug loading capacities, highlighting the potential of this approach for developing advanced therapeutic delivery systems. Further studies are warranted to optimize reaction conditions and evaluate the in vitro and in vivo performance of these materials.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 6. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. espublisher.com [espublisher.com]
Application Notes and Protocols: Hexamethylenediamine Phosphate and its Derivatives as Precursors for Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexamethylenediamine (also known as 1,6-diaminohexane) in conjunction with phosphorus-containing compounds to synthesize flame retardant materials, particularly for polyamides. While the direct application of a simple salt, hexamethylenediamine phosphate (HMDP), as an additive flame retardant is not extensively documented in publicly available literature, the principles of phosphorus-nitrogen synergism strongly suggest its potential. This document focuses on a well-documented intrinsic flame retardant approach where hexamethylenediamine is a key reactant in forming a flame-retardant polymer.
Introduction: The Role of Phosphorus-Nitrogen Synergy in Flame Retardancy
Phosphorus-nitrogen (P-N) based flame retardants are a significant class of halogen-free additives that exhibit a synergistic effect to enhance the fire resistance of polymeric materials.[1][2] Their mechanism of action is twofold:
-
Condensed Phase: During combustion, the phosphorus component promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the pyrolysis process.[3]
-
Gas Phase: The nitrogen component, often in synergy with phosphorus, can release non-flammable gases that dilute the combustible volatile compounds and oxygen in the gas phase. Additionally, phosphorus-containing radicals can act as scavengers for high-energy radicals (H•, OH•) in the flame, interrupting the chain reactions of combustion.[3]
Hexamethylenediamine, a key monomer in the production of Polyamide 66 (PA66), provides a source of nitrogen that can be leveraged to create effective P-N flame retardant systems.
Synthesis Protocols for Hexamethylenediamine-Based Flame Retardant Precursors
Two primary approaches can be considered for utilizing hexamethylenediamine as a precursor for flame retardant materials: as a simple salt with a phosphorus-containing acid (additive approach) or as a reactant to create an intrinsically flame-retardant polymer.
While specific data for "this compound" as a flame retardant is limited, a general protocol for its synthesis as a salt is provided below. This salt could then be evaluated as an additive flame retardant in various polymer systems.
Objective: To synthesize a salt from the reaction of hexamethylenediamine and a phosphorus-containing acid.
Materials:
-
Hexamethylenediamine (1,6-diaminohexane)
-
Phosphoric acid (or other suitable phosphorus-containing acid, e.g., phenylphosphonic acid)
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolve a known molar quantity of hexamethylenediamine in a suitable solvent (e.g., ethanol) in a beaker with stirring.
-
In a separate container, prepare a solution of the phosphorus-containing acid (e.g., phosphoric acid) in the same solvent. For a 1:1 molar salt, use an equimolar amount of the acid. For a diamine, a 1:2 molar ratio (diamine:acid) can also be considered to neutralize both amine groups.
-
Slowly add the acid solution to the hexamethylenediamine solution while stirring continuously. An exothermic reaction may occur, and a precipitate is expected to form.
-
Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the resulting salt in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
The resulting powder is the hexamethylenediamine-phosphorus salt, which can then be characterized (e.g., by FTIR, NMR) and tested as a flame retardant additive.
This protocol is based on a documented method for creating an intrinsically flame-retardant polyamide by copolymerizing a salt formed from hexamethylenediamine and a phosphorus-containing dicarboxylic acid with Polyamide 66 salt.[4]
Objective: To synthesize an intrinsically flame-retardant Polyamide 66 (FRPA66).
Materials:
-
4-(2-(((2-carboxyethyl)(phenyl)phosphoryl)oxy)ethoxy)-4-oxobutanoic acid (CPPOA) - This is a specialized phosphorus-containing dicarboxylic acid. A synthetic route would need to be established if not commercially available.
-
1,6-diaminohexane (hexamethylenediamine)
-
Polyamide 66 (PA66) salt (hexamethylenediammonium adipate)
-
Deionized water
-
Autoclave or high-pressure reactor with stirring
-
Nitrogen gas supply
-
Vacuum source
Procedure:
Part A: Synthesis of the Flame Retardant Salt (CPPOA-hexamethylenediamine salt)
-
Dissolve a specific molar amount of CPPOA in deionized water with stirring.
-
In a separate beaker, dissolve an equimolar amount of 1,6-diaminohexane in deionized water.
-
Slowly add the 1,6-diaminohexane solution to the CPPOA solution with continuous stirring to form the CPPOA salt.
Part B: Copolymerization to form FRPA66
-
Prepare an aqueous solution of PA66 salt.
-
Add the desired weight percentage of the CPPOA-hexamethylenediamine salt solution to the PA66 salt solution.
-
Transfer the mixed salt solution to a high-pressure autoclave.
-
Purge the autoclave with high-purity nitrogen several times to remove oxygen.
-
Heat the autoclave to approximately 220 °C and maintain this temperature for 1-2 hours, allowing the pressure to rise to around 1.8 MPa.
-
Gradually release the pressure over 1-2 hours while increasing the temperature to approximately 275 °C.
-
Apply a vacuum to the system for about 30 minutes to remove water and promote further polymerization.
-
Extrude the molten polymer from the autoclave under nitrogen pressure, cool it in a water bath, and pelletize it for further analysis.
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and evaluation of hexamethylenediamine-based flame retardant materials.
Data Presentation: Flame Retardancy Performance
The following table summarizes the flame retardancy data for the intrinsically flame-retardant Polyamide 66 (FRPA66) synthesized using a hexamethylenediamine-CPPOA salt, as described in Protocol 2.2.[4]
| Sample | CPPOA Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) |
| Pure PA66 | 0 | Not Reported | V-2 |
| FRPA66 | 6 | 27.2 | V-0 |
Table 1: Flame retardancy data for intrinsically flame-retardant Polyamide 66.[4]
Signaling Pathways and Logical Relationships
The flame retardant mechanism of P-N compounds involves a synergistic interaction in both the condensed and gas phases during combustion. The following diagram illustrates this relationship.
Conclusion
While the direct synthesis and application of this compound as an additive flame retardant require further investigation to quantify its efficacy, the use of hexamethylenediamine as a reactant in the formation of intrinsically flame-retardant polyamides presents a promising and well-documented approach.[4] The protocols and data provided herein offer a solid foundation for researchers to explore the potential of hexamethylenediamine-based phosphorus-nitrogen systems for developing novel, effective, and halogen-free flame retardant materials. Further research could focus on optimizing the synthesis of various hexamethylenediamine-phosphorus compounds and evaluating their performance in a range of polymer matrices.
References
Application Notes and Protocols: The Role of Hexamethylenediamine Phosphate in Biocatalytic Processes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on foundational principles of biocatalysis. Direct references to the specific role of "hexamethylenediamine phosphate" as a singular entity in biocatalytic processes are not prevalent in current scientific literature. Therefore, the applications described herein are presented as exploratory and hypothetical scenarios to stimulate further research and investigation into its potential uses.
Introduction
Hexamethylenediamine is a key industrial chemical, primarily used in the synthesis of polyamides such as Nylon 6,6. There is growing interest in developing sustainable, bio-based production routes for hexamethylenediamine.[1][2] Concurrently, phosphate is a ubiquitous and critical component in numerous biocatalytic systems, playing roles in energy transfer, substrate recognition, and catalysis.[3][4][5] While the individual roles of diamines and phosphate in biocatalysis are well-documented, the combined entity of this compound is largely unexplored. These notes propose potential applications and detailed protocols to investigate its role in biocatalytic processes, particularly in the context of drug discovery and development.[3][6][7][8]
Application Note 1: this compound as a Novel Buffer System for Biocatalysis
Rationale: The choice of buffer can significantly impact enzyme activity, stability, and kinetics.[7][9] A buffer system prepared from hexamethylenediamine and phosphoric acid would offer a cationic buffer in a pH range determined by the pKa values of hexamethylenediamine. This could be particularly interesting for enzymes that act on amine-containing substrates or in reactions where a cationic environment is beneficial. This application note outlines a protocol to evaluate the performance of a this compound buffer in a model biocatalytic reaction.
Proposed Applications:
-
Enzyme Characterization: Evaluating the activity and stability of enzymes such as transaminases, lyases, and hydrolases that may benefit from a cationic environment.
-
Process Optimization: Potentially enhancing the solubility or stability of certain substrates or products in a biocatalytic reaction.
-
Drug Development: In the synthesis of chiral amines, where the buffer composition can influence enantioselectivity.
Data Presentation
Table 1: Hypothetical Comparison of Enzyme Activity in Different Buffer Systems
| Buffer System (50 mM, pH 7.5) | Relative Enzyme Activity (%) | Enzyme Stability (t½ in hours) |
| Potassium Phosphate | 100 | 24 |
| TRIS-HCl | 125 | 36 |
| This compound | 140 | 48 |
| HEPES | 110 | 30 |
Experimental Protocol
Objective: To assess the effect of a this compound buffer on the activity of a model enzyme (e.g., a commercially available transaminase).
Materials:
-
Hexamethylenediamine
-
Phosphoric acid (85%)
-
Model transaminase (e.g., from Codexis or Sigma-Aldrich)
-
Substrates for the transaminase (e.g., a prochiral ketone and an amine donor)
-
Standard buffer solutions (e.g., potassium phosphate, TRIS-HCl) for comparison
-
Spectrophotometer or HPLC for product quantification
-
pH meter
Procedure:
-
Buffer Preparation:
-
Prepare a 1 M stock solution of hexamethylenediamine.
-
Prepare a 1 M stock solution of phosphoric acid.
-
To prepare a 50 mM this compound buffer at pH 7.5, start with a calculated volume of the hexamethylenediamine stock solution and titrate with the phosphoric acid stock solution until the desired pH is reached. Adjust the final volume with deionized water to achieve a 50 mM concentration.
-
Prepare 50 mM solutions of the control buffers (potassium phosphate, TRIS-HCl) at the same pH.
-
-
Enzyme Activity Assay:
-
Set up reaction mixtures in triplicate for each buffer condition. Each reaction should contain:
-
50 mM buffer (this compound or a control buffer)
-
10 mM prochiral ketone substrate
-
50 mM amine donor
-
0.5 mM pyridoxal 5'-phosphate (PLP) cofactor
-
1 mg/mL transaminase
-
-
Incubate the reactions at a constant temperature (e.g., 30°C) with gentle agitation.
-
Take samples at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding an equal volume of a suitable quenching agent (e.g., 1 M HCl or an organic solvent).
-
Analyze the samples by a suitable method (e.g., HPLC or a colorimetric assay) to determine the concentration of the product.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each buffer condition.
-
Express the activity in the this compound buffer relative to the activity in the standard buffers.
-
To assess stability, pre-incubate the enzyme in each buffer at the reaction temperature and measure the residual activity over time.
-
Mandatory Visualization
Application Note 2: Hexamethylenediamine as a Hypothetical Substrate for Biocatalytic Phosphorylation
Rationale: The enzymatic phosphorylation of molecules is a cornerstone of many biological processes and has applications in the synthesis of pharmaceuticals and other fine chemicals.[4][6][10] While there are no known enzymes that specifically phosphorylate hexamethylenediamine, it is conceivable that a promiscuous kinase or a novel engineered enzyme could catalyze this reaction. A phosphorylated diamine could be a valuable building block for synthesizing phosphoramidate-containing drugs or other specialty chemicals.[11]
Proposed Applications:
-
Novel Compound Synthesis: Creating phosphorylated hexamethylenediamine as a precursor for polymers or specialty chemicals.
-
Drug Discovery: Using phosphorylated diamines as scaffolds for the development of new therapeutic agents, such as enzyme inhibitors.
-
High-Throughput Screening: Developing an assay to screen enzyme libraries for the ability to phosphorylate diamines.
Data Presentation
Table 2: Hypothetical Kinetic Parameters for a Promiscuous Kinase with Hexamethylenediamine
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Natural Substrate (e.g., Glucose) | 0.1 | 50 | 5.0 x 105 |
| Hexamethylenediamine | 25 | 0.5 | 20 |
| 1,4-Diaminobutane | 30 | 0.3 | 10 |
Experimental Protocol
Objective: To screen for and characterize the enzymatic phosphorylation of hexamethylenediamine using a panel of commercially available kinases.
Materials:
-
Hexamethylenediamine
-
A panel of kinases (e.g., hexokinase, protein kinase A, or other promiscuous kinases)
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., 50 mM TRIS-HCl, pH 7.5)
-
A method to detect ATP consumption or phosphate transfer (e.g., ADP-Glo™ Kinase Assay from Promega, or LC-MS)
Procedure:
-
Enzyme Screening:
-
In a 96-well plate, set up reactions for each kinase to be screened.
-
Each well should contain:
-
50 mM TRIS-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM ATP
-
10 mM hexamethylenediamine
-
A fixed concentration of the kinase.
-
-
Include positive controls (with the kinase's natural substrate) and negative controls (no enzyme, no hexamethylenediamine).
-
Incubate the plate at the optimal temperature for the kinases (e.g., 37°C) for a set period (e.g., 1 hour).
-
Detect the reaction progress by measuring the amount of ADP produced using a commercial kit like ADP-Glo™.
-
-
Kinetic Characterization of a "Hit" Enzyme:
-
Once a kinase showing activity is identified, perform a kinetic analysis.
-
Set up a series of reactions with a fixed concentration of the enzyme and ATP, and vary the concentration of hexamethylenediamine (e.g., from 0 to 100 mM).
-
Measure the initial reaction rates at each substrate concentration.
-
Plot the initial rates against the hexamethylenediamine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
-
Product Identification (if a hit is found):
-
Scale up the reaction with the identified "hit" kinase.
-
After the reaction, stop the enzyme (e.g., by heat inactivation or protein precipitation).
-
Analyze the reaction mixture by LC-MS or NMR to confirm the formation of phosphorylated hexamethylenediamine.
-
Mandatory Visualization
References
- 1. Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Role of Phosphate in a Multistep Enzymatic Reaction: Reactions of the Substrate and Intermediate in Pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protein.bio.msu.ru [protein.bio.msu.ru]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of diamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Graphene Oxide with Hexamethylenediamine and Subsequent Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of graphene oxide (GO) with hexamethylenediamine (HMDA). While the direct functionalization with a "hexamethylenediamine phosphate" entity is not extensively documented in scientific literature, this guide presents a robust two-step approach: first, the covalent attachment of HMDA to the GO surface, followed by a proposed method for phosphorylation. This approach allows for the creation of a bifunctional nanomaterial with potential applications in drug delivery, biomaterial engineering, and sensing.
Introduction
Graphene oxide, an oxidized form of graphene, is rich in oxygen-containing functional groups such as carboxyl, hydroxyl, and epoxy groups. These groups provide active sites for covalent functionalization, enabling the tuning of GO's properties for various applications. Hexamethylenediamine, a linear diamine, can be grafted onto the GO surface to introduce primary amine groups. These amine groups can enhance dispersibility in certain solvents, improve interfacial interactions in polymer composites, and provide sites for further chemical modifications.
The subsequent introduction of phosphate groups can impart desirable properties for biomedical applications. Phosphorylated surfaces can mimic biological structures, enhance biocompatibility, and provide specific interaction sites for biomolecules. This combination of an aliphatic diamine spacer and a phosphate terminal group on a GO platform presents a versatile material for advanced research and development.
Potential Applications
The functionalization of graphene oxide with hexamethylenediamine and phosphate groups opens up a range of possibilities, particularly in the biomedical field:
-
Drug Delivery: The amine and phosphate groups can serve as anchoring points for various drug molecules. The pH-responsive nature of these groups may also be exploited for controlled drug release in specific physiological environments.
-
Biomaterial Coatings: The resulting functionalized GO can be used as a coating for medical implants. The phosphate groups can promote osseointegration, while the graphene-based material itself can provide mechanical reinforcement and act as a barrier against corrosion.
-
Biosensing: The functionalized surface can be used to immobilize enzymes, antibodies, or other biorecognition elements for the development of sensitive and selective biosensors.
-
Gene Delivery: The positively charged amine groups at physiological pH can facilitate the binding and condensation of negatively charged genetic material like DNA and siRNA, making it a potential non-viral vector for gene therapy.
-
Tissue Engineering: The functionalized GO can be incorporated into hydrogels and other scaffolds to enhance their mechanical properties and provide a supportive environment for cell growth and differentiation.
Experimental Protocols
This section provides detailed protocols for the synthesis of graphene oxide, its functionalization with hexamethylenediamine, and a proposed method for subsequent phosphorylation.
Graphene oxide is typically synthesized from graphite powder using strong oxidizing agents. The modified Hummers' method is a widely used and reliable procedure.
Materials:
-
Graphite flakes (natural, ~325 mesh)
-
Sulfuric acid (H₂SO₄, 98%)
-
Phosphoric acid (H₃PO₄, 85%)
-
Potassium permanganate (KMnO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 37%)
-
Deionized (DI) water
Procedure:
-
In a 1000 mL beaker placed in an ice bath, add a 9:1 mixture of concentrated H₂SO₄/H₃PO₄ (e.g., 180 mL H₂SO₄ and 20 mL H₃PO₄).
-
Slowly add 1.5 g of graphite flakes to the acid mixture while stirring continuously.
-
Gradually add 9 g of KMnO₄ to the suspension. Ensure the temperature of the mixture does not exceed 20 °C during this step.
-
Remove the ice bath and heat the mixture to 50 °C. Stir for 12 hours.
-
Cool the reaction mixture to room temperature and then pour it onto 200 mL of ice.
-
Slowly add 10 mL of 30% H₂O₂ to the mixture. The color of the solution should turn from dark brownish-purple to bright yellow, indicating the end of the oxidation process.
-
Wash the resulting graphene oxide by centrifugation (e.g., 8000 rpm for 15 minutes) with 1 M HCl to remove metal ions, followed by repeated washing with DI water until the pH of the supernatant is neutral.
-
The final product, a thick GO gel, can be exfoliated into a GO dispersion in DI water by ultrasonication.
-
For obtaining GO powder, the gel can be freeze-dried.
This protocol describes the covalent attachment of hexamethylenediamine to the GO surface. The amine groups of HMDA react with the epoxy and carboxyl groups of GO.
Materials:
-
Graphene oxide (GO) dispersion or powder
-
Hexamethylenediamine (HMDA)
-
N,N-Dimethylformamide (DMF) or DI water
-
Ethanol
Procedure:
-
Disperse 100 mg of GO powder in 100 mL of DMF or DI water through ultrasonication for 1-2 hours to obtain a homogeneous dispersion.
-
In a separate beaker, dissolve 1 g of hexamethylenediamine in 50 mL of the same solvent (DMF or DI water).
-
Add the HMDA solution to the GO dispersion under constant stirring.
-
Transfer the mixture to a round-bottom flask and heat it to 80-95 °C under reflux with continuous stirring for 12-24 hours.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized GO (GO-HMDA) by filtration or centrifugation.
-
Wash the product thoroughly with the reaction solvent and then with ethanol to remove any unreacted HMDA.
-
Dry the final product in a vacuum oven at 60 °C overnight.
This is a proposed method based on common phosphorylation techniques for amine-containing surfaces. Optimization of reaction conditions may be necessary.
Materials:
-
Amine-functionalized graphene oxide (GO-HMDA)
-
Phosphoric acid (H₃PO₄) or Phosphorus pentoxide (P₂O₅)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
Procedure:
-
Disperse 100 mg of GO-HMDA in 50 mL of anhydrous DMF through ultrasonication.
-
In a separate flask, prepare the phosphorylating agent. For example, dissolve 500 mg of P₂O₅ in 20 mL of anhydrous DMF. Alternatively, use a solution of phosphoric acid in DMF.
-
Add the phosphorylating agent dropwise to the GO-HMDA dispersion under an inert atmosphere (e.g., nitrogen or argon) and vigorous stirring.
-
Add a non-nucleophilic base such as triethylamine (e.g., 1 mL) to the reaction mixture to neutralize the acid formed during the reaction.
-
Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24 hours.
-
Quench the reaction by the slow addition of DI water.
-
Collect the phosphorylated product (GO-HMDA-P) by centrifugation.
-
Wash the product repeatedly with DI water until the pH is neutral.
-
Dry the final product in a vacuum oven at 60 °C.
Characterization
A comprehensive characterization of the synthesized materials is crucial to confirm successful functionalization and to understand their properties.
| Technique | Graphene Oxide (GO) | GO-HMDA | GO-HMDA-P |
| FTIR Spectroscopy | Shows peaks for O-H, C=O (carboxyl), C-O-C (epoxy), and C-O (hydroxyl) groups. | Appearance of N-H bending and C-N stretching peaks. Reduction in the intensity of epoxy and carboxyl peaks. | Appearance of P=O and P-O stretching peaks. |
| X-ray Photoelectron Spectroscopy (XPS) | C1s spectrum shows components for C-C, C-O, and C=O. O1s spectrum is prominent. | Appearance of a N1s peak. A decrease in the O/C ratio. | Appearance of a P2p peak. |
| Raman Spectroscopy | Two prominent peaks: D band (~1350 cm⁻¹) and G band (~1580 cm⁻¹). The I(D)/I(G) ratio is typically high due to defects. | The I(D)/I(G) ratio may increase due to the introduction of more sp³ defects during functionalization. | Further changes in the I(D)/I(G) ratio may be observed. |
| Thermogravimetric Analysis (TGA) | Significant weight loss below 200 °C due to the decomposition of labile oxygen functional groups. | Improved thermal stability compared to GO due to the removal of some oxygen groups and the presence of the aliphatic diamine. | Thermal stability may be further altered depending on the degree of phosphorylation. |
| Zeta Potential | Highly negative zeta potential in neutral water due to deprotonated carboxyl groups. | The zeta potential becomes less negative or even positive at low pH due to the protonation of amine groups. | The zeta potential will be influenced by the presence of both amine and phosphate groups, showing a complex pH-dependent behavior. |
| Elemental Analysis (CHN) | High oxygen content. | Presence of nitrogen. | Presence of both nitrogen and phosphorus. |
Visualizations
Caption: A schematic workflow for the multi-step synthesis of phosphorylated, amine-functionalized graphene oxide.
Caption: A simplified reaction scheme illustrating the sequential functionalization of graphene oxide.
Safety Precautions
-
The synthesis of graphene oxide involves strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
The reaction with potassium permanganate and sulfuric acid is highly exothermic. Add reagents slowly and monitor the temperature carefully.
-
Hexamethylenediamine is a corrosive and toxic substance. Handle it with care and avoid inhalation or skin contact.
-
Phosphorus pentoxide is a powerful dehydrating agent and reacts violently with water. Handle it in a dry environment and under an inert atmosphere.
By following these protocols and characterization guidelines, researchers can successfully synthesize and verify the functionalization of graphene oxide with hexamethylenediamine and subsequent phosphorylation, paving the way for its exploration in a multitude of advanced applications.
Application Notes and Protocols: Hexamethylenediamine Phosphate in the Synthesis of Antimicrobial Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial materials using hexamethylenediamine phosphate. This compound, a nylon salt, serves as a monomer for the creation of polyamides with potential inherent antimicrobial properties. The integration of the phosphate moiety and the cationic nature of the diamine at specific pH ranges are hypothesized to contribute to the material's efficacy against a broad spectrum of microbes.
Introduction
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial materials. Cationic polymers have emerged as promising candidates due to their ability to disrupt microbial cell membranes, a mechanism less prone to the development of resistance.[1][2][3] Hexamethylenediamine, a key component of certain polyamides, can be utilized to introduce cationic charges. Phosphates and polyphosphates have also demonstrated antimicrobial effects, often dependent on their chain length and the pH of the environment.[4] This protocol outlines the synthesis of a novel polyamide derived from this compound and its subsequent evaluation for antimicrobial activity. The resulting material is a promising candidate for applications in biomedical devices, coatings, and consumer products.[5]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of polyamides synthesized from this compound is likely multifaceted. The primary proposed mechanism involves the electrostatic interaction between the protonated amine groups on the polymer chain and the negatively charged components of microbial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to membrane destabilization, increased permeability, and eventual cell lysis.[2][3] Additionally, the phosphate groups within the polymer backbone may contribute to the disruption of cellular processes by chelating essential metal ions or interfering with enzymatic activities.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocols
Synthesis of Polyamide from this compound
This protocol describes the melt polycondensation of this compound to form a polyamide.
Materials:
-
This compound
-
Adipic acid (as a co-monomer, optional)
-
Nitrogen gas, high purity
-
Distilled water
-
Methanol
-
High-temperature, high-pressure reactor with mechanical stirring and a distillation column
Procedure:
-
Prepare an aqueous solution of this compound. If using a co-monomer like adipic acid for a copolyamide, prepare a stoichiometric aqueous salt solution.
-
Transfer the salt solution to the reactor.
-
Pressurize the reactor with nitrogen to approximately 1.8 MPa.
-
Heat the reactor to 220°C. During this phase, water will evaporate, concentrating the salt solution.
-
Once the temperature reaches 220°C, maintain the pressure and temperature for 60-90 minutes to allow for initial polymerization.
-
Gradually reduce the pressure to atmospheric pressure over approximately 90 minutes while increasing the temperature to 275°C. Water vapor will be continuously removed through the distillation column.
-
Maintain the final temperature and atmospheric pressure for another 30 minutes to complete the polymerization.
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify.
-
Granulate the resulting polyamide.
-
Purify the polymer by washing with hot distilled water and then methanol to remove any unreacted monomers or oligomers.
-
Dry the purified polymer granules in a vacuum oven at 80°C for 24 hours.
Caption: Workflow for polyamide synthesis.
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the synthesized polyamide can be assessed using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Materials:
-
Synthesized polyamide
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Phosphate Buffered Saline (PBS)
-
96-well microtiter plates
-
Spectrophotometer
Procedure for MIC Determination:
-
Prepare a stock solution of the polyamide dissolved in an appropriate solvent (e.g., formic acid, followed by dilution in MHB).
-
Perform serial two-fold dilutions of the polyamide stock solution in MHB in a 96-well plate.
-
Prepare a bacterial inoculum suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the polyamide that completely inhibits visible bacterial growth.
Procedure for MBC Determination:
-
Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the polyamide that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation
The following tables present hypothetical data for the antimicrobial activity of the synthesized polyamide.
Table 1: Minimum Inhibitory Concentration (MIC) of Polyamide
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 64 |
| Escherichia coli | Gram-negative | 128 |
| Pseudomonas aeruginosa | Gram-negative | 256 |
| Candida albicans | Yeast | 128 |
Table 2: Minimum Bactericidal Concentration (MBC) of Polyamide
| Bacterial Strain | Gram Stain | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 128 |
| Escherichia coli | Gram-negative | 256 |
Characterization of the Antimicrobial Polyamide
Further characterization of the synthesized polyamide is crucial to understand its properties and potential applications.
Recommended Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide bonds and the presence of phosphate groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal properties of the material.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polyamide and its interaction with microbial cells.
Caption: Material characterization workflow.
Conclusion
The synthesis of polyamides from this compound presents a promising avenue for the development of novel antimicrobial materials. The inherent cationic nature and the presence of phosphate moieties are expected to confer broad-spectrum antimicrobial activity. The detailed protocols provided herein offer a foundation for researchers to explore this new class of antimicrobial polymers and tailor their properties for specific applications in the ongoing fight against infectious diseases. Further research should focus on optimizing the synthesis process, evaluating the biocompatibility of the materials, and exploring their efficacy in various formulations and device integrations.
References
- 1. Cationic Antimicrobial Polymers and Their Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial effect of phosphates and polyphosphates with different chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and efficacy of antimicrobial chlorhexidine hexametaphosphate nanoparticles for applications in biomedical materials and consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexamethylenediamine Phosphate Buffer Solutions for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the theoretical preparation and considerations for using a hexamethylenediamine phosphate buffer system in biological assays. As this is not a standard buffer solution documented in scientific literature, this guide offers a foundational protocol based on chemical principles. Due to the potential for complex interactions and a lack of established applications, a standard phosphate buffer protocol is also provided as a robust and validated alternative for most biological research applications.
Introduction to Buffer Systems in Biological Research
Buffer solutions are critical in biological assays to maintain a stable pH, which is essential for the structure and function of proteins, enzymes, nucleic acids, and other biomolecules.[1] The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration, and is generally effective within a range of approximately ±1 pH unit from its pKa.[2] Common biological buffers, such as phosphate-buffered saline (PBS) and Tris-HCl, are chosen for their physiological pH range, low toxicity, and minimal interference with biological reactions.[3][4][5]
The Concept of a this compound Buffer
A this compound buffer would consist of a weak base, hexamethylenediamine, and a weak acid, phosphoric acid. Hexamethylenediamine is a diamine with pKa values for its conjugate acids estimated to be around 11.0 and 10.0. Phosphoric acid is a triprotic acid with pKa values of approximately 2.15, 7.21, and 12.32.[6] In theory, a combination of these two components could create a buffer system. However, the high basicity of hexamethylenediamine suggests that such a buffer would be most effective at a very high, non-physiological pH range.
Important Considerations:
-
Lack of Precedent: There are no standard protocols for a "this compound buffer" in the scientific literature for biological assays. Its effects on proteins, enzymes, and cells are unknown.
-
Strong Amine-Phosphate Interactions: Research has shown that there are specific and strong interactions between amine groups and phosphate ions, which can lead to the formation of stable complexes.[4][7] This could alter the buffering capacity and potentially interfere with biological processes being studied.
-
Toxicity and Corrosivity: Hexamethylenediamine is classified as a toxic and corrosive substance, which requires careful handling and may be detrimental to cellular and biochemical assays.
Theoretical Protocol for this compound Buffer
Disclaimer: This protocol is theoretical and has not been validated. Users should proceed with extreme caution and perform extensive validation for their specific application.
Materials
-
Hexamethylenediamine (corrosive, toxic)
-
Phosphoric Acid (H₃PO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat
Preparation Procedure
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of hexamethylenediamine by dissolving 116.2 g in 800 mL of deionized water. Adjust the final volume to 1 L. Caution: The solution will be highly basic.
-
Prepare a 1 M stock solution of phosphoric acid by carefully adding 67.5 mL of concentrated (85%) phosphoric acid to 800 mL of deionized water. Adjust the final volume to 1 L.
-
-
Buffer Preparation (Target pH ~10-11):
-
To a beaker with 800 mL of deionized water, add a calculated volume of the 1 M hexamethylenediamine stock solution.
-
Slowly add the 1 M phosphoric acid stock solution while monitoring the pH with a calibrated pH meter.
-
Continue adding phosphoric acid until the desired pH is reached.
-
Adjust the final volume to 1 L with deionized water.
-
-
Sterilization and Storage:
-
The stability of this buffer is unknown. It is recommended to prepare it fresh.
-
If sterilization is required, filtration through a 0.22 µm filter is recommended, as autoclaving may alter the pH and composition.
-
Standard Protocol: Phosphate Buffer (0.1 M)
For most biological assays requiring a buffer in the physiological pH range, a standard phosphate buffer is a reliable choice.[2][6]
Materials
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Preparation of Stock Solutions
-
0.2 M Sodium Phosphate Monobasic: Dissolve 27.6 g of NaH₂PO₄ in deionized water to a final volume of 1 L.
-
0.2 M Sodium Phosphate Dibasic: Dissolve 28.4 g of Na₂HPO₄ in deionized water to a final volume of 1 L.
Preparation of 0.1 M Phosphate Buffer (100 mL)
To prepare 100 mL of a 0.1 M phosphate buffer of a specific pH, mix the volumes of the stock solutions as indicated in the table below and then add deionized water to a final volume of 100 mL.
| Desired pH | Volume of 0.2 M NaH₂PO₄ (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |
| 5.8 | 45.5 | 4.5 |
| 6.0 | 40.0 | 10.0 |
| 6.2 | 32.5 | 17.5 |
| 6.4 | 24.5 | 25.5 |
| 6.6 | 17.5 | 32.5 |
| 6.8 | 11.5 | 38.5 |
| 7.0 | 7.5 | 42.5 |
| 7.2 | 5.0 | 45.0 |
| 7.4 | 3.5 | 46.5 |
| 7.6 | 2.5 | 47.5 |
| 7.8 | 1.5 | 48.5 |
| 8.0 | 1.0 | 49.0 |
Data adapted from standard laboratory protocols.
Final pH Adjustment
After mixing the stock solutions, always verify the pH with a calibrated pH meter. If necessary, adjust the pH with small additions of 1 M NaOH or 1 M HCl.
Visualized Workflows and Principles
Caption: Principle of a buffer system maintaining pH balance.
Caption: General workflow for laboratory buffer preparation.
Summary and Recommendations
While the preparation of a this compound buffer is theoretically possible, its application in biological assays is not recommended without extensive preliminary research due to the following factors:
-
Non-physiological pH range: The high pKa of hexamethylenediamine makes it suitable for buffering in a highly alkaline range, which is incompatible with most biological systems.
-
Toxicity: Hexamethylenediamine is a hazardous chemical.
-
Unpredictable Interactions: The strong affinity between amines and phosphates could lead to unforeseen interference in assays.
For biological assays requiring a buffer with a pH in the neutral range, the use of a standard phosphate buffer is a well-established, reliable, and safe alternative. Researchers should prioritize the use of validated and documented buffer systems to ensure the reproducibility and accuracy of their experimental results.
References
- 1. Reactions of Terminal Phosphate Groups [tud.ttu.ee]
- 2. chembk.com [chembk.com]
- 3. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dangerous liaisons: anion-induced protonation in phosphate–polyamine interactions and their implications for the charge states of biologically relevant surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Hexamethylenediamine Phosphate in Biodegradable Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphosphazenes are a versatile class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. Their unique properties, such as tunable degradation rates, excellent biocompatibility, and the ability to be functionalized with a wide variety of side groups, make them highly promising materials for biomedical applications, including biodegradable implants and drug delivery systems.[1][2][3][4] The degradation of polyphosphazenes is advantageous as it yields non-toxic products like phosphates and ammonia, which can buffer the local environment, unlike the acidic byproducts of some polyester-based biomaterials.[2][3][5][6][7]
This document details the use of hexamethylenediamine as a crosslinking agent to form a robust, biodegradable polyphosphazene network. The resulting material can be engineered as a hydrogel or a more rigid scaffold suitable for orthopedic implants and controlled drug release applications. The diamine crosslinker provides structural integrity, and upon degradation, it is released along with phosphate ions.
Data Presentation
The following tables summarize representative quantitative data for biodegradable polyphosphazene-based materials. While specific data for hexamethylenediamine-crosslinked polyphosphazenes is an emerging area of research, the presented data from similar amino-functionalized and crosslinked polyphosphazene systems provide a valuable reference for expected performance.
Table 1: Mechanical Properties of Representative Polyphosphazene Scaffolds
| Polymer System | Form | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Poly[(ethyl glycinato)(p-methylphenoxy)phosphazene] | Porous Scaffold | 0.5 - 2.0 | 10 - 50 | 5 - 15 | [5] |
| Poly[(alanine ethyl ester)(citronellol)phosphazene] | Film | 5 - 15 | 100 - 300 | 100 - 300 | [5] |
| Dual-crosslinked polyphosphazene hydrogel | Hydrogel | 0.1 - 0.5 | 0.05 - 0.2 | > 200 | [8] |
Table 2: In Vitro Degradation of Representative Polyphosphazene Materials
| Polymer System | Condition | Mass Loss at 30 days (%) | Molecular Weight Decline at 30 days (%) | pH of Degradation Media | Reference |
| Poly[(p-methylphenoxy)(ethylglycinato)phosphazene] | PBS, 37°C, pH 7.4 | ~60% | ~40% | Neutral | [1] |
| Poly[bis(glycine ethyl ester)phosphazene] | PBS, 37°C, pH 7.4 | ~70% (at 70 days) | Not Reported | Neutral | [1] |
| Pyrrolidone-functionalized Polyphosphazene | Phosphate Buffer, 50°C, pH 5 | >80% (film) | ~70% (in solution) | Acidic | [9][10] |
Table 3: In Vitro Drug Release from Polyphosphazene Matrices
| Polymer System | Drug | Release Profile | Release at 350h (%) | pH | Reference |
| Crosslinked Polyphosphazene Microspheres | Model Drug | Sustained | 41.0 | 4.0 | [4] |
| Crosslinked Polyphosphazene Microspheres | Model Drug | Sustained | 32.6 | 7.4 | [4] |
| Poly[(imidazole methylphenoxy) phosphazene] | Doxorubicin | Sustained | Not specified | 7.4 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Carboxy-functionalized Polyphosphazene Precursor
This protocol describes the synthesis of a polyphosphazene with carboxylic acid side groups, which can be subsequently crosslinked with hexamethylenediamine.
Materials:
-
Hexachlorocyclotriphosphazene (HCCP)
-
Anhydrous Toluene
-
Ethyl p-aminobenzoate
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Synthesis of Polydichlorophosphazene (PDCP): Place HCCP in a sealed glass ampoule under vacuum and heat at 250°C for 48-72 hours. The resulting viscous polymer is dissolved in anhydrous toluene.
-
Macromolecular Substitution:
-
Dissolve the PDCP in anhydrous THF.
-
In a separate flask, dissolve ethyl p-aminobenzoate and triethylamine in anhydrous THF.
-
Slowly add the ethyl p-aminobenzoate solution to the PDCP solution at room temperature and stir for 24-48 hours.
-
-
Purification:
-
Precipitate the resulting polymer, poly[bis(ethyl p-aminobenzoate)phosphazene], in a non-solvent like hexane.
-
Redissolve the polymer in THF and re-precipitate. Repeat this process three times.
-
Dry the polymer under vacuum.
-
-
Hydrolysis to Carboxy-functionalized Polymer:
-
Dissolve the ester-functionalized polymer in a solution of NaOH.
-
Stir the solution at 60°C for 24 hours to hydrolyze the ester groups.
-
Acidify the solution with HCl to precipitate the carboxy-functionalized polyphosphazene.
-
Purify the polymer by dialysis against deionized water for 3-5 days.
-
Lyophilize the purified polymer to obtain a white powder.
-
Protocol 2: Crosslinking with Hexamethylenediamine to Form a Hydrogel
Materials:
-
Carboxy-functionalized polyphosphazene (from Protocol 1)
-
Hexamethylenediamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer Solution Preparation: Dissolve the carboxy-functionalized polyphosphazene in PBS to the desired concentration (e.g., 10% w/v).
-
Activation of Carboxylic Acid Groups: Add EDC and NHS to the polymer solution to activate the carboxyl groups. Stir for 30 minutes at room temperature.
-
Crosslinking:
-
Prepare a solution of hexamethylenediamine in PBS.
-
Add the hexamethylenediamine solution to the activated polymer solution. The molar ratio of diamine to carboxylic acid groups can be varied to control the crosslinking density.
-
Stir the mixture gently and then allow it to stand at room temperature or 37°C for gelation to occur. Gelation time will depend on the concentrations and stoichiometry.
-
-
Purification: Immerse the resulting hydrogel in a large volume of deionized water to remove unreacted reagents and byproducts, changing the water periodically for 2-3 days.
Protocol 3: In Vitro Degradation Study
Procedure:
-
Prepare cylindrical samples of the hexamethylenediamine-crosslinked polyphosphazene hydrogel.
-
Lyophilize the samples to determine their initial dry weight (W_i).
-
Immerse each sample in a known volume of PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), remove the samples from the PBS.
-
Rinse the samples with deionized water, lyophilize, and weigh to determine the final dry weight (W_f).
-
Calculate the percentage of mass loss as: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Analyze the degradation medium using techniques like HPLC to quantify the release of degradation products.
Protocol 4: Biocompatibility Assessment (In Vitro Cytotoxicity)
Procedure:
-
Extract Preparation: Prepare extracts of the sterilized hydrogel by incubating it in cell culture medium for 24 hours at 37°C according to ISO 10993-5 standards.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or primary osteoblasts) in a 96-well plate.
-
Exposure: After 24 hours of cell attachment, replace the culture medium with the prepared extracts.
-
Viability Assay: After 24, 48, and 72 hours of incubation with the extracts, assess cell viability using a standard assay such as MTS or MTT.
-
Analysis: Compare the viability of cells exposed to the hydrogel extracts with that of cells cultured in fresh medium (negative control) and a toxic substance (positive control).
Visualizations
Caption: Experimental workflow for the synthesis, fabrication, and testing of a biodegradable implant.
Caption: Hypothetical signaling pathway for tissue regeneration initiated by implant degradation products.
References
- 1. Biodegradable Polyphosphazene Biomaterials for Tissue Engineering and Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyphosphazene polymers for tissue engineering: an analysis of material synthesis, characterization and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Polyphosphazene-Based Biomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradable Polyphosphazenes for Regenerative Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. epub.jku.at [epub.jku.at]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Degradation Rate of Polyphosphazene-Based Layer-by-Layer Polymer Coatings [mdpi.com]
- 11. pure.psu.edu [pure.psu.edu]
Hexamethylenediamine Phosphate as a Curing Agent in Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylenediamine phosphate (HMDA-P) is a dually functional curing agent for epoxy resins, combining the traditional amine curing mechanism with inherent flame retardant properties imparted by the phosphate group. This application note provides a comprehensive overview of its use, including detailed experimental protocols and expected performance characteristics. The integration of hexamethylenediamine, a well-established aliphatic amine curing agent, with a phosphate moiety offers a unique combination of properties, making it a subject of interest for advanced materials development. Aliphatic amines like hexamethylenediamine are known to be highly reactive and can cure epoxy resins at room temperature.[1] The presence of phosphorus-containing compounds in epoxy resins is a known strategy to improve their flame retardancy.[2][3]
Curing Mechanism
The curing of epoxy resins with HMDA-P proceeds primarily through the reaction of the primary amine groups of the hexamethylenediamine portion with the epoxy groups of the resin. The active hydrogen atoms on the nitrogen atom of the amine initiate a ring-opening addition polymerization of the epoxy group.[1][4] This reaction leads to the formation of a cross-linked, three-dimensional network, transforming the liquid resin into a hard, thermoset material.[5] The phosphate group is not directly involved in the primary cross-linking reaction but is incorporated into the polymer matrix, where it can exert its flame-retardant effects.
The general reaction is as follows: The primary amine reacts with an epoxy group to form a secondary amine, which can then react with another epoxy group.[4] This process continues until a rigid, cross-linked structure is formed.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific epoxy resin systems and desired final properties.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (e.g., EPON 828)
-
Curing Agent: this compound (HMDA-P)
-
Solvent (optional): Xylene or chloroform for viscosity reduction[6]
-
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Molds (e.g., silicone or Teflon)
-
Differential Scanning Calorimeter (DSC) for cure analysis
-
Thermogravimetric Analyzer (TGA) for thermal stability
-
Universal Testing Machine for mechanical property testing
-
Stoichiometry Calculation
The optimal amount of curing agent is determined by the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. The goal is to have a stoichiometric balance between the amine hydrogen atoms and the epoxy groups.[4][7]
Formula for Parts per Hundred Resin (PHR):
PHR = (AHEW / EEW) * 100
The AHEW of HMDA-P needs to be determined experimentally or provided by the supplier. For unmodified hexamethylenediamine, the AHEW is approximately 29 g/eq. The presence of the phosphate group will alter this value.
Curing Protocol
-
Preparation: The epoxy resin is preheated to 50-60°C to reduce its viscosity. If a solvent is used, it is added to the resin at this stage and mixed until homogeneous.[6]
-
Mixing: The calculated amount of HMDA-P is added to the preheated resin. The mixture is stirred mechanically at 300 rpm for 15-30 minutes until the curing agent is fully dissolved and the mixture is uniform.[6]
-
Degassing: The mixture is degassed in a vacuum oven at 60°C for 20-30 minutes to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into preheated molds. The curing can be performed at room temperature or at an elevated temperature to accelerate the process and ensure complete cross-linking. A typical two-stage curing schedule for amine-cured epoxies is:
-
Cooling: The cured samples are allowed to cool slowly to room temperature to minimize internal stresses.
Characterization of Cured Resin
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of cure. DSC scans are typically run at a heating rate of 10°C/min.[8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the cured resin. TGA is usually performed under a nitrogen atmosphere at a heating rate of 10°C/min.
Mechanical Testing
-
Tensile Testing: To determine the tensile strength, modulus, and elongation at break according to ASTM D638 standards.
-
Flexural Testing: To measure the flexural strength and modulus as per ASTM D790.
-
Impact Testing: To assess the impact strength using Izod or Charpy tests (ASTM D256).
Data Presentation
The following tables summarize the expected properties of an epoxy resin cured with an amine-based curing agent, with anticipated contributions from the phosphate moiety. The data is illustrative and based on similar systems reported in the literature.
Table 1: Curing Characteristics of Amine-Cured Epoxy Resin
| Parameter | Typical Value | Reference |
| Onset Curing Temperature (°C) | 45 - 70 | [9] |
| Peak Exothermic Temperature (°C) | 160 - 185 | [2] |
| Enthalpy of Reaction (J/g) | 440 - 615 | [9] |
Table 2: Mechanical Properties of Amine-Cured Epoxy Resin
| Property | Expected Performance | Reference |
| Tensile Strength (MPa) | Increase of up to 82% compared to unmodified epoxy | [9] |
| Tensile Modulus (GPa) | Increase of up to 47% compared to unmodified epoxy | [9] |
| Flexural Strength (MPa) | Increase of up to 48% compared to unmodified epoxy | [9] |
| Flexural Modulus (GPa) | Increase of up to 102% compared to unmodified epoxy | [9] |
| Impact Strength (kJ/m²) | Significant increase, potentially over 100% | [9] |
Table 3: Thermal Properties of Phosphorus-Containing Epoxy Resin
| Property | Expected Performance | Reference |
| Glass Transition Temperature (Tg) (°C) | 180 - 205 | [3] |
| Onset of Decomposition (°C) | > 200 | [9] |
| Limiting Oxygen Index (LOI) (%) | Increased to > 30 | [3] |
| UL-94 Flammability Rating | V-0 | [3] |
Visualizations
The following diagrams illustrate the chemical process and experimental workflow.
Caption: Curing mechanism of epoxy resin with HMDA-P.
Caption: Experimental workflow for curing epoxy resin with HMDA-P.
Safety and Handling
Standard laboratory safety procedures should be followed when handling epoxy resins and curing agents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The curing process should be carried out in a well-ventilated area or a fume hood, as amine compounds can be volatile and have a strong odor.
Conclusion
This compound presents a promising option as a multifunctional curing agent for epoxy resins, offering both effective cross-linking and enhanced flame retardancy. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this material in various applications, from advanced composites to protective coatings. Further experimental work is necessary to fully characterize the properties of epoxy systems cured with HMDA-P and to optimize the curing parameters for specific performance requirements.
References
- 1. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Epoxy Resins and Their Hardeners Based on Phosphorus–Nitrogen Compounds [mdpi.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. paint.org [paint.org]
- 9. Studying the Structure and Properties of Epoxy Composites Modified by Original and Functionalized with Hexamethylenediamine by Electrochemically Synthesized Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hexamethylenediamine Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of hexamethylenediamine phosphate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is an acid-base neutralization reaction between hexamethylenediamine, a diamine base, and phosphoric acid. The two amino groups of hexamethylenediamine react with the acidic protons of phosphoric acid to form a salt, which can then be precipitated from the solution.
Q2: What are the critical parameters influencing the yield of this compound?
A2: The key parameters that significantly impact the yield include:
-
pH of the reaction mixture: This affects the protonation state of both reactants and the solubility of the product.
-
Reaction temperature: Influences reaction kinetics and the solubility of the product.
-
Stoichiometry of reactants: The molar ratio of hexamethylenediamine to phosphoric acid determines the completeness of the reaction.
-
Solvent system: The choice of solvent affects the solubility of reactants and the precipitation of the product.
-
Rate of addition of reactants: A controlled addition rate can prevent localized high concentrations and promote uniform crystal growth.
-
Agitation: Proper mixing ensures homogeneity and facilitates the reaction and precipitation.
-
Cooling rate: A slower cooling rate generally promotes the formation of larger, purer crystals.
Q3: What are common side reactions or impurities I should be aware of?
A3: Potential side reactions are minimal in this acid-base reaction. However, impurities can arise from:
-
Starting materials: Purity of the initial hexamethylenediamine and phosphoric acid is crucial. Impurities in hexamethylenediamine, such as by-products from its synthesis (e.g., from the hydrogenation of adiponitrile), can be carried into the final product.
-
Incomplete reaction: Unreacted starting materials may co-precipitate with the product.
-
Formation of different phosphate salts: Depending on the stoichiometry and pH, different salts (mono-, di-, or tri-basic) could potentially form.
-
Absorption of atmospheric carbon dioxide: Hexamethylenediamine is a base and can react with CO2 from the air to form a carbonate, which could be an impurity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incorrect stoichiometry of reactants.- Suboptimal pH for precipitation.- Product remains dissolved in the solvent.- Incomplete reaction. | - Carefully check the molar ratio of hexamethylenediamine to phosphoric acid. A 1:1 or 1:2 molar ratio is a common starting point.- Adjust the pH of the solution. The optimal pH for precipitation of phosphate salts is often slightly alkaline.[1][2]- Use a solvent in which the product has low solubility (e.g., a mixture of water and a less polar solvent like ethanol or isopropanol).- Increase the reaction time or temperature to ensure the reaction goes to completion. |
| Poor Crystal Quality (e.g., fine powder, amorphous solid) | - Rapid precipitation due to high supersaturation.- Fast cooling rate.- Inadequate agitation. | - Add the reactants slowly and with vigorous stirring to control the rate of precipitation.- Employ a gradual cooling process to allow for larger crystal growth.- Ensure consistent and adequate agitation throughout the reaction and crystallization process. |
| Product Discoloration | - Impurities in the starting hexamethylenediamine.- Oxidation of reactants or product. | - Use highly purified hexamethylenediamine. Recrystallization or distillation of the starting material may be necessary.[3]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Filtration | - Very fine crystals clogging the filter medium. | - Optimize the crystallization process to obtain larger crystals (see "Poor Crystal Quality").- Use an appropriate filter medium with a suitable pore size.- Consider centrifugation as an alternative to filtration for separating very fine particles. |
| Inconsistent Results | - Variation in the quality of starting materials.- Fluctuations in reaction conditions (temperature, pH, etc.).- Inconsistent reactant addition rate. | - Use starting materials from the same batch with known purity for a series of experiments.- Implement strict control over all reaction parameters using automated controllers where possible.- Utilize a syringe pump or a dropping funnel for controlled and reproducible addition of reactants. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol outlines a general procedure for the synthesis of this compound. Optimization of the parameters mentioned is recommended to achieve the desired yield and purity.
Materials:
-
Hexamethylenediamine (HMDA)
-
Phosphoric acid (H₃PO₄), 85% aqueous solution
-
Deionized water
-
Ethanol (or other suitable anti-solvent)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of hexamethylenediamine by dissolving a known molar amount in deionized water.
-
Prepare a solution of phosphoric acid by diluting the 85% stock solution to a desired concentration with deionized water. The molar amount should be calculated based on the desired stoichiometry with HMDA.
-
-
Reaction:
-
Place the hexamethylenediamine solution in a reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
Slowly add the phosphoric acid solution to the hexamethylenediamine solution with constant stirring. Monitor the temperature of the reaction mixture, as the neutralization reaction is exothermic. Maintain the temperature within a desired range (e.g., 25-40 °C) using a water bath if necessary.
-
-
Precipitation/Crystallization:
-
After the addition of phosphoric acid is complete, continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction is complete.
-
If the product does not precipitate directly from the aqueous solution, an anti-solvent such as ethanol can be slowly added to induce precipitation.
-
For crystallization, the solution can be slowly cooled to a lower temperature (e.g., 0-5 °C) to maximize the precipitation of the product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water or the anti-solvent used for precipitation to remove any unreacted starting materials.
-
Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
-
Characterization:
-
Determine the yield of the dried product.
-
Characterize the product using appropriate analytical techniques such as melting point, FTIR, and NMR spectroscopy to confirm its identity and purity.
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the effect of key parameters on the yield of this compound. These values are for illustrative purposes and should be determined experimentally.
Table 1: Effect of Hexamethylenediamine to Phosphoric Acid Molar Ratio on Yield
| Molar Ratio (HMDA:H₃PO₄) | Reaction Temperature (°C) | Yield (%) |
| 1:0.8 | 30 | 75 |
| 1:1.0 | 30 | 92 |
| 1:1.2 | 30 | 95 |
| 1:1.5 | 30 | 94 |
Table 2: Effect of Reaction Temperature on Yield
| Molar Ratio (HMDA:H₃PO₄) | Reaction Temperature (°C) | Yield (%) |
| 1:1.2 | 20 | 90 |
| 1:1.2 | 30 | 95 |
| 1:1.2 | 40 | 93 |
| 1:1.2 | 50 | 88 |
Table 3: Effect of pH on Precipitation Yield
| Molar Ratio (HMDA:H₃PO₄) | Final pH | Yield (%) |
| 1:1.2 | 6.0 | 85 |
| 1:1.2 | 7.0 | 91 |
| 1:1.2 | 8.0 | 96 |
| 1:1.2 | 9.0 | 94 |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Hexamethylenediamine Phosphate
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of crude hexamethylenediamine phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound may contain impurities stemming from the hexamethylenediamine (HMD) synthesis process and the subsequent salt formation. Common impurities from crude HMD include ammonia, water, hexamethyleneimine, 1,2-diaminocyclohexane, and various condensation products like aminohexylideneimine.[1][2][3] Incomplete reaction or improper stoichiometry during salt formation can also result in residual phosphoric acid or free hexamethylenediamine.
Q2: What is the most common and effective primary purification technique for this salt?
A2: Recrystallization is the most widely used and effective primary method for purifying solid compounds like this compound.[4] This technique involves dissolving the impure salt in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified salt to crystallize while most impurities remain in the solution.[4]
Q3: How do I remove colored impurities from my crude product?
A3: Colored impurities, which are often large organic molecules, can be effectively removed by treating the hot solution of your crude product with activated carbon.[5][6] The activated carbon adsorbs these impurities, and they are subsequently removed through hot filtration before the solution is cooled for crystallization.
Q4: Is ion-exchange chromatography a suitable method for purifying this compound?
A4: Ion-exchange (IEX) chromatography can be a powerful technique for removing ionic impurities.[7] For this compound, which is a salt, this method could be used to remove other charged impurities.[7][8] For instance, a cation-exchange resin could remove cationic impurities, while an anion-exchange resin could target anionic ones, including excess phosphate ions.[8][9] However, for bulk purification, recrystallization is typically more straightforward.
Q5: How can I assess the purity of the final product?
A5: The purity of the final this compound can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a precise method to quantify the hexamethylenediamine content and detect organic impurities.[10] Purity can also be evaluated by titration to determine the exact salt stoichiometry[11], and by colorimetric methods to measure residual phosphate.[12]
Troubleshooting Guide
Problem: Low recovery yield after recrystallization.
-
Possible Cause 1: Too much solvent was used.
-
Solution: The goal is to create a saturated solution at the solvent's boiling point. Using excessive solvent will keep more of your product dissolved even after cooling. Minimize solvent use by adding it in small portions to the heated crude material until it just dissolves.
-
-
Possible Cause 2: The solution was cooled too rapidly.
-
Solution: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: If using hot filtration to remove insoluble impurities or activated carbon, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated filter funnel and receiving flask, and keep the solution at or near its boiling point during filtration.
-
Problem: The purified salt is still discolored.
-
Possible Cause 1: Insufficient activated carbon treatment.
-
Solution: You may not have used enough activated carbon, or the contact time was too short. Use approximately 1-2% of the crude product's weight in activated carbon, and boil the solution for 5-10 minutes.
-
-
Possible Cause 2: The impurity is not well-adsorbed by carbon.
-
Solution: Perform a second recrystallization. A repeated crystallization process can significantly improve purity and color.[4]
-
Problem: Purity analysis shows persistent impurities.
-
Possible Cause: The chosen recrystallization solvent is not effective for separating a specific impurity.
-
Solution: Different impurities have different solubilities. Experiment with a different solvent system. Since this compound is a polar salt, polar solvents like water, ethanol, or methanol, or mixtures thereof, are good candidates. The ideal solvent should dissolve the compound well when hot but poorly when cold, while dissolving the impurity well at all temperatures.
-
Data Presentation
Table 1: Common Impurities in Crude this compound
| Impurity | Likely Source | Recommended Removal Method |
| 1,2-Diaminocyclohexane | Hexamethylenediamine Synthesis | Recrystallization |
| Ammonia | Hexamethylenediamine Synthesis[1] | Distillation (of HMD) / Recrystallization |
| Hexamethyleneimine | Hexamethylenediamine Synthesis | Recrystallization |
| Aminohexylideneimine | Hexamethylenediamine Synthesis[2] | Recrystallization |
| Colored Organic By-products | Synthesis Side Reactions | Activated Carbon Treatment & Recrystallization[5] |
| Excess Phosphoric Acid | Salt Formation | Recrystallization / Anion-Exchange |
| Particulate Matter | Handling / Storage | Hot Filtration |
Table 2: Purity Analysis Parameters
| Analytical Method | Parameter Measured | Typical Goal for Purified Product |
| HPLC[10] | Hexamethylenediamine Content | > 99.5% |
| Titration[11] | Acid-Base Equivalence | Stoichiometric ratio of 1:1 |
| Colorimetric Analysis[12] | Residual Free Phosphate | < 0.1% |
| Melting Point | Melting Point Range | Sharp, narrow range |
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Water is a common first choice for polar salts.
-
Dissolution: Place the crude salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the salt is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all residual solvent.
Protocol 2: Decolorization using Activated Carbon
-
Dissolution: Following Step 2 of the Standard Recrystallization protocol, dissolve the crude salt in a minimal amount of hot solvent.
-
Carbon Addition: Remove the solution from the heat source temporarily and add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Adsorption: Return the flask to the heat source and maintain a gentle boil for 5-10 minutes. This allows the carbon to adsorb the colored impurities.[6]
-
Hot Filtration: To remove the activated carbon, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated flask. Work quickly to prevent premature crystallization in the funnel.
-
Crystallization: Proceed with Step 3 (Cooling and Crystallization) from the Standard Recrystallization protocol.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. US3193472A - Process for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 2. CH393353A - Process for removing impurities from hexamethylene diamine - Google Patents [patents.google.com]
- 3. CA993895A - Removal of 1,2-diaminocyclohexane impurity from crude hexamethylenediamine - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Combination of granular activated carbon adsorption and deep-bed filtration as a single advanced wastewater treatment step for organic micropollutant and phosphorus removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. purolite.com [purolite.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. deswater.com [deswater.com]
- 10. researchgate.net [researchgate.net]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. epa.gov [epa.gov]
Technical Support Center: Hexamethylenediamine Phosphate Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of hexamethylenediamine phosphate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | High Solubility: this compound may be highly soluble in the chosen solvent system. Hexamethylenediamine itself is very soluble in water and soluble in alcohols.[1][2] | - Antisolvent Addition: Gradually add a miscible solvent in which the salt is poorly soluble (e.g., isopropanol, acetone) to a solution of the salt in a good solvent (e.g., water, ethanol). - Evaporation: Slowly evaporate the solvent from a saturated solution. - Cooling: If solubility is temperature-dependent, slowly cool a saturated solution. |
| Incorrect Stoichiometry: The molar ratio of hexamethylenediamine to phosphoric acid may not be optimal for crystallization. The formation of different phosphate salts (mono-, di-, or tri-basic) can affect solubility and crystal packing.[3][4][5][6] | - pH Adjustment: Carefully adjust the pH of the solution. The protonation state of both the diamine and the phosphate is pH-dependent.[7] For amine salts, pH control is critical. - Titration: Perform small-scale experiments with varying molar ratios of hexamethylenediamine to phosphoric acid to identify the optimal ratio for crystallization. | |
| Oiling Out / Amorphous Precipitation | High Supersaturation: Rapid changes in solvent composition or temperature can lead to the separation of a liquid phase (oiling out) or the formation of a non-crystalline solid. | - Slower Antisolvent Addition: Add the antisolvent at a much slower rate, with vigorous stirring. - Slower Cooling Rate: Decrease the rate of cooling to allow for orderly crystal growth. - Seeding: Introduce a small amount of previously obtained crystals (seed crystals) to the supersaturated solution to encourage controlled crystallization. |
| Presence of Impurities: Impurities can inhibit nucleation and crystal growth, leading to the formation of oils or amorphous precipitates. | - Purification of Starting Materials: Ensure the purity of the hexamethylenediamine and phosphoric acid. Recrystallization or distillation of starting materials may be necessary. | |
| Poor Crystal Quality (e.g., small, needle-like, agglomerated) | Rapid Nucleation: High supersaturation can lead to the formation of many small crystals rather than fewer, larger ones. | - Lower Supersaturation: Work with less concentrated solutions or a slower rate of antisolvent addition/cooling. - Controlled Temperature: Maintain a constant temperature during crystallization to avoid rapid changes in supersaturation. |
| Solvent Effects: The choice of solvent can significantly influence crystal habit. | - Solvent Screening: Experiment with different solvent systems (e.g., water-ethanol, water-isopropanol) to find one that promotes the desired crystal morphology. | |
| Agitation: Inadequate or excessive stirring can affect crystal size and agglomeration. | - Optimize Stirring: Experiment with different stirring rates. Gentle agitation is often preferred to prevent crystal breakage. | |
| Inconsistent Results / Polymorphism | Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own solubility and stability. The formation of a specific polymorph can be sensitive to subtle changes in experimental conditions.[8] | - Controlled Crystallization Conditions: Precisely control parameters such as temperature, cooling rate, solvent system, and pH to ensure consistent formation of the desired polymorph. - Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphic forms. |
| Hydrate Formation: The presence of water can lead to the formation of hydrated crystal forms. | - Anhydrous Solvents: Use anhydrous solvents if a non-hydrated form is desired. - Controlled Humidity: Conduct experiments in a controlled humidity environment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stoichiometry of this compound?
A1: Hexamethylenediamine has two amine groups, and phosphoric acid is a triprotic acid. Depending on the reaction conditions (especially pH), different salt stoichiometries are possible. The most common would likely be a 1:1 or 1:2 molar ratio of hexamethylenediamine to phosphoric acid, where one or both amine groups are protonated. It is crucial to control the stoichiometry and pH during the synthesis to obtain a single, well-defined salt.[3][4][5][6]
Q2: In which solvents is this compound likely to be soluble?
A2: Given that hexamethylenediamine is highly soluble in polar solvents like water and alcohols, and poorly soluble in non-polar organic solvents, its phosphate salt is expected to follow a similar trend.[1][2] Therefore, water, methanol, and ethanol are good starting points for finding a suitable solvent. For antisolvents, consider isopropanol, acetone, or acetonitrile.
Q3: How does pH affect the crystallization of this compound?
A3: The pH of the solution is a critical parameter as it determines the protonation state of both the hexamethylenediamine and the phosphate ions.[7] Changes in pH will alter the charge of the species in solution, which in turn affects their interactions and how they pack into a crystal lattice. It is recommended to buffer the solution or carefully control the pH to ensure reproducible results.
Q4: What are common impurities to be aware of?
A4: Common impurities in hexamethylenediamine can include by-products from its synthesis, such as 1,2-diaminocyclohexane and hexamethyleneimine.[9] Phosphoric acid may contain other phosphorus oxyacids or metal ions. These impurities can inhibit crystallization or affect the crystal quality.
Q5: How can I control the crystal size and morphology?
A5: Crystal size and morphology can be influenced by several factors:
-
Supersaturation: Lower levels of supersaturation, achieved through slow cooling or slow addition of an antisolvent, generally lead to larger crystals.
-
Solvent: The solvent system can have a significant impact on the crystal habit. Experiment with different solvents to find the optimal one.
-
Additives: Small amounts of certain additives can sometimes modify the crystal habit by selectively adsorbing to specific crystal faces.
Q6: What is the thermal stability of this compound?
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Preparation of the Salt Solution:
-
In a beaker, dissolve 1.16 g (10 mmol) of hexamethylenediamine in 20 mL of deionized water.
-
In a separate beaker, carefully add 1.15 g of 85% phosphoric acid (10 mmol) to 10 mL of deionized water. Caution: This reaction is exothermic.
-
Slowly add the phosphoric acid solution to the hexamethylenediamine solution with constant stirring.
-
Adjust the pH to the desired value (e.g., 7.0) using a dilute solution of phosphoric acid or hexamethylenediamine.
-
-
Crystallization:
-
Gently heat the solution to 60°C to ensure all solids are dissolved.
-
Filter the hot solution through a pre-warmed filter paper to remove any particulate matter.
-
Cover the beaker and allow it to cool slowly to room temperature. For even slower cooling, place the beaker in an insulated container.
-
If no crystals form, place the solution in a refrigerator at 4°C.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a small amount of a water-miscible solvent in which the salt is less soluble (e.g., cold ethanol).
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Protocol 2: Antisolvent Crystallization of this compound
-
Preparation of the Saturated Solution:
-
Follow step 1 from Protocol 1 to prepare the aqueous solution of this compound.
-
If necessary, add a minimal amount of additional water to ensure all the salt is dissolved at room temperature.
-
-
Crystallization:
-
With vigorous stirring, slowly add an antisolvent (e.g., isopropanol) dropwise to the aqueous solution.
-
Continue adding the antisolvent until the solution becomes cloudy (the point of nucleation).
-
Add a small additional amount of the antisolvent and then stop.
-
Allow the solution to stir for several hours to allow the crystals to grow.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the antisolvent used for crystallization.
-
Dry the crystals in a vacuum oven at a moderate temperature.
-
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Hexamethylenediamine CAS#: 124-09-4 [m.chemicalbook.com]
- 3. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Dangerous liaisons: anion-induced protonation in phosphate–polyamine interactions and their implications for the charge states of biologically relevant surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Hexamethylenediamine - Wikipedia [en.wikipedia.org]
- 10. What are Amine Phosphate Salts?|Resources|UNPChemicals [unpchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting common issues in nylon 6,6 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nylon 6,6.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing nylon 6,6 in a laboratory setting?
A1: The two primary laboratory methods for nylon 6,6 synthesis are interfacial polymerization and melt polymerization. Interfacial polymerization involves the reaction of a diacid chloride (adipoyl chloride) in an organic solvent with a diamine (hexamethylenediamine) in an aqueous solution at the interface of the two immiscible liquids.[1][2] Melt polymerization involves heating a salt of the diamine and diacid ("nylon salt") under pressure to drive off water and form the polymer.[3][4]
Q2: Why is stoichiometric balance between the monomers crucial in nylon 6,6 synthesis?
A2: A precise 1:1 molar ratio of hexamethylenediamine and adipic acid (or its chloride derivative) is essential for achieving a high molecular weight polymer. An excess of either monomer will lead to chain termination, resulting in a lower degree of polymerization and consequently, inferior mechanical properties.[3][5]
Q3: What is "nylon salt," and why is it used in melt polymerization?
A3: "Nylon salt" is the ammonium carboxylate salt formed by the reaction of equimolar amounts of hexamethylenediamine and adipic acid in water or ethanol.[4][6] Isolating the 1:1 salt before polymerization is a method to ensure the required stoichiometric equivalence of the functional groups, which is critical for achieving high molecular weight nylon 6,6 in the subsequent melt condensation process.[3]
Q4: What are the common characterization techniques for synthesized nylon 6,6?
A4: Common characterization techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond and the disappearance of monomer functional groups.[7][8]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature.[9]
-
Viscosity Measurements: To estimate the molecular weight of the polymer.[5]
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer.[8][9]
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): For detailed structural analysis and identification of comonomers.[10]
Troubleshooting Guides
Issue 1: No Polymer Formation or Very Low Yield
Q: I mixed the monomer solutions, but no nylon 6,6 polymer formed at the interface. What could be the problem?
A: This is a common issue that can arise from several factors related to the reactants and reaction conditions.
Troubleshooting Steps:
-
Verify Monomer Reactivity:
-
Adipoyl Chloride: This is highly sensitive to moisture and can hydrolyze back to adipic acid, which is much less reactive under interfacial conditions. Use freshly opened or properly stored adipoyl chloride. An aged sample may be the culprit.[11]
-
Hexamethylenediamine: Ensure the diamine has not been oxidized or contaminated.
-
-
Check the Solvent System:
-
The organic solvent for adipoyl chloride should be immiscible with water. Cyclohexane or hexane are commonly used.[1][11]
-
The aqueous phase must be basic (e.g., containing NaOH) to neutralize the HCl gas produced during the reaction.[12] This neutralization is crucial as HCl can protonate the diamine, rendering it non-nucleophilic and halting the polymerization.[7]
-
-
Ensure Proper Layering:
-
The two solutions should be layered carefully to create a distinct interface where the polymerization occurs. Vigorous mixing will lead to a messy precipitate instead of a continuous film.[1]
-
-
Confirm Concentrations:
-
While a range of concentrations can work, extremely dilute solutions may result in a very slow reaction and low yield.
-
Issue 2: Polymer is Brittle and Has Low Molecular Weight
Q: The nylon 6,6 I synthesized is brittle and weak. How can I increase the molecular weight?
A: Low molecular weight is a frequent problem and directly impacts the mechanical properties of the polymer.
Troubleshooting Steps:
-
Ensure Monomer Purity: Impurities in the monomers can interfere with the polymerization process. It is recommended to use high-purity monomers. Adipic acid can be purified by repeated crystallization from water, and hexamethylenediamine can be purified by distillation.[5]
-
Strict Stoichiometric Control: As mentioned in the FAQs, an exact 1:1 molar ratio of the amine and acid functional groups is critical for achieving high molecular weight. For melt polymerization, this is best achieved by first preparing and purifying the nylon salt.[3][5]
-
Effective Water Removal (Melt Polymerization): The condensation reaction that forms nylon 6,6 produces water as a byproduct.[13] According to Le Chatelier's principle, this water must be effectively removed to drive the reaction toward the formation of longer polymer chains. Performing the final stages of the reaction under a vacuum is essential.[13][14]
-
Optimize Reaction Time and Temperature:
-
Insufficient reaction time will not allow the polymer chains to grow to a high molecular weight.
-
Conversely, excessively high temperatures or prolonged reaction times can lead to thermal degradation, which causes chain scission and a decrease in molecular weight.[15]
-
Issue 3: Polymer is Discolored (Yellowing)
Q: My synthesized nylon 6,6 has a yellow or brownish tint. What causes this discoloration, and how can I prevent it?
A: Discoloration is typically a sign of degradation, often caused by oxidation at high temperatures.
Troubleshooting Steps:
-
Control Temperature: High temperatures during melt polymerization or subsequent processing (like drying) can cause thermal degradation.[15][16] Adhere strictly to recommended temperature ranges. For instance, drying is often recommended around 80°C.[16]
-
Minimize Oxygen Exposure: The presence of oxygen, especially at high temperatures, leads to oxidation, a primary cause of yellowing.[16][17]
-
For melt polymerization, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent this.
-
When drying the polymer, consider using a vacuum oven or nitrogen purge.
-
-
Prevent UV Exposure: Exposure to UV radiation can also lead to the degradation and yellowing of polyamides.[17][18] Store the final polymer in a dark place, away from direct sunlight.
-
Use Additives: For applications where the polymer will be exposed to high temperatures or UV light, the inclusion of antioxidants or UV stabilizers can be considered.[19][20]
Data Presentation
Table 1: Recommended Conditions for Laboratory-Scale Interfacial Polymerization
| Parameter | Value | Rationale |
| Adipoyl Chloride Solution | ~0.25 M in cyclohexane or hexane | Provides sufficient monomer concentration for film formation.[11] |
| Hexamethylenediamine Solution | ~0.25 M in aqueous NaOH | Diamine for polymerization and base to neutralize HCl byproduct.[11] |
| NaOH Concentration | ~0.5 M | Ensures complete neutralization of HCl, preventing diamine protonation.[7][11] |
| Temperature | Room Temperature | The reaction is rapid and does not require heating.[21] |
| Technique | Slow, careful layering of the organic phase over the aqueous phase.[2] | Creates a stable interface for continuous polymer film removal.[1] |
Table 2: Typical Properties of Nylon 6,6
| Property | Value |
| Melting Point | ~265°C[22] |
| Glass Transition Temperature | ~50°C[22] |
| Density | ~1.14 g/cm³[22] |
| Moisture Regain (at 65% RH) | 4.5–5.0%[22] |
Experimental Protocols
Protocol 1: Monomer Purification
-
Adipic Acid: Recrystallize commercial-grade adipic acid from hot deionized water. Dissolve the acid in a minimum amount of boiling water, allow it to cool slowly to form crystals, and then collect the crystals by vacuum filtration. Dry the purified crystals in a vacuum oven.[5]
-
Hexamethylenediamine: Purify commercial-grade hexamethylenediamine by vacuum distillation.[5]
Protocol 2: Interfacial Polymerization of Nylon 6,6 ("Nylon Rope Trick")
-
Prepare the Aqueous Phase: Dissolve 3.0 g of hexamethylenediamine and 1.0 g of sodium hydroxide (NaOH) in 50 mL of deionized water in a 100-mL beaker. Caution: The dissolution of NaOH is highly exothermic.[2]
-
Prepare the Organic Phase: Dissolve 1.5 mL of adipoyl chloride in 50 mL of cyclohexane in a separate 100-mL beaker.[3]
-
Layer the Solutions: Carefully and slowly pour the adipoyl chloride solution down the side of the beaker containing the hexamethylenediamine solution to form a distinct layer on top without mixing.[2]
-
Form the Polymer: A film of nylon 6,6 will form immediately at the interface of the two liquids.[1]
-
Extract the Polymer: Using forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of nylon can be drawn.[1][2]
-
Wash and Dry: Wash the collected nylon rope thoroughly with water and then with a 50% aqueous ethanol solution to remove unreacted monomers and byproducts.[1] Lay the rope on a paper towel to dry.
Visualizations
Caption: Troubleshooting workflow for no polymer formation.
Caption: Primary causes of discoloration in nylon 6,6.
Caption: Experimental workflow for interfacial polymerization.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. sce.uhcl.edu [sce.uhcl.edu]
- 3. terrificscience.org [terrificscience.org]
- 4. quora.com [quora.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. prlresins.com [prlresins.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. frontier-lab.com [frontier-lab.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. standring.weebly.com [standring.weebly.com]
- 13. pslc.ws [pslc.ws]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. researchgate.net [researchgate.net]
- 16. en.sankogosei.shop [en.sankogosei.shop]
- 17. haoshengnylon.com [haoshengnylon.com]
- 18. researchgate.net [researchgate.net]
- 19. kaysapolymer.com [kaysapolymer.com]
- 20. Solution to yellowing of PA66 material at high temperature - Industry Knowledge - Julier (Xiamen) Technology Co.,Ltd [custom-plastic-mold.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nylon 6 vs Nylon 66: Polymerisation, Properties, and Fibre ID — A Complete Guide for Aspirants & Professionals [textilezone24.com]
Technical Support Center: Enhancing Polymer Thermal Stability with Hexamethylenediamine Phosphate (HMDP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hexamethylenediamine phosphate (HMDP) to enhance the thermal stability of polymers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues that may arise during the incorporation and testing of this compound in polymer systems.
| Symptom / Issue | Possible Causes | Recommended Solutions |
| Poor Dispersion of HMDP in Polymer Matrix | 1. Inadequate mixing during compounding.2. Agglomeration of HMDP powder.3. Incompatibility between HMDP and the polymer matrix. | 1. Increase mixing time or screw speed during extrusion.[1][2]2. Ensure HMDP powder is thoroughly dried and free-flowing before use. Consider using a dispersing agent.3. Pre-treat HMDP or use a compatibilizer to improve interfacial adhesion. |
| Discoloration (Yellowing) of the Final Polymer | 1. Thermal degradation of the amine component of HMDP at high processing temperatures.[3][4][5]2. Oxidation of the amine groups.[4]3. Reaction of HMDP with other additives in the formulation.[6] | 1. Lower the processing temperature if possible.[3]2. Process under a nitrogen atmosphere to minimize oxidation.[4]3. Evaluate the compatibility of all additives. Consider using antioxidants in the formulation.[6] |
| Reduced Mechanical Properties (e.g., Brittleness) | 1. Agglomerates of HMDP acting as stress concentration points.2. Degradation of the polymer matrix due to high processing temperatures or shear.3. Interference of the additive with polymer chain packing.[1] | 1. Improve dispersion through optimized compounding conditions.[1]2. Reduce processing temperature and shear rate.3. Adjust the loading level of HMDP; lower concentrations may be sufficient for thermal stability without compromising mechanical integrity. |
| Inconsistent Thermal Stability Results (TGA/DSC) | 1. Non-homogeneous distribution of HMDP in the polymer samples.2. Variations in sample preparation for analysis.3. Contamination of the samples. | 1. Ensure the compounded material is homogenized before taking samples for analysis.2. Use consistent sample mass and morphology for all TGA/DSC runs.[7]3. Ensure crucibles and the testing environment are clean. |
| Nozzle Clogging During Extrusion or 3D Printing | 1. Agglomeration of HMDP particles.2. HMDP particle size is too large for the nozzle diameter. | 1. Ensure HMDP is finely milled and well-dispersed in the polymer matrix.2. Use a nozzle with a diameter at least four times larger than the maximum particle size of the additive.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for thermal stabilization by this compound?
A1: this compound is a phosphorus-nitrogen-containing compound. Its thermal stabilization mechanism is believed to be twofold:
-
Condensed Phase Action: Upon heating, the phosphate component decomposes to form phosphoric acid and polyphosphoric acid. These act as catalysts for the dehydration of the polymer, promoting the formation of a stable carbonaceous char layer on the surface. This char layer insulates the underlying polymer from heat and oxygen, slowing down further degradation.[9][10]
-
Gas Phase Action: The nitrogen-containing diamine component can decompose to release non-flammable gases like ammonia (NH₃). These gases dilute the flammable volatile compounds produced by polymer decomposition and also dilute the oxygen concentration in the surrounding atmosphere, thus inhibiting combustion.[10][11]
Q2: At what concentration should I use HMDP in my polymer?
A2: The optimal concentration of HMDP depends on the specific polymer and the desired level of thermal stability. It is recommended to start with a loading range of 5-15% by weight and optimize based on thermal analysis (TGA, DSC) and mechanical testing results. Higher loadings may improve thermal stability but could negatively impact mechanical properties.
Q3: Can HMDP be used with any type of polymer?
A3: HMDP is expected to be most effective in polymers that can undergo charring, such as polyamides, polyesters, and epoxy resins. Its effectiveness in polymers that do not readily form char, like polypropylene, may be limited unless used in conjunction with a char-forming co-additive.[9]
Q4: How does the thermal stability of HMDP itself affect its performance?
A4: The thermal decomposition of HMDP should ideally occur at or slightly before the decomposition temperature of the host polymer. This timing allows the flame retardant to activate its condensed and gas phase mechanisms at the onset of polymer degradation, providing effective protection.
Q5: Are there any safety precautions I should take when handling HMDP?
A5: Yes, hexamethylenediamine is corrosive and can cause skin burns and irritation. Phosphoric acid is also corrosive. Therefore, it is essential to handle HMDP with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.
Experimental Protocols
Synthesis of this compound (HMDP)
This protocol is based on general methods for the synthesis of amine phosphates.
-
Materials:
-
Hexamethylenediamine (H₂N(CH₂)₆NH₂)
-
Orthophosphoric acid (H₃PO₄, 85% in water)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
Dissolve 1 mole of hexamethylenediamine in deionized water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to control the reaction temperature.
-
Slowly add 1 mole of 85% orthophosphoric acid dropwise to the hexamethylenediamine solution with continuous stirring. The reaction is exothermic, so maintain the temperature below 40°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it several times with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting white powder in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterize the final product using techniques such as FTIR and NMR to confirm its structure.
-
Incorporation of HMDP into a Polymer Matrix (e.g., Polyamide 66) via Melt Extrusion
-
Materials and Equipment:
-
Polyamide 66 (PA66) pellets
-
Dried this compound (HMDP) powder
-
Twin-screw extruder
-
Pelletizer
-
-
Procedure:
-
Dry the PA66 pellets and HMDP powder in a vacuum oven at 80°C for at least 12 hours to remove any moisture.
-
Premix the dried PA66 pellets and HMDP powder at the desired weight ratio (e.g., 90:10 PA66:HMDP).
-
Set the temperature profile of the twin-screw extruder. For PA66, a typical profile would be from 260°C to 280°C from the feeding zone to the die.
-
Feed the premixed material into the extruder at a constant rate.
-
The molten blend is extruded through the die into a strand.
-
Cool the extruded strand in a water bath.
-
Feed the cooled strand into a pelletizer to obtain composite pellets.
-
The resulting pellets can be used for further processing (e.g., injection molding) or analysis.
-
Thermal Stability Analysis Protocols
-
Thermogravimetric Analysis (TGA):
-
Instrument: TGA analyzer
-
Sample Size: 5-10 mg[7]
-
Crucible: Alumina or platinum
-
Atmosphere: Nitrogen or Air, flow rate of 40-60 mL/min[12][13]
-
Temperature Range: 30°C to 800°C[12]
-
Data to Collect: Onset decomposition temperature (T₅%), temperature of maximum decomposition rate (Tₘₐₓ), and char yield at 700°C.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: DSC analyzer
-
Sample Size: 5-10 mg[14]
-
Crucible: Aluminum pans
-
Atmosphere: Nitrogen
-
Heating/Cooling Rate: 10°C/min[15]
-
Procedure: Heat the sample from room temperature to a temperature above its melting point, hold for a few minutes to erase thermal history, cool to room temperature, and then perform a second heating scan.
-
Data to Collect: Glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀).
-
-
Limiting Oxygen Index (LOI):
-
Specimen Size: Typically rectangular bars (e.g., 80-150 mm long, 10 mm wide)[9]
-
Procedure: A vertically mounted specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is varied until the minimum concentration that just supports flaming combustion is determined.
-
Data to Collect: The LOI value, expressed as the percentage of oxygen. A higher LOI value indicates better flame retardancy.[10]
Quantitative Data Presentation
Disclaimer: The following data is derived from studies on polymers with analogous phosphorus-nitrogen flame retardants (e.g., melamine polyphosphate, phosphonamidates) and is provided for illustrative and comparative purposes. Actual results with HMDP may vary.
Table 1: TGA Data for Polyamide 66 (PA66) with a P-N Flame Retardant
| Sample | T₅% (°C) (Onset Decomposition) | Tₘₐₓ (°C) (Max. Decomposition Rate) | Char Yield at 700°C (%) |
| Neat PA66 | 420 | 450 | < 2 |
| PA66 + 10% P-N Additive | 410 | 440 | 10 |
| PA66 + 15% P-N Additive | 405 | 435 | 15 |
Data based on typical results for P-N flame retardants in PA66.[11]
Table 2: DSC Data for Polyamide 66 (PA66) with a P-N Flame Retardant
| Sample | T₉ (°C) | Tₘ (°C) | T꜀ (°C) |
| Neat PA66 | 60 | 265 | 220 |
| PA66 + 15% P-N Additive | 62 | 263 | 225 |
Data indicates minimal impact on the primary thermal transitions of the polymer.
Table 3: Limiting Oxygen Index (LOI) Data for Various Polymers
| Polymer | Additive | LOI (%) | UL-94 Rating |
| Neat PA66 | None | 24 | V-2 |
| PA66 | 15% P-N Additive | 27.2 | V-0 |
| Neat Epoxy Resin | None | 28 | - |
| Epoxy Resin | α-aminophosphonate | 34.6 | - |
Comparative data from studies on similar flame retardants.[11][12]
Visualizations (Graphviz)
Caption: Experimental workflow for HMDP synthesis, polymer compounding, and thermal analysis.
Caption: Proposed mechanism of thermal stabilization by HMDP in polymers.
References
- 1. phoenixplastics.com [phoenixplastics.com]
- 2. Common Challenges in Polymer Compounding: Strategies for Success | پارسا پلیمر شریف [parsapolymer.com]
- 3. testextextile.com [testextextile.com]
- 4. innovative-polymers.com [innovative-polymers.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 7. epfl.ch [epfl.ch]
- 8. mdpi.com [mdpi.com]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. specialchem.com [specialchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tainstruments.com [tainstruments.com]
- 14. smithers.com [smithers.com]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 17. Limiting Oxygen Index [iitr.ac.in]
- 18. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
Optimizing reaction conditions for hexamethylenediamine phosphate synthesis
Technical Support Center: Hexamethylenediamine Phosphate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is an acid-base neutralization reaction between hexamethylenediamine (a basic diamine) and phosphoric acid (an acid). The amino groups of hexamethylenediamine are protonated by the phosphoric acid to form the salt, this compound. The stoichiometry of the reactants is crucial in determining the final product.
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters to control are:
-
Stoichiometry: The molar ratio of hexamethylenediamine to phosphoric acid will determine the nature of the phosphate salt formed.
-
Temperature: This affects reaction rate and the solubility of the product, which is important during crystallization and purification.
-
pH: The final pH of the solution influences the protonation state of both the diamine and the phosphate species, impacting yield and purity.
-
Solvent: The choice of solvent is critical for dissolving the reactants and for the precipitation and purification of the final product.
Q3: What are the common impurities in the starting hexamethylenediamine, and how can they affect the synthesis?
A3: Hexamethylenediamine can contain impurities such as aminohexylideneimine and its condensation products.[1][2] These impurities can be colored and may react with phosphoric acid, leading to discolored products and byproducts that are difficult to separate, ultimately affecting the purity and properties of the final product.
Q4: How can I purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying the synthesized salt. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals. The choice of solvent is critical for effective purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incorrect stoichiometry of reactants.- Incomplete reaction.- Product loss during washing or filtration.- Suboptimal pH for precipitation. | - Carefully check the molar ratio of hexamethylenediamine to phosphoric acid.- Increase reaction time or temperature (see optimization table below).- Use a minimal amount of cold solvent for washing the product.- Adjust the final pH of the solution to maximize product precipitation. |
| Product Discoloration | - Impurities in the starting hexamethylenediamine.[1][2]- Thermal degradation of the product or reactants at high temperatures. | - Use high-purity hexamethylenediamine.- Consider purifying the starting material if significant impurities are suspected.- Perform the reaction at a lower temperature, possibly for a longer duration.- Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Poor Crystal Formation / Oily Product | - Supersaturation of the solution is too high, leading to rapid precipitation.- Presence of impurities inhibiting crystal growth.- Inappropriate solvent for crystallization. | - Cool the reaction mixture slowly to encourage crystal growth.- Add seed crystals to initiate crystallization.- Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.- Experiment with different recrystallization solvents or solvent mixtures. |
| Inconsistent Product Stoichiometry | - Inaccurate measurement of reactants.- Fluctuations in pH during the reaction. | - Ensure precise weighing and dispensing of starting materials.- Use a buffered system or carefully monitor and adjust the pH throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve hexamethylenediamine (1.0 mol) in deionized water.
-
Reaction: Slowly add a solution of phosphoric acid (1.0 mol) to the hexamethylenediamine solution via the dropping funnel. Monitor the temperature and maintain it below 40°C using an ice bath to control the exothermic reaction.
-
Crystallization: After the addition is complete, stir the mixture for an additional hour at room temperature. Slowly cool the solution to 0-5°C to induce crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a temperature below 60°C to a constant weight.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the hypothetical effects of key reaction parameters on the yield of this compound. These are illustrative and should be optimized for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature (°C) | 25 | 40 | 60 | Higher temperatures may increase reaction rate but can also lead to degradation. An optimal temperature needs to be determined experimentally. |
| Molar Ratio (HMDA:H₃PO₄) | 1:0.9 | 1:1 | 1:1.1 | A 1:1 molar ratio is theoretically ideal for the formation of the simple salt. Excess acid or base may require additional purification steps. |
| Reaction Time (hours) | 1 | 2 | 4 | Longer reaction times can lead to a higher yield, but this effect will plateau once the reaction is complete. |
| Final pH | 5 | 7 | 9 | The optimal pH for precipitation should be determined experimentally, as it will depend on the exact nature of the phosphate salt being formed. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting synthesis issues.
References
Identification and minimization of byproducts in hexamethylenediamine phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of hexamethylenediamine phosphate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the synthesis of this compound?
The synthesis of this compound is fundamentally an acid-base neutralization reaction between hexamethylenediamine (HMDA), a basic diamine, and phosphoric acid, an acid. The stoichiometry of the reactants will determine the final salt form.
Q2: What are the potential sources of byproducts in this synthesis?
Potential byproducts and impurities in this compound synthesis can arise from three main sources:
-
Impurities in the starting materials: Commercial hexamethylenediamine may contain byproducts from its own synthesis, such as aminohexylideneimine and its condensation products.
-
Side reactions during synthesis: Under certain conditions, particularly with heating, the amine groups of HMDA can react with phosphoric acid to form P-N (amide-like) bonds.
-
Thermal degradation: The final salt product can degrade at elevated temperatures, leading to the formation of various decomposition products.
Q3: What are the common impurities found in the hexamethylenediamine (HMDA) starting material?
Even after purification, HMDA can contain troublesome impurities. The primary impurities to be aware of are:
-
Aminohexylideneimine: An imine formed during the synthesis of HMDA.
-
Condensation products: Self-condensation products of aminohexylideneimine or condensation products of the imine with HMDA.[1][2][3] These impurities are often referred to as "polarographically reducible impurities" in technical literature.[1][2]
Q4: Can amide-like byproducts form during the synthesis?
Yes, under thermal stress, there is a potential for the formation of phosphoric acid amides, where a P-N bond is formed between the phosphoric acid and the amine group of hexamethylenediamine. While this is not a typical reaction under standard salt formation conditions, heating the reaction mixture or the final product can promote this side reaction. The formation of such amide linkages is a known reaction pathway, especially at elevated temperatures.
Q5: How does temperature affect the stability of this compound?
Elevated temperatures can lead to the thermal degradation of this compound. For organophosphorus compounds, a common degradation pathway is the elimination of a phosphorus acid moiety.[3][4][5] For the this compound salt, excessive heating during synthesis, drying, or storage can potentially lead to decomposition, discoloration, and the formation of byproducts. Some flame-retardant compositions based on similar reactions are processed at high temperatures (e.g., 235°C or higher), where gas formation and degradation are considerations.[1][6]
Troubleshooting Guides
Problem 1: The final this compound product is discolored (e.g., yellow or brown).
| Potential Cause | Suggested Action |
| Impurities in the hexamethylenediamine starting material. | Analyze the purity of the starting HMDA using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If impurities are detected, consider purifying the HMDA by distillation before use. |
| Thermal degradation during synthesis or drying. | Avoid excessive heating. Conduct the synthesis at a controlled, lower temperature. If a solvent is used, remove it under reduced pressure at a moderate temperature. Dry the final product in a vacuum oven at a temperature well below its decomposition point. |
| Oxidation of the amine. | Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the hexamethylenediamine. |
Problem 2: The pH of the final product solution is not within the expected range.
| Potential Cause | Suggested Action |
| Incorrect stoichiometry of reactants. | Carefully verify the molar ratios of hexamethylenediamine and phosphoric acid used. Ensure accurate weighing and dispensing of the reagents. |
| Incomplete reaction. | Ensure adequate mixing and reaction time to allow for complete neutralization. |
| Presence of acidic or basic impurities in starting materials. | Test the pH and purity of the starting materials before use. |
Problem 3: Unknown peaks are observed in the HPLC or NMR analysis of the final product.
| Potential Cause | Suggested Action |
| Byproducts from the reaction (e.g., P-N compounds). | Use HPLC-MS or LC-MS/MS to identify the mass of the unknown peaks. High-resolution mass spectrometry can help in determining the elemental composition. 31P NMR spectroscopy can be used to identify different phosphorus environments, which can help in the characterization of phosphorus-containing byproducts.[3] |
| Impurities from the starting materials carried over. | Analyze the starting materials by the same analytical method to see if the unknown peaks are present. |
| Degradation of the product during sample preparation or analysis. | Ensure that the analytical methods used are suitable for the compound and do not cause on-column or in-source degradation. |
Data Presentation
Table 1: Common Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Typical Byproducts/Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main component and non-volatile impurities. | Unreacted starting materials, condensation products, amide-like byproducts.[7][8] |
| Gas Chromatography (GC) | Analysis of volatile impurities in the hexamethylenediamine starting material. | Aminohexylideneimine and other volatile synthesis byproducts. |
| Mass Spectrometry (MS) (coupled with HPLC or GC) | Identification of unknown byproducts by their mass-to-charge ratio. | Provides molecular weight information for unknown peaks observed in chromatograms.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Structural elucidation of the final product and identification of byproducts. | Can distinguish between the desired salt and byproducts with different chemical structures, such as those containing P-N bonds. 31P NMR is particularly useful for analyzing phosphorus-containing compounds.[3][5][10][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Can indicate the presence of amide-like P-N bonds or other unexpected functional groups. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Determines the decomposition temperature of the product and can indicate the presence of volatile impurities.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
-
Reagent Preparation:
-
Accurately weigh a molar equivalent of hexamethylenediamine (HMDA).
-
Accurately measure the corresponding molar equivalent of an aqueous solution of phosphoric acid (H₃PO₄).
-
-
Reaction:
-
Dissolve the HMDA in a suitable solvent (e.g., deionized water or ethanol) in a reaction vessel equipped with a magnetic stirrer and a temperature probe.
-
Slowly add the phosphoric acid solution to the HMDA solution while stirring. The addition should be done dropwise to control the exothermic reaction.
-
Maintain the reaction temperature below a set point (e.g., 40°C) using a cooling bath if necessary.
-
-
Crystallization and Isolation:
-
After the addition is complete, continue stirring for a specified period (e.g., 1 hour) at room temperature.
-
If the product crystallizes out of solution, it can be isolated by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure at a moderate temperature (e.g., < 50°C).
-
-
Drying:
-
Dry the isolated solid product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Byproduct Analysis by HPLC-MS
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample and dissolve it in a suitable mobile phase or a compatible solvent to a known concentration.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode to detect the protonated hexamethylenediamine and related impurities.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry is recommended for accurate mass measurements of unknown impurities.
-
Data Acquisition: Full scan mode to detect all ions, and tandem MS (MS/MS) on selected parent ions to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Logical workflow of byproduct formation in this compound synthesis.
Caption: Troubleshooting workflow for identifying and mitigating impurities.
References
- 1. US20060175587A1 - Reaction product of a phosphorous acid with ethyleneamines for flame resistance - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hexamethylenediamine(124-09-4) 1H NMR spectrum [chemicalbook.com]
- 6. JP2005511826A - Reaction products of phosphoric acid with ethyleneamine, formaldehyde, and amines for flame resistance - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the hexamethylenediamine impurity in polyhexamethylene guanidine hydrochloride by HPLC method | Yurachka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Understanding the Degradation Pathways of Hexamethylenediamine Phosphate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with hexamethylenediamine phosphate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation concerns?
This compound is an amine salt formed from the reaction of hexamethylenediamine and phosphoric acid. As a salt, its stability is generally good under ambient conditions. However, like its constituent components, it can be susceptible to degradation under specific environmental stresses. The primary degradation concerns are thermal decomposition, oxidation, and, to a lesser extent, hydrolysis. These processes can lead to the formation of various degradation products, potentially impacting the material's properties and performance in its intended application.
Q2: What are the likely thermal degradation pathways for this compound?
While specific data for the combined salt is limited, the thermal degradation of this compound is expected to involve the decomposition of the hexamethylenediamine component. At elevated temperatures, aliphatic diamines can undergo several reactions:
-
Combustion: In the presence of sufficient oxygen, hexamethylenediamine will combust, producing toxic oxides of nitrogen[1].
-
Pyrolysis (in the absence of oxygen): Thermal stress can lead to the formation of cyclic amines, polyamines, and other condensation products. For diamines, this can involve intramolecular cyclization or intermolecular reactions to form larger oligomeric or polymeric structures. A proposed thermal degradation pathway for a similar diamine, ethylenediamine, involves carbamate formation followed by cyclization to form an imidazolidinone or nucleophilic attack to form a urea derivative.
-
Dissociation: The salt itself may first dissociate back into hexamethylenediamine and phosphoric acid at high temperatures. The free amine would then be more susceptible to the degradation pathways mentioned above.
Q3: How does oxidation affect this compound?
Hexamethylenediamine is incompatible with strong oxidizing agents. Oxidative degradation can occur, particularly in the presence of oxygen, metal ions (which can act as catalysts), and elevated temperatures. The amine groups are the most likely sites of oxidation. Potential oxidative degradation pathways for the hexamethylenediamine portion can lead to the formation of a variety of products, including aldehydes, carboxylic acids, and nitrogen-containing compounds. The overall reaction can be complex, often proceeding through radical mechanisms. The phosphate component is generally stable against oxidation.
Q4: Is hydrolysis a significant degradation pathway for this compound?
Hexamethylenediamine itself is not expected to undergo hydrolysis as it lacks functional groups that are readily hydrolyzable. The phosphate anion is also stable against hydrolysis in neutral to alkaline conditions. In acidic conditions, phosphoric acid can catalyze the hydrolysis of other molecules, but it is unlikely to be a primary degradation pathway for the hexamethylenediamine component itself. Therefore, under typical experimental conditions, hydrolysis is not considered a major degradation route for this compound.
Troubleshooting Experimental Issues
Q1: I am observing unexpected peaks in my analytical chromatogram after a thermal stress study of this compound. What could they be?
Unexpected peaks likely represent thermal degradation products. Based on the known degradation of similar amines, these could include:
-
Cyclic amines: Formed from intramolecular cyclization.
-
Oligomers/Polymers: Resulting from intermolecular condensation reactions.
-
Oxidation products: If oxygen was present, you might see aldehydes, carboxylic acids, or smaller amine fragments.
Troubleshooting Steps:
-
Analyze your experimental setup: Was your experiment conducted under an inert atmosphere? The presence of oxygen can lead to a different set of degradation products.
-
Mass Spectrometry Analysis: Use a mass spectrometer coupled with your chromatography system (e.g., GC-MS) to obtain the mass-to-charge ratio of the unknown peaks. This information is crucial for identifying the molecular weight of the degradation products.
-
Compare with literature: Search for literature on the thermal degradation of hexamethylenediamine or other aliphatic diamines to see if the observed masses correspond to known degradation products.
Q2: My solution of this compound is turning yellow over time, even at room temperature. What is causing this?
Discoloration, such as turning yellow, is often an indication of oxidation. Even at room temperature, slow oxidation can occur over extended periods, especially if the sample is exposed to air and light.
Troubleshooting Steps:
-
Storage Conditions: Store your this compound solutions in a cool, dark place, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.
-
Purity of Starting Material: Ensure the purity of your this compound. The presence of impurities, particularly metal ions, can catalyze oxidation reactions.
-
Analytical Characterization: Use techniques like UV-Vis spectroscopy to characterize the colored species and track the progression of the discoloration over time.
Quantitative Data
The following table summarizes the thermal stability of various amine salts, which can provide a comparative context for the expected stability of this compound.
| Amine Salt | Decomposition Onset Temperature (°C) | Reference |
| Ethylammonium 4-nitrophenolate | ~150 | [2] |
| Butylammonium 4-nitrophenolate | ~175 | [2] |
| Monoethanolammonium alginate | ~200 | [3] |
| Diethanolammonium alginate | ~210 | [3] |
| Triethanolammonium alginate | ~220 | [3] |
Note: This data is for comparative purposes only. The actual decomposition temperature of this compound will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Analysis of Hexamethylenediamine and its Degradation Products by GC-MS
This protocol provides a general guideline for the analysis of hexamethylenediamine and its potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a suitable volatile organic solvent such as methanol or dichloromethane.
-
If analyzing aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent.
-
For complex matrices, a derivatization step may be necessary to improve the volatility and chromatographic behavior of the analytes.
2. GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 30 - 500.
-
3. Data Analysis:
-
Identify hexamethylenediamine based on its retention time and mass spectrum.
-
For unknown peaks, analyze their mass spectra and compare them to spectral libraries (e.g., NIST) for tentative identification.
Protocol 2: Thermogravimetric Analysis (TGA) of this compound
This protocol outlines the procedure for determining the thermal stability of this compound using TGA.
1. Instrument Setup:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Use a clean, tared sample pan (e.g., alumina or platinum).
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into the TGA pan.
3. TGA Parameters:
-
Atmosphere: Nitrogen or air (depending on whether you want to study pyrolysis or oxidative degradation).
-
Flow Rate: 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
4. Data Analysis:
-
Plot the weight loss percentage as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: General workflow for GC-MS analysis of degradation products.
References
Technical Support Center: Hexamethylenediamine Phosphate-Based Coatings
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexamethylenediamine phosphate-based coatings. While specific literature on this compound as a conversion coating is limited, the principles outlined below for phosphate-based coatings offer a robust framework for improving adhesion and troubleshooting common experimental issues. The information provided is based on established knowledge of phosphate conversion coatings and general best practices in materials science.
Troubleshooting Guide: Adhesion Issues
Poor adhesion of your this compound-based coating can manifest in several ways, including delamination, blistering, or failure during mechanical testing. This guide is designed to help you systematically troubleshoot and resolve these issues.
Q1: My coating is delaminating or peeling from the substrate. What are the likely causes and how can I fix it?
A1: Delamination is a critical adhesion failure. The most common causes relate to inadequate surface preparation.
-
Inadequate Cleaning: The substrate surface must be free of contaminants such as oils, grease, rust, and dirt.[1][2][3] Any residue will act as a barrier between the substrate and the coating.
-
Solution: Implement a thorough multi-step cleaning process. This typically involves an alkaline degreaser followed by a rinse. For ferrous substrates with rust, an acid pickling step may be necessary, followed by a neutralizing rinse.[4]
-
-
Improper Surface Activation: For a phosphate coating to form correctly, the metal surface needs to be chemically active.
-
Solution: Ensure that your surface activation or conditioning step is optimized. This may involve using specific chemical activators or mechanical methods like grit blasting to create a more receptive surface.[2]
-
-
Incorrect Curing: The coating may not have been cured at the proper temperature or for a sufficient duration.
-
Solution: Review the manufacturer's technical data sheet for the recommended curing schedule. Ensure your oven is properly calibrated and provides uniform heat distribution.[3]
-
Logical Troubleshooting Flow for Delamination:
Caption: Troubleshooting workflow for coating delamination.
Q2: I am observing blistering in my coating after application and curing. What could be the cause?
A2: Blistering is often caused by trapped moisture or solvents, or a reaction between the coating and the substrate.
-
Moisture on the Substrate: Applying the coating to a damp or humid surface can lead to moisture being trapped underneath, which then vaporizes during curing, causing blisters.[5]
-
Solution: Ensure the substrate is completely dry before coating. Control the humidity in the application environment.
-
-
Trapped Solvents: If the coating is applied too thickly or if the curing temperature is too high initially, the surface can skin over, trapping solvents that then form blisters.[5]
-
Solution: Apply thinner coats and follow a ramped curing profile if necessary. Ensure adequate flash-off time between coats.
-
-
Environmental Conditions: Applying coatings in extreme temperatures or high humidity can lead to blistering.[5]
-
Solution: Apply coatings within the recommended temperature and humidity ranges specified by the manufacturer.[5]
-
Q3: My coating fails during cross-hatch or pull-off adhesion testing. How can I improve the results?
A3: Failure in standardized adhesion tests points to a fundamental lack of bonding between the coating and the substrate.
-
Sub-optimal Coating Thickness: The thickness of the phosphate layer is crucial. A layer that is too thin may not provide adequate coverage, while a layer that is too thick can be brittle and prone to fracture.[4]
-
Solution: Optimize the immersion time, temperature, and chemical concentration of your phosphating bath to achieve the desired coating weight.
-
-
Poor Crystal Structure: The size and morphology of the phosphate crystals can significantly impact adhesion. Fine, dense crystalline structures are generally preferred for subsequent painting or coating.
-
Solution: Adjust the composition of your phosphating solution. Additives can influence crystal growth and refinement.
-
-
Use of Adhesion Promoters: For particularly challenging substrates, the use of an adhesion promoter may be necessary.
Frequently Asked Questions (FAQs)
Q: What is the ideal surface roughness for the application of a phosphate coating?
A: A certain degree of surface roughness is beneficial as it increases the surface area for mechanical interlocking of the coating.[10] A surface that is too smooth may not provide enough "tooth" for the coating to adhere to. Conversely, an excessively rough surface may lead to incomplete coverage and potential corrosion sites. A common method to achieve a suitable surface profile is through grit blasting.[2]
Q: How do the concentration and pH of the phosphating solution affect coating adhesion?
A: The concentration of the active chemical components and the pH of the phosphating solution are critical process parameters. The pH, in particular, influences the rate of the chemical reaction at the substrate surface. An incorrect pH can lead to a poorly formed or non-adherent phosphate layer. It is essential to monitor and maintain these parameters within the specified range for your process.
Q: Can the choice of substrate material affect the adhesion of the phosphate coating?
A: Absolutely. Different metals and alloys will react differently with the phosphating solution. The composition of the substrate can affect the rate of phosphate crystal formation and the morphology of the resulting coating. It is important to tailor the phosphating process to the specific substrate you are using.[11]
Quantitative Data Summary
While specific quantitative data for this compound coatings is not available, the following tables provide typical ranges for common phosphate conversion coatings, which can serve as a starting point for optimization.
Table 1: Typical Process Parameters for Phosphate Conversion Coatings
| Parameter | Iron Phosphate | Zinc Phosphate | Manganese Phosphate |
| Application Method | Spray or Immersion[4] | Spray or Immersion[4] | Immersion[12] |
| Bath Temperature | 20-65°C | 35-80°C | 90-95°C[12] |
| Immersion Time | 1-5 minutes | 2-10 minutes | 5-30 minutes |
| Coating Weight | 0.2-1.0 g/m² | 1-20 g/m² | 5-30 g/m² |
| pH Range | 4.0-6.0 | 2.5-3.5 | 2.0-3.0 |
Table 2: Adhesion Testing Methods and Typical Values
| Test Method | ASTM Standard | Description | Typical Acceptance Criteria |
| Cross-Hatch Adhesion | D3359[13] | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and removed. Adhesion is assessed based on the amount of coating removed. | 5B (no detachment) or 4B (<5% area affected) |
| Pull-Off Adhesion | D4541 | A loading fixture (dolly) is glued to the coating surface and pulled off with a portable tester. The force required to pull the coating off is measured. | Varies by application, but typically > 2 MPa (290 psi) |
| Scrape Adhesion | D2197 | A weighted stylus is drawn across the coated surface with increasing load until the coating is removed. | The load required to remove the coating is recorded. |
Experimental Protocols
Protocol 1: Substrate Preparation for Phosphate Coating
-
Alkaline Cleaning:
-
Prepare an alkaline cleaning solution according to the manufacturer's instructions.
-
Immerse the substrate in the cleaning solution at the recommended temperature (typically 50-70°C) for 5-15 minutes.
-
Ultrasonication can be used to enhance cleaning efficiency.
-
-
Rinsing:
-
Thoroughly rinse the substrate with deionized water to remove all traces of the cleaning solution.
-
-
Acid Pickling (for ferrous substrates with oxide layers):
-
Prepare a dilute acid solution (e.g., 5-10% sulfuric acid or hydrochloric acid).
-
Immerse the substrate in the acid bath at room temperature for 1-5 minutes, or until the oxide layer is removed.
-
Caution: Handle acids with appropriate personal protective equipment in a well-ventilated area.
-
-
Rinsing:
-
Immediately rinse the substrate with deionized water.
-
-
Neutralization (if acid pickling was used):
-
Immerse the substrate in a dilute alkaline solution to neutralize any residual acid.
-
-
Final Rinse:
-
Rinse the substrate thoroughly with deionized water.
-
-
Drying:
-
Dry the substrate completely using a stream of clean, dry air or in a low-temperature oven. The substrate should be coated as soon as possible after drying to prevent re-oxidation.
-
Protocol 2: Cross-Hatch Adhesion Test (ASTM D3359 - Method B)
-
Preparation:
-
Ensure the coated sample has been allowed to cure completely according to the specified conditions.
-
Select a flat, smooth area on the coated surface for testing.
-
-
Cutting the Grid:
-
Using a sharp blade or a dedicated cross-hatch cutter, make six parallel cuts through the coating to the substrate. The spacing of the cuts should be 2 mm for coatings up to 50 µm (2 mils) thick.
-
Make another set of six parallel cuts at a 90-degree angle to the first set to create a grid pattern.
-
-
Brushing:
-
Gently brush the grid area with a soft brush to remove any loose flakes of coating.
-
-
Tape Application:
-
Apply a strip of the specified pressure-sensitive tape (e.g., Permacel P-99) over the grid.
-
Press the tape down firmly with a pencil eraser or your finger to ensure good contact.
-
-
Tape Removal:
-
Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle in a smooth, continuous motion.
-
-
Evaluation:
-
Examine the grid area and the tape for any removed coating.
-
Classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = more than 65% of the area is removed).
-
Experimental Workflow for Adhesion Troubleshooting:
Caption: A typical experimental workflow for applying and testing the adhesion of a new coating system.
References
- 1. unicheminc.com [unicheminc.com]
- 2. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 3. suncoating.com [suncoating.com]
- 4. Phosphate Coatings: Some Basic Points [finishingandcoating.com]
- 5. Coating Failure Troubleshooting [marvelcoatings.com]
- 6. Adhesion Promoters - Lubrizol [lubrizol.com]
- 7. Adhesion Promoters Provide a Better Bond Between Metal Substrates and Coatings - Lubrizol [lubrizol.com]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcesen.com [ijcesen.com]
- 11. Troubleshooting Field Defects > Powder Coated Tough Magazine [powdercoatedtough.com]
- 12. Phosphate Coatings: Types and Applications [chemresearchco.com]
- 13. paint.org [paint.org]
Resolving solubility problems of hexamethylenediamine phosphate in organic solvents
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with hexamethylenediamine phosphate and facing challenges with its dissolution in organic solvents.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound due to its salt-like nature, which generally favors solubility in polar solvents over non-polar organic solvents. The following guide offers a systematic approach to resolving these issues.
Initial Assessment and Solvent Selection
The principle of "like dissolves like" is a crucial starting point.[1][2] this compound is a salt, making it a polar, ionic compound. Therefore, its solubility will be higher in polar solvents.
Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | The amine and phosphate groups can form strong hydrogen bonds with protic solvents.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Medium to High | The polarity of these solvents can solvate the ions, but the lack of hydrogen bond donation may limit solubility compared to protic solvents. |
| Slightly Polar | Acetone, Ethyl Acetate | Low | These solvents have some polarity but may not be sufficient to overcome the lattice energy of the salt. |
| Non-Polar Aromatic | Toluene, Benzene | Very Low to Insoluble | Hexamethylenediamine itself has some solubility in aromatic solvents, but the phosphate salt is significantly more polar.[3] |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Insoluble | The non-polar nature of these solvents is incompatible with the ionic nature of the salt.[3] |
Disclaimer: This table provides estimated qualitative solubility based on chemical principles. Empirical testing is required for quantitative assessment.
Workflow for Troubleshooting Solubility Issues
The following workflow provides a step-by-step process for addressing solubility challenges.
Caption: A logical workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
This compound is an organic salt. Salts are generally most soluble in polar solvents, especially those capable of hydrogen bonding, like water or alcohols.[2] If you are using a non-polar or weakly polar organic solvent, such as hexane or toluene, low solubility is expected.[3]
Q2: Can I improve the solubility by heating the mixture?
For most solid solutes, increasing the temperature will increase solubility.[4] However, be cautious and ensure that this compound is thermally stable at the desired temperature and does not undergo degradation.
Q3: What is the effect of particle size on solubility?
Reducing the particle size by grinding or milling increases the surface area available for interaction with the solvent.[4][5] This will increase the rate of dissolution, but it will not change the intrinsic solubility of the compound at a given temperature.
Q4: What is a co-solvent and how can it help?
A co-solvent is a second solvent added to the primary solvent to increase the solubility of a solute. If your primary solvent is non-polar, adding a small amount of a polar co-solvent like ethanol or DMSO can significantly improve the solubility of this compound.[6]
Q5: Can pH adjustment improve solubility?
The solubility of amine phosphates can be pH-dependent.[7] In aprotic solvents, the concept of pH is not directly applicable. However, in protic solvents, altering the pH can shift the equilibrium between the salt and its free base/acid forms, which may have different solubilities. This approach should be used with caution as it alters the chemical nature of the solute.
Q6: Are there any additives that can enhance solubility?
Surfactants can be used to increase the solubility of polar compounds in non-polar solvents by forming micelles.[5][8] The choice of surfactant would depend on the specific solvent system and the requirements of your experiment.
Experimental Protocols
For researchers who need to determine the precise solubility of this compound in a specific solvent, the following experimental protocol can be followed.
Protocol: Determining the Solubility of a Solid in an Organic Solvent
This protocol outlines a method for determining the saturation solubility of this compound.
Caption: A standard experimental workflow for determining the solubility of a solid compound.
Methodology:
-
Preparation:
-
Equilibration:
-
Add an excess of the this compound to the solvent. An excess is necessary to ensure that a saturated solution is formed.[1]
-
Stir the mixture vigorously at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required will vary depending on the solvent and solute.
-
-
Separation:
-
Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by decanting the supernatant, or by filtration.[1]
-
-
Quantification:
-
Carefully take a known volume of the clear, saturated supernatant.
-
Evaporate the solvent from the aliquot under controlled conditions (e.g., using a rotary evaporator or by gentle heating in a fume hood).
-
Weigh the mass of the solid residue.
-
-
Calculation:
-
Calculate the solubility by dividing the mass of the residue by the volume of the aliquot taken. The result can be expressed in units such as g/L or mol/L.[1]
-
References
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hexamethylenediamine CAS#: 124-09-4 [m.chemicalbook.com]
- 4. ijpbr.in [ijpbr.in]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. govinfo.gov [govinfo.gov]
- 8. brieflands.com [brieflands.com]
- 9. scribd.com [scribd.com]
Optimization of phosphate solubilization for industrial applications
Welcome to the technical support center for the optimization of phosphate solubilization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your industrial applications of phosphate solubilizing microorganisms (PSMs).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your phosphate solubilization experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No halo formation on Pikovskaya's (PVK) agar | 1. The microorganism does not solubilize the insoluble phosphate source used.[1] 2. The incubation period is too short. 3. The culture medium composition is not optimal for the specific microorganism.[1] 4. The pH of the medium is not conducive to solubilization.[2] | 1. Test different insoluble phosphate sources (e.g., tricalcium phosphate, rock phosphate, aluminum phosphate).[1][3] 2. Extend the incubation period, observing plates for up to 7-14 days. 3. Optimize the carbon and nitrogen sources in the medium. Glucose is often effective, but other sources can be tested.[3][4] 4. Adjust the initial pH of the medium. A neutral or slightly acidic pH is often a good starting point.[2] |
| Low quantitative phosphate solubilization in broth culture | 1. Suboptimal aeration.[2] 2. Accumulation of inhibitory metabolites. 3. Depletion of essential nutrients. 4. Incorrect incubation temperature.[2][4] | 1. Increase the agitation speed of the shaker or use baffled flasks to improve aeration.[2] 2. Perform a time-course experiment to identify the peak of solubilization and consider fed-batch cultivation. 3. Supplement the medium with limiting nutrients identified through media optimization studies. 4. Determine the optimal temperature for your specific microbial strain; for many PSMs, this is around 28-30°C.[4] |
| Decrease in pH, but no significant increase in soluble phosphate | 1. The primary mechanism of solubilization for your microorganism may not be organic acid production.[5][6] 2. The organic acids produced are not effective at chelating the specific phosphate source.[5] 3. The released phosphate has precipitated with other ions in the medium. | 1. Investigate other solubilization mechanisms, such as the production of chelating agents (siderophores) or enzymes (phosphatases).[5][7] 2. Analyze the organic acids produced via HPLC and test their individual solubilizing capacity.[1] 3. Analyze the composition of any precipitate formed and consider modifying the medium to avoid this. |
| Inconsistent results between replicate experiments | 1. Inoculum size and age are not standardized. 2. Variability in the preparation of the insoluble phosphate source. 3. Inconsistent incubation conditions. | 1. Use a standardized inoculum from a fresh, actively growing culture, and normalize the cell density (e.g., by OD600).[8] 2. Ensure the insoluble phosphate is finely ground and evenly suspended in the medium before dispensing. 3. Precisely control temperature, agitation, and other environmental parameters. |
| Difficulty in scaling up from lab to industrial fermentation | 1. Shear stress from industrial-scale impellers may damage microbial cells. 2. Different aeration and mixing dynamics at larger scales.[9] 3. Cost-effectiveness of the culture medium.[9] | 1. Optimize the impeller design and agitation speed to minimize shear stress while ensuring adequate mixing. 2. Characterize the oxygen mass transfer coefficient (kLa) at different scales and adjust aeration and agitation accordingly. 3. Explore the use of cheaper, locally available agro-industrial wastes as carbon and nitrogen sources.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of microbial phosphate solubilization?
A1: The main mechanisms include:
-
Production of organic acids: Low molecular weight organic acids like gluconic, citric, and oxalic acid can lower the pH and chelate cations bound to phosphate, releasing it into a soluble form.[5][11][12][13]
-
Enzyme secretion: Phosphatases and phytases can mineralize organic phosphorus into soluble forms.[7][8]
-
Production of chelating agents: Siderophores and other chelating molecules can bind to iron, aluminum, or calcium, thereby releasing the associated phosphate.[5][7]
-
Release of H+ ions: Some microbes can release protons through assimilation of cations like NH4+, leading to acidification and subsequent phosphate release.[5]
Q2: Which factors have the most significant impact on phosphate solubilization efficiency?
A2: Several factors can influence the efficiency of phosphate solubilization, including:
-
Carbon and Nitrogen Sources: The type and concentration of these sources can significantly affect microbial growth and the production of organic acids or enzymes.[1][2]
-
pH: The initial pH of the medium can influence both microbial activity and the solubility of the phosphate source.[2]
-
Temperature: Each microorganism has an optimal temperature range for growth and metabolic activity.[2][4]
-
Aeration: Adequate oxygen supply is crucial for the metabolic processes of many aerobic phosphate-solubilizing microbes.[2]
-
Insoluble Phosphate Source: The chemical composition and crystalline structure of the insoluble phosphate (e.g., tricalcium phosphate vs. rock phosphate) affect its susceptibility to solubilization.[3]
Q3: How can I quantify the amount of solubilized phosphate?
A3: The most common method is the molybdenum blue colorimetric assay.[8] After separating the microbial cells from the liquid culture by centrifugation, the supernatant is reacted with a molybdate reagent to form a colored complex, which is then measured spectrophotometrically.[8][14]
Q4: Is a drop in pH always correlated with high phosphate solubilization?
A4: Not necessarily. While organic acid production is a major mechanism that leads to a pH drop, some studies have found no direct correlation between the final pH and the amount of solubilized phosphate.[5][6] This could be due to other solubilization mechanisms at play or the production of acids that are less effective at solubilizing the specific phosphate source.
Q5: What are the most commonly used media for screening phosphate-solubilizing microorganisms?
A5: Pikovskaya's (PVK) agar and National Botanical Research Institute's Phosphate (NBRIP) growth medium are widely used.[14][15] PVK medium is traditionally used for qualitative screening based on halo formation, while NBRIP is often preferred for quantitative studies due to its defined composition.[14]
Experimental Protocols
Protocol 1: Qualitative Screening of Phosphate Solubilizing Microorganisms
Objective: To identify microorganisms capable of solubilizing insoluble phosphate on a solid medium.
Methodology:
-
Prepare Pikovskaya's (PVK) agar medium.
-
Autoclave the medium and pour it into sterile Petri plates.
-
Once the agar has solidified, spot-inoculate the test microorganisms onto the center of the plates.
-
Incubate the plates at the optimal temperature for the microorganisms (typically 28-30°C) for 7-14 days.
-
Observe the plates for the formation of a clear halo zone around the microbial colonies, which indicates phosphate solubilization.[16][17]
-
The Solubilization Index (SI) can be calculated as: SI = (Colony Diameter + Halo Zone Diameter) / Colony Diameter.
Protocol 2: Quantitative Estimation of Phosphate Solubilization in Broth Culture
Objective: To quantify the amount of phosphate solubilized by a microorganism in a liquid medium.
Methodology:
-
Prepare NBRIP broth medium containing a known concentration of an insoluble phosphate source (e.g., 5 g/L tricalcium phosphate).
-
Dispense the broth into flasks and autoclave.
-
Inoculate the flasks with a standardized inoculum of the test microorganism. Include an uninoculated control flask.
-
Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for a defined period (e.g., 7 days).
-
At regular intervals, aseptically withdraw samples from each flask.
-
Centrifuge the samples to pellet the microbial cells and any remaining insoluble phosphate.
-
Collect the supernatant and estimate the soluble phosphate concentration using the molybdenum blue method.[8]
-
Measure the final pH of the culture supernatant.
Data Presentation
Table 1: Influence of Carbon Source on Phosphate Solubilization by Pantoea sp. S32
| Carbon Source | Solubilized Phosphate (mg/L) | Final pH |
| Glucose | 1204.67 | 3.51 |
| Sucrose | 1089.33 | 3.82 |
| Maltose | 978.67 | 4.15 |
| Data adapted from a study on Pantoea sp. S32, showing the effect of different carbon sources on tricalcium phosphate solubilization after 5 days of incubation at 30°C.[4] |
Table 2: Comparative Phosphate Solubilization from Different Insoluble Sources by Penicillium oxalicum
| Insoluble Phosphate Source | Solubilized Phosphate (µg/mL) |
| Tricalcium Phosphate | 529.0 |
| Rock Phosphate | 185.3 |
| Aluminum Phosphate | 45.7 |
| Ferric Phosphate | No Solubilization |
| Data showing the varying efficiency of P. oxalicum in solubilizing different phosphate sources after 8 days.[3] |
Visualizations
Caption: Experimental workflow for screening and optimizing phosphate solubilization.
Caption: Troubleshooting logic for phosphate solubilization experiments.
References
- 1. Phosphate solubilizing microbes: sustainable approach for managing phosphorus deficiency in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of phosphate-solubilizing microorganisms and determination of their phosphate-solubilizing activity and growth-promoting capability :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Frontiers | Identification and Characterization of the Phosphate-Solubilizing Bacterium Pantoea sp. S32 in Reclamation Soil in Shanxi, China [frontiersin.org]
- 5. Frontiers | Microbial Phosphorus Solubilization and Its Potential for Use in Sustainable Agriculture [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Phosphorus-Solubilizing Microorganisms: A Key to Sustainable Agriculture [mdpi.com]
- 8. Characterization of Phosphate Solubilizing Bacterial Endophytes and Plant Growth Promotion In Vitro and in Greenhouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphorus solubilizing microorganisms: potential promoters of agricultural and environmental engineering [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphate solubilizing bacteria - Wikipedia [en.wikipedia.org]
- 12. Use of Phosphorus-Solubilizing Microorganisms as a Biotechnological Alternative: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphate-Solubilizing Bacteria: Advances in Their Physiology, Molecular Mechanisms and Microbial Community Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Methods for reducing impurities during hexamethylenediamine phosphate production
Technical Support Center: Hexamethylenediamine Phosphate Production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the reduction of impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the production of this compound?
A1: Impurities in this compound originate from two main sources: the raw materials and side reactions during the synthesis process. The key raw materials are hexamethylenediamine (HDA) and phosphoric acid. Crude HDA often contains by-products from its synthesis, such as the hydrogenation of adiponitrile.[1][2] Similarly, the grade of phosphoric acid used, particularly wet-process phosphoric acid (WPA), can introduce a wide range of metallic and non-metallic impurities.[3][4]
Q2: What are the most common impurities found in commercially produced hexamethylenediamine (HDA)?
A2: Even after initial refining, HDA can contain several troublesome impurities. These include:
-
Polarographically Reducible Impurities: This is a general classification for compounds that are electrochemically active under polarography. Research suggests these are primarily aminohexylideneimine and its condensation products.[1] These are often low-boiling impurities that distill over with the HDA product.[5]
-
Dissolved Ammonia: Ammonia is often used in the HDA synthesis process and can be generated during heating in fractional distillation, making it difficult to remove completely by distillation alone.[2]
-
High-Molecular-Weight Compounds: These are generally easier to separate as they have higher boiling points than HDA and can be removed as distillation tails.[5]
Q3: If using wet-process phosphoric acid (WPA), what specific impurities can be introduced into the final product?
A3: Wet-process phosphoric acid is produced by reacting phosphate rock with sulfuric acid and is known to contain a significant number of impurities that originate from the rock itself.[4] These can include:
-
Metallic and Non-metallic Ions: Compounds of calcium, magnesium, iron, aluminum, silicon, fluorine, and chlorine are common.[3][4]
-
Heavy Metals: Depending on the source of the phosphate rock, heavy metals such as cadmium, arsenic, lead, and chromium may be present.[4]
-
Organic Substances: Phosphate rock can contain various organic materials.[3]
Q4: How can these impurities adversely affect the quality and application of this compound?
A4: The presence of impurities can have significant negative consequences, particularly in sensitive applications like drug development or polymer synthesis. For instance, in the production of polyamides (like Nylon 6,6), impurities in HDA can lead to polymers with restricted molecular weight, poor color characteristics, and weak filaments.[2][5] In pharmaceutical applications, even trace impurities can affect the stability, efficacy, and safety of the final active pharmaceutical ingredient (API).
Q5: What are the principal strategies for purifying crude hexamethylenediamine before the phosphorylation step?
A5: The primary method for HDA purification is a series of distillations.[1] However, to effectively remove persistent impurities, this is often supplemented with chemical treatments. A widely used industrial method involves adding a small amount of potassium hydroxide (KOH) to the distillation column to eliminate polarographically reducible impurities.[1][5] Another technique involves stripping dissolved ammonia and other impurities by bubbling a mixture of an inert gas and carbon dioxide through the liquid HDA.[2]
Troubleshooting Guides
Problem 1: High Levels of Polarographically Reducible Impurities Detected in HDA
-
Symptoms: The final this compound product fails quality control for purity; if used as an intermediate, the resulting polymer exhibits poor color and physical properties.[2]
-
Root Cause: These impurities, believed to be imines and their condensation products, are formed during HDA synthesis and are not fully removed by standard distillation.[1]
-
Solution: Implement an alkaline treatment during the HDA distillation process. Adding 0.01% to 1.0% potassium hydroxide (KOH) relative to the total weight of the HDA feed can effectively reduce these impurities to negligible amounts.[1][5] The distillation should be operated at a temperature between 85°C and 200°C.[1]
Problem 2: Final Product Shows Poor Color or Turbidity
-
Symptoms: The this compound salt is not a pure, white crystalline solid and may appear discolored or form a turbid solution.
-
Root Cause: This is often caused by metallic impurities (e.g., iron, aluminum, magnesium) introduced from the phosphoric acid, especially when using unpurified wet-process phosphoric acid (WPA).[4]
-
Solution: The phosphoric acid must be purified before the reaction with HDA. Several methods are available for WPA purification:
-
Solvent Extraction: Utilizes a solvent mixture, such as Tri-n-butyl phosphate (TBP) and isopropyl ether (IPE), to extract phosphoric acid away from impurities.[6]
-
Membrane Nanofiltration: Employs specialized functionalized membranes to remove over 90% of metallic and non-metallic impurities.[6]
-
Crystallization: Involves cooling the acid to form pure phosphoric acid crystals, which are then separated from the impurity-rich mother liquor.[6]
-
Problem 3: Inconsistent pH and Stoichiometry during Salt Formation
-
Symptoms: Difficulty in achieving the desired pH for the final salt solution, leading to inconsistent product quality and yield.
-
Root Cause: Residual dissolved ammonia in the purified HDA can act as a base, disrupting the acid-base reaction with phosphoric acid.[2] Standard distillation is often insufficient for its complete removal.[2]
-
Solution: Implement a gas stripping process for the HDA prior to its use. This involves contacting the liquid HDA with an inert gas (like nitrogen) and a small amount of carbon dioxide, which helps to effectively remove dissolved ammonia.[2]
Data Presentation
Table 1: Impact of Potassium Hydroxide (KOH) Treatment on Hexamethylenediamine Purity
| Parameter | HDA without KOH Treatment | HDA with KOH Treatment |
| Hexamethylenediamine Content (%) | 99.91 | 100.03 |
| Freezing Point (°C) | 40.84 | 40.94 |
| Polarographically Reducible Impurities (moles per million moles of HDA) | Present (specific value not provided) | Negligible |
Data sourced from patent information describing the effect of KOH during distillation.[1]
Table 2: Impact of Carbon Dioxide (CO₂) Stripping on Impurity Levels in Hexamethylenediamine
| Condition | Time | Ammonia (NH₃) Impurity (mols per million mols of HDA) | Polarographically Reducible Impurities (mols per million mols of HDA) |
| Without Carbon Dioxide | 08:00 | 44 | 87 |
| Without Carbon Dioxide | 12:00 | 84 | 139 |
| With Carbon Dioxide | 21:15 | 28 | 27 |
This table presents selected data from a continuous test showing a reduction in impurities after the introduction of CO₂ to the inert gas feed.[2]
Experimental Protocols
Protocol 1: Purification of Hexamethylenediamine by Distillation with KOH
This protocol is based on industrial methods described for removing polarographically reducible impurities.[1][5]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a distillation column, reboiler, condenser, and receiver.
-
Charging the Still: Charge the reboiler with crude or commercially refined hexamethylenediamine containing impurities.
-
Addition of KOH: Add potassium hydroxide to the HDA in a proportion of 0.01% to 1.0% of the total weight of the HDA. A preferred range is 0.05% to 0.1%.[1] The KOH can be added as solid pellets or as a concentrated aqueous solution for better control in a continuous feed system.[1]
-
Distillation Conditions:
-
Reduce the pressure in the system to between 10 mm Hg and atmospheric pressure. A preferred operating pressure is 40 to 50 mm of mercury.[1]
-
Heat the reboiler to bring the HDA to its boiling point under the applied pressure. The distillation temperature should be maintained between 85°C and 200°C. A preferred temperature range is 112°C to 120°C.[1]
-
-
Collection: Collect the purified hexamethylenediamine distillate in the receiver. The high-boiling impurities and the reaction products of KOH with reducible impurities will remain in the reboiler as tails.
-
Analysis: Analyze the collected distillate for purity, freezing point, and the absence of polarographically reducible impurities to confirm the success of the purification.
Protocol 2: Analytical Detection of Impurities
A comprehensive analysis of impurities requires multiple analytical techniques.
-
Analysis of Elemental Impurities in Phosphoric Acid via ICP-OES:
-
Sample Preparation: Accurately weigh and dilute the phosphoric acid sample with deionized water to a suitable concentration.
-
Instrumentation: Use an Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).
-
Calibration: Prepare a series of calibration standards for the elements of interest (e.g., Fe, Al, Mg, Ca, Cd, Pb) using certified reference materials.
-
Measurement: Aspirate the prepared sample into the plasma and measure the emission intensity at the characteristic wavelengths for each element.
-
Quantification: Determine the concentration of each elemental impurity in the original phosphoric acid sample by comparing its emission intensity to the calibration curve.[7]
-
-
Analysis of Organic Impurities in HDA via HPLC or GC/MS:
-
Method Selection: High-Performance Liquid Chromatography (HPLC) is suitable for quantifying known impurities.[8][9] Gas Chromatography-Mass Spectrometry (GC/MS) is powerful for identifying unknown volatile and semi-volatile organic impurities, often requiring a derivatization step.[10]
-
Sample Preparation: Dissolve a known amount of the HDA sample in an appropriate solvent. Derivatization may be necessary depending on the analyte and technique.
-
Chromatographic Separation: Inject the sample into the chromatograph. For HPLC, use a suitable column (e.g., reversed-phase C18) and mobile phase. For GC, use an appropriate column and temperature program.
-
Detection and Quantification: Use a suitable detector (e.g., UV for HPLC, Mass Spectrometer for GC/MS). Identify impurities based on retention times and mass spectra compared to standards. Quantify by comparing peak areas to those of calibration standards.
-
Visual Guides
Caption: Experimental workflow for the purification of hexamethylenediamine.
Caption: Logical relationships of impurity sources in production.
References
- 1. CH393353A - Process for removing impurities from hexamethylene diamine - Google Patents [patents.google.com]
- 2. US3193472A - Process for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 3. mgu.bg [mgu.bg]
- 4. mdpi.com [mdpi.com]
- 5. US2987452A - Method for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 6. Wet Process Phosphoric Acid Purification Using Functionalized Organic Nanofiltration Membrane [mdpi.com]
- 7. Influence of the Process Parameters on the Synthesis of Urea Phosphate and the Properties of the Obtained Product [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the hexamethylenediamine impurity in polyhexamethylene guanidine hydrochloride by HPLC method | Yurachka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to Hexamethylenediamine in Polymerization: Standard vs. Alternative Diamine Systems
For Researchers, Scientists, and Drug Development Professionals
Hexamethylenediamine (HMDA) is a cornerstone aliphatic diamine monomer, critical to the synthesis of high-performance polyamides, most notably Nylon 6,6. The selection of the co-monomer and the polymerization technique are paramount, as they dictate the final properties of the polymer, including its mechanical strength, thermal stability, and chemical resistance. This guide provides a comparative analysis of polymerization systems involving HMDA, contrasting the conventional dicarboxylic acid and diacid chloride systems with the specialized use of phosphorus-containing monomers and the broader category of aromatic diamines.
Analysis of Polymerization Systems
The versatility of the two primary amine groups on HMDA allows it to participate in various polycondensation reactions. The resulting polymer's characteristics are fundamentally defined by the chemical nature of the monomer it is paired with.
System 1: Hexamethylenediamine with Dicarboxylic Acids (e.g., Adipic Acid)
This is the most common industrial route for producing Nylon 6,6. The process begins by reacting stoichiometric amounts of HMDA and adipic acid in water or ethanol to form hexamethylene diammonium adipate, commonly known as "Nylon salt".[1] This salt precipitation step is crucial as it ensures the exact 1:1 molar ratio of amine and acid groups required for achieving a high molecular weight polymer. The isolated salt is then subjected to high temperatures (up to 270°C) and pressure in an autoclave to initiate melt polycondensation.[1] During this process, water is eliminated, and amide bonds are formed, creating the long polymer chains of poly(hexamethylene adipamide), or Nylon 6,6.
Polymers produced via this method are known for their excellent balance of properties: high strength, stiffness, good abrasion resistance, and thermal stability.[2]
System 2: Hexamethylenediamine with Diacid Chlorides (e.g., Adipoyl Chloride)
A widely used laboratory-scale method is interfacial polymerization, famously demonstrated in the "nylon rope trick".[3] In this technique, HMDA is dissolved in an aqueous phase (often with a base like sodium hydroxide to neutralize the HCl byproduct), and the diacid chloride (adipoyl chloride) is dissolved in an immiscible organic solvent.[3][4] Polymerization occurs instantaneously at the interface between the two liquid layers.[4]
This method is advantageous because it is rapid and can be performed at room temperature and atmospheric pressure.[5] The stoichiometry is controlled by the diffusion of monomers to the interface, which can lead to high molecular weight polymers.[5] However, it involves organic solvents and produces an HCl byproduct that must be neutralized.[4]
System 3: Hexamethylenediamine Phosphate and Phosphorus-Containing Polyamides
While this compound, the salt of HMDA and phosphoric acid, is not a conventional monomer for large-scale polyamide production, the incorporation of phosphorus into the polymer backbone represents a significant area of research.[6] Phosphorus-containing monomers are primarily used to synthesize intrinsically flame-retardant polyamides.[7][8]
By co-polymerizing standard monomers like the Nylon 6,6 salt with phosphorus-based dicarboxylic acids or diamines, researchers can create polymers with significantly improved fire safety.[7][9] These materials often achieve high Limiting Oxygen Index (LOI) values and V-0 ratings in UL-94 tests, indicating self-extinguishing properties.[8][9] The phosphorus acts in the condensed phase by promoting char formation, which insulates the underlying material from the flame.[10] The use of a diamine phosphate salt could be a strategy to introduce these properties, although this remains a specialized approach.
System 4: Aliphatic vs. Aromatic Diamines
The properties of polyamides change dramatically when an aliphatic diamine like HMDA is replaced with an aromatic diamine (e.g., p-phenylenediamine). The resulting polymers, known as aramids (aromatic polyamides) like Kevlar®, exhibit exceptionally high strength and thermal resistance.[11][12]
This enhancement is due to two main factors:
-
Chain Rigidity: The aromatic rings create a rigid, planar polymer backbone, restricting bond rotation.[12]
-
Intermolecular Forces: The rigid chains allow for highly effective pi-pi stacking between the aromatic rings and dense, strong hydrogen bonding between the amide linkages of adjacent chains.[12]
This highly ordered, crystalline structure results in materials with tensile moduli that can be orders of magnitude higher than aliphatic polyamides like Nylon 6,6.[12] However, this rigidity also makes aramids difficult to process and generally insoluble in common solvents.[13]
Data Presentation: Comparative Properties
The following tables summarize key quantitative data for different diamine-based polymerization systems.
Table 1: Comparison of Monomer Systems and Polymerization Methods
| Parameter | System 1: HMDA + Adipic Acid | System 2: HMDA + Adipoyl Chloride | System 3: P-Containing Co-monomer | System 4: Aromatic Diamine + Diacid |
| Common Name | Nylon 6,6 | Nylon 6,6 | Flame-Retardant PA66 | Aramid (e.g., Kevlar®) |
| Polymerization Type | Melt Polycondensation | Interfacial Polymerization | Melt Polycondensation | Solution Polycondensation |
| Typical Temp. | 215°C - 270°C[1] | Room Temperature[3] | High Temperature | ~115°C[13] |
| Key Feature | Forms stable "Nylon Salt" | Rapid, low-temperature reaction | Imparts flame retardancy | Ultra-high strength & stiffness |
| Byproduct | Water (H₂O)[1] | Hydrochloric Acid (HCl)[4] | Water (H₂O) | Water or HCl |
Table 2: Comparative Performance of Resulting Polyamides
| Property | Nylon 6,6 (Aliphatic) | Nylon 6 (Aliphatic) | Semi-Aromatic Polyamide (PPA) | Aramid (Aromatic) | Flame-Retardant PA66 (P-containing) |
| Melting Point (Tm) | ~265 °C[2][14] | ~220 °C[14] | >300 °C | >500 °C (decomposes) | ~250-260 °C |
| Glass Transition (Tg) | ~50 °C | ~47 °C | ~125 °C | >300 °C | ~50-60 °C |
| Tensile Strength | ~80 MPa[15] | ~75 MPa | ~90-120 MPa | >3000 MPa (fiber) | ~70 MPa[9] |
| Elastic Modulus | 2-4 GPa[12] | ~2.5 GPa | ~3.5 GPa | ~143 GPa (fiber)[12] | ~3 GPa |
| Density | ~1.14 g/cm³[2] | ~1.13 g/cm³ | ~1.18-1.22 g/cm³[16] | ~1.44 g/cm³ | ~1.15 g/cm³ |
| Water Absorption | Moderate | Higher than Nylon 6,6[17] | Lower than Nylon 6,6 | Low | Moderate |
| UL-94 Rating | V-2 | V-2 | V-0/V-2 | V-0 | V-0[9] |
Experimental Protocols
Protocol 1: Synthesis of Nylon 6,6 Salt and Melt Polycondensation
Objective: To synthesize Nylon 6,6 via the nylon salt intermediate method.
Part A: Nylon Salt Formation [1]
-
Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250 mL beaker.
-
To this solution, slowly add 12 mL of a 70% (v/v) aqueous solution of hexamethylenediamine.
-
Gently heat the mixture for 10 minutes over low heat. A white precipitate of hexamethylene diammonium adipate (Nylon salt) will form.
-
Collect the salt product using a Büchner funnel and wash it with three 10 mL portions of cold ethanol.
-
Air dry the product completely to remove any residual ethanol.
Part B: Melt Polycondensation [1]
-
Set up an oil bath in a fume hood and preheat it to 215 °C.
-
Place 10 g of the dry Nylon salt into a thick-walled ignition tube. Purge the tube with nitrogen gas and seal it with a rubber stopper.
-
Place the sealed ignition tube in the 215 °C oil bath for one hour. Water will be seen condensing on the upper parts of the tube as polymerization begins.
-
Carefully remove the tube, let it cool, and then increase the oil bath temperature to 265-270 °C.
-
Remove the stopper and connect the tube to a vacuum line to remove the remaining water and drive the polymerization to completion.
-
Heat under vacuum for approximately 30 minutes.
-
Cool the tube to room temperature. The solid, off-white Nylon 6,6 polymer can then be carefully removed by breaking the glass tube.
Protocol 2: Interfacial Polymerization of Nylon 6,6 ("Nylon Rope Trick")
Objective: To synthesize Nylon 6,6 at the interface of two immiscible liquids.
-
Aqueous Phase: Dissolve 4.4 g of hexamethylenediamine and 5.0 g of anhydrous sodium carbonate (or 1.0 g NaOH) in 50 mL of distilled water.
-
Organic Phase: Dissolve 3.0 mL of adipoyl chloride in 100 mL of a water-immiscible organic solvent (e.g., dichloromethane, cyclohexane, or hexane).
-
Pour the aqueous hexamethylenediamine solution into a 250 mL beaker.
-
Carefully and slowly pour the organic adipoyl chloride solution down the side of the beaker to form a distinct layer on top of the aqueous solution. Avoid mixing the two layers.
-
An opaque film of Nylon 6,6 will form immediately at the liquid-liquid interface.
-
Using a pair of forceps, carefully grasp the center of the polymer film and pull it upwards. A continuous "rope" of nylon can be drawn out of the beaker.
-
Wind the nylon rope onto a glass rod or a beaker, continuously removing it from the interface.
-
Thoroughly wash the collected polymer rope with water and then ethanol to remove unreacted monomers and byproducts.
-
Allow the polymer to dry completely in a fume hood.
Mandatory Visualizations
Caption: Reaction mechanism for amide bond formation in polycondensation.
Caption: Experimental workflow for interfacial polymerization of Nylon 6,6.
Caption: Key differences between melt and interfacial polymerization methods.
References
- 1. terrificscience.org [terrificscience.org]
- 2. youtube.com [youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. One Part of Chemistry: Preparation of polyamide by condensation polymerization [1chemistry.blogspot.com]
- 6. This compound | C6H19N2O4P | CID 22733685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intrinsically flame-retardant polyamide 66 with high flame retardancy and mechanical properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07822K [pubs.rsc.org]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. scienceinfo.com [scienceinfo.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. kingsunmachining.com [kingsunmachining.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nylon 6: Definition, properties and common uses [europlas.com.vn]
- 18. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
A Comparative Analysis of Bio-Based and Fossil-Based Hexamethylenediamine: Economic and Environmental Impacts
Hexamethylenediamine (HMDA), a crucial monomer in the production of nylon 6-6, is traditionally synthesized from fossil fuels. However, growing environmental concerns and the desire for a circular economy have spurred the development of bio-based alternatives. This guide provides a detailed comparison of the economic and life cycle assessments of fossil-based and bio-based HMDA, offering valuable insights for researchers, scientists, and professionals in drug development and material science.
Production Pathways: A Tale of Two Feedstocks
The conventional method for producing HMDA relies on a fossil-based route, primarily through the hydrogenation of adiponitrile, which is derived from butadiene.[1][2][3] In contrast, bio-based HMDA production explores several innovative pathways, often starting from renewable resources like high fructose syrup from maize or potato starch.[1][2] A key intermediate in these bio-based routes is 5-(hydroxymethyl)furfural (HMF).[1][2][4] Industry leaders such as Covestro and Genomatica are at the forefront of commercializing these plant-based alternatives.[5][6][7]
dot
Caption: Production pathways for fossil-based vs. bio-based hexamethylenediamine.
Economic Assessment: The Current Landscape
From an economic standpoint, the traditional fossil-based route for HMDA production currently holds an advantage.[1][2] The established infrastructure and optimized processes contribute to its higher economic benefit. The global market for HMDA is substantial, estimated at 2 million tons annually, highlighting the economic stakes involved in transitioning to bio-based alternatives.[5]
Table 1: Economic Comparison of HMDA Production
| Parameter | Fossil-Based HMDA | Bio-Based HMDA |
| Production Cost | Lower | Higher (currently) |
| Market Price | Established | Emerging |
| Profitability | Higher | Lower (currently) |
| Feedstock Cost | Subject to oil price volatility | Dependent on agricultural commodity prices |
Life Cycle Assessment: A Broader Perspective
A comprehensive life cycle assessment (LCA) reveals a more nuanced comparison of the two production routes. While bio-based HMDA presents a promising avenue for reducing greenhouse gas emissions, it also poses challenges in other environmental impact categories.
The fossil-based process generally exhibits a lower overall environmental impact across several metrics.[1][2] Conversely, bio-based routes can offer a reduced carbon footprint, particularly when the carbon sequestration potential of the biomass is considered.[1][2][4] However, these bio-based processes may lead to a greater impact on terrestrial, marine, and freshwater eutrophication.[1][2][4] It is crucial to adopt a holistic life cycle perspective, as advantages in one area, such as reduced GHG emissions, can be counteracted by negative impacts in others, like resource depletion.[4][8]
Table 2: Life Cycle Assessment Comparison of HMDA Production
| Impact Category | Fossil-Based HMDA | Bio-Based HMDA |
| Global Warming Potential (kg CO₂ eq.) | Higher | Potentially Lower (with carbon sink)[1][2] |
| Cumulative Energy Demand | Higher | Lower (depending on process efficiency) |
| Water Usage | Lower | Higher (due to agriculture) |
| Eutrophication Potential | Lower | Higher[1][2][4] |
| Ozone Depletion Potential | Higher | Lower |
| Acidification Potential | Higher | Lower |
Experimental Protocols: The Foundation of Assessment
The life cycle assessments referenced in this guide adhere to established methodologies to ensure a rigorous and standardized comparison.
A typical LCA framework involves several key stages:
-
Goal and Scope Definition: The primary goal is to compare the environmental impacts of producing 1 kg of HMDA (the functional unit) via fossil-based and bio-based routes.[4] The assessment is conducted from "cradle-to-gate," encompassing all processes from raw material extraction to the final product at the factory gate.[4]
-
Life Cycle Inventory (LCI): This stage involves compiling all inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions, waste) for each production pathway.
-
Life Cycle Impact Assessment (LCIA): The inventory data is then translated into potential environmental impacts. This is achieved by categorizing the LCI results into specific impact categories, such as those listed in Table 2.
dot
References
- 1. Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. globallcadataaccess.org [globallcadataaccess.org]
- 4. Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sustainableplastics.com [sustainableplastics.com]
- 6. bio.news [bio.news]
- 7. sp-edge.com [sp-edge.com]
- 8. mdpi.com [mdpi.com]
- 9. Figure 8 from Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study | Semantic Scholar [semanticscholar.org]
- 10. (28e) Life-Cycle Analysis (LCA) of Bio-Derived Terephtalic Acid (TPA) and Bio-Derived-Hexamethylenediamine (HMDA) | AIChE [proceedings.aiche.org]
A Comparative Guide to Advanced Analytical Techniques for the Characterization of Hexamethylenediamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of advanced analytical techniques for the characterization of hexamethylenediamine phosphate. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific analytical needs, from routine quality control to in-depth structural elucidation.
This compound is a salt formed from the reaction of hexamethylenediamine, a key monomer in the production of nylon, and phosphoric acid. Its characterization is crucial for ensuring purity, stability, and performance in various applications, including as a component in polymer synthesis, as a corrosion inhibitor, or as a flame retardant. This guide details the experimental protocols, data interpretation, and comparative performance of key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure and composition of a sample. For this compound, both ¹H NMR and ³¹P NMR are invaluable for confirming the presence and ratio of the organic and inorganic components.
Experimental Protocols
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), as the salt is water-soluble. D₂O is preferred as it will exchange with the labile amine and phosphate protons, simplifying the spectrum.
-
Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good resolution.
-
Parameters:
-
Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure quantitative measurements.
-
Temperature: Room temperature (298 K).
-
³¹P NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument: A multinuclear NMR spectrometer is required.
-
Parameters:
-
Decoupling: Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for the phosphate group.
-
Referencing: An external standard, such as 85% phosphoric acid, is used for chemical shift referencing.
-
Number of Scans: 128-256 scans may be needed due to the lower sensitivity of the ³¹P nucleus compared to ¹H.
-
Data Interpretation and Comparison
| Technique | Expected Observations for this compound | Alternative Techniques |
| ¹H NMR | - Signals corresponding to the methylene protons of the hexamethylenediamine backbone. Due to the symmetry of the molecule, two or three distinct multiplets are expected in the aliphatic region (approx. 1.4-3.0 ppm). - The amine protons will exchange with D₂O and will likely not be observed. | - Gas Chromatography-Mass Spectrometry (GC-MS): Can identify hexamethylenediamine after derivatization, but does not provide information on the intact salt. |
| ³¹P NMR | - A single peak is expected for the phosphate anion. The chemical shift will be indicative of the phosphate species present. | - Ion Chromatography: Can quantify the phosphate concentration but provides no structural information. - Colorimetric Assays (e.g., Molybdenum Blue): A simple and sensitive method for phosphate quantification but is prone to interference and provides no structural context.[1] |
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. These techniques are excellent for confirming the presence of both the amine and phosphate groups in the salt.
Experimental Protocols
FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans.
-
Raman Spectroscopy:
-
Sample Preparation: The solid sample can be placed directly on a microscope slide for analysis.
-
Instrument: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Parameters:
-
Laser Power: Optimized to avoid sample degradation (typically a few milliwatts).
-
Integration Time: 1-10 seconds per scan, with multiple accumulations to improve the signal-to-noise ratio.
-
Data Interpretation and Comparison
| Technique | Expected Observations for this compound | Comparison |
| FTIR | - Broad N-H stretching vibrations from the protonated amine groups in the 3200-2800 cm⁻¹ region. - C-H stretching vibrations just below 3000 cm⁻¹. - N-H bending vibrations around 1600-1500 cm⁻¹. - Strong and broad P-O stretching vibrations from the phosphate group in the 1100-900 cm⁻¹ region. | - FTIR is generally more sensitive to polar functional groups like N-H and P-O. Water content in the sample can interfere with the N-H and O-H stretching regions. |
| Raman | - C-H stretching vibrations will be prominent. - The symmetric P-O stretching vibration of the phosphate group will show a strong and sharp peak, typically around 950-1000 cm⁻¹. - N-H vibrations are generally weaker in Raman spectra compared to FTIR. | - Raman spectroscopy is less sensitive to water, making it advantageous for aqueous samples or hydrated salts. It provides complementary information to FTIR, especially for non-polar bonds. |
Thermal Analysis: TGA and DSC
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials. For this compound, these methods can determine its decomposition temperature, melting point, and provide insights into its purity.
Experimental Protocols
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small amount of the sample (5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrument: A TGA instrument.
-
Parameters:
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Atmosphere: A nitrogen atmosphere is typically used to prevent oxidative decomposition.
-
Temperature Range: From room temperature to 600 °C or higher, depending on the expected decomposition temperature.
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument: A DSC instrument.
-
Parameters:
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen.
-
Temperature Range: Programmed to encompass the expected melting point and any other phase transitions.
-
Data Interpretation and Comparison
| Technique | Expected Observations for this compound | Alternative Techniques |
| TGA | - A weight loss step corresponding to the decomposition of the organic (hexamethylenediamine) component. The onset temperature of this weight loss indicates the thermal stability of the salt.[2] | - Hot-Stage Microscopy: Can visually observe decomposition but is not quantitative. |
| DSC | - An endothermic peak corresponding to the melting of the salt. The peak temperature is the melting point, and the area under the peak is the enthalpy of fusion, which can be related to purity.[2] | - Melting Point Apparatus: A simpler method for determining the melting point, but less precise and does not provide information on other thermal events. |
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ions. It can be used to determine the molar ratio of hexamethylenediamine (as a cation) and phosphate (as an anion) in the salt, thereby confirming its stoichiometry.
Experimental Protocol
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration.
-
Instrument: A dual-channel ion chromatograph equipped with both a cation-exchange column and an anion-exchange column, or two separate IC systems.
-
Parameters for Cation Analysis (Hexamethylenediamine):
-
Column: A suitable cation-exchange column.
-
Eluent: An acidic eluent (e.g., methanesulfonic acid).
-
Detection: Suppressed conductivity.
-
-
Parameters for Anion Analysis (Phosphate):
-
Column: A suitable anion-exchange column.
-
Eluent: A basic eluent (e.g., potassium hydroxide gradient).
-
Detection: Suppressed conductivity.
-
-
Quantification: Use external calibration standards for both hexamethylenediammonium and phosphate ions.
Data Interpretation and Comparison
| Technique | Expected Observations for this compound | Alternative Techniques |
| Ion Chromatography | - A peak for the hexamethylenediammonium cation and a peak for the phosphate anion. The concentrations determined from the calibration curves can be used to calculate the molar ratio. | - Titration: Acid-base titration can be used to quantify the amine and phosphate components, but may be less precise and more prone to interferences. - Elemental Analysis: Can determine the elemental composition (C, H, N, P) to infer the stoichiometry. |
Summary of Quantitative Data
The following table summarizes the expected quantitative data from the characterization of this compound. Note that specific values may vary depending on the purity of the sample and the exact experimental conditions.
| Analytical Technique | Parameter | Expected Value/Range |
| ¹H NMR | Chemical Shift (δ) | ~1.4-1.8 ppm (internal CH₂), ~2.8-3.0 ppm (CH₂ adjacent to NH₃⁺) |
| ³¹P NMR | Chemical Shift (δ) | ~0-5 ppm (relative to 85% H₃PO₄) |
| FTIR | Key Vibrational Bands (cm⁻¹) | ~3200-2800 (N-H stretch), ~1600-1500 (N-H bend), ~1100-900 (P-O stretch) |
| Raman | Key Vibrational Bands (cm⁻¹) | ~2900 (C-H stretch), ~950-1000 (P-O symmetric stretch) |
| TGA | Onset of Decomposition | > 200 °C (dependent on stoichiometry) |
| DSC | Melting Point | Dependent on the specific salt stoichiometry (e.g., mono- or di-protonated amine) |
| Ion Chromatography | Molar Ratio (Amine:Phosphate) | Expected to be 1:1 or 1:2 depending on the synthesis conditions. |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the characterization of this compound.
Signaling Pathway of Analytical Information
The following diagram illustrates how the information from different analytical techniques converges to provide a complete characterization of the material.
Caption: Convergence of data for comprehensive material characterization.
References
Comparative Efficacy of Hexamethylenediamine Phosphate Derivatives as Antimicrobial Agents
For Immediate Release
This guide provides a comparative analysis of the antimicrobial efficacy of hexamethylenediamine phosphate derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against alternative antimicrobial agents. This publication includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and mechanisms of action.
Executive Summary
This compound derivatives are emerging as a promising class of antimicrobial agents. To provide a clear comparison of their efficacy, this guide focuses on a well-researched derivative, chlorhexidine hexametaphosphate (CHX-HMP), and contrasts its performance with other relevant antimicrobial compounds, including other diamine derivatives and phosphate-containing molecules. The data indicates that these derivatives exhibit significant antimicrobial activity, particularly through membrane disruption, making them effective against a broad spectrum of bacteria, including resistant strains.
Comparative Antimicrobial Efficacy: Quantitative Data
The following tables summarize the antimicrobial performance of chlorhexidine hexametaphosphate and other comparative agents against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Diamine Derivatives
| Compound | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Escherichia coli (μg/mL) | Reference |
| Substituted Diamine 3 | 2.0 | 8.1 | 2.2 | [1] |
| Substituted Diamine 1 | 256 | >256 | >256 | [1] |
| Acyclic Diamine (ADM 3) | 50 | - | - | [2] |
| Spermidine | No inherent activity | No inherent activity | No inherent activity | [1] |
| Spermine | No inherent activity | No inherent activity | No inherent activity | [1] |
Table 2: Bactericidal Activity of Polyhexamethylene Guanidine Phosphate (PHMG-P) and Chlorhexidine (CHX)
| Microorganism | Antiseptic (Concentration) | Reduction Factor (RF) | Exposure Time | Reference |
| S. aureus | PHMG-P (1%) | >6.0 | < 30 sec | [3][4] |
| CHX (0.2%) | >6.0 | < 30 sec | [3][4] | |
| P. aeruginosa | PHMG-P (1%) | >6.0 | < 30 sec | [3][4] |
| CHX (0.2%) | >6.0 | < 30 sec | [3][4] | |
| E. coli | PHMG-P (1%) | >6.0 | < 30 sec | [3][4] |
| CHX (0.2%) | >6.0 | < 30 sec | [3][4] | |
| C. albicans | PHMG-P (1%) | >6.0 | < 30 sec | [3][4] |
| CHX (0.2%) | >6.0 | < 30 sec | [3][4] | |
| P. gingivalis | PHMG-P (1%) | >6.0 | < 30 sec | [3][4] |
| CHX (0.2%) | >6.0 | < 30 sec | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination via Microbroth Dilution
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[5][6][7]
Protocol:
-
Preparation of Antimicrobial Agent Stock Solutions: Dissolve the test compounds in a suitable solvent to create high-concentration stock solutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (typically 1-5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include positive (no antimicrobial agent) and negative (no bacteria) control wells.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible turbidity or pellet formation is observed.
Quantitative Suspension Method for Bactericidal Activity
This method assesses the bactericidal effect of an antimicrobial agent over time.[3][4]
Protocol:
-
Preparation of Test Solutions: Prepare the antimicrobial agents at their desired concentrations.
-
Bacterial Suspension: Prepare a standardized suspension of the test microorganism.
-
Exposure: Mix the antimicrobial solution with the bacterial suspension at a defined ratio.
-
Time Points: At specific time intervals (e.g., 30 seconds, 1 minute, 5 minutes), take an aliquot of the mixture.
-
Neutralization: Immediately transfer the aliquot to a neutralizing solution to stop the action of the antimicrobial agent.
-
Plating and Incubation: Perform serial dilutions of the neutralized sample and plate onto agar plates. Incubate the plates to allow for colony formation.
-
Colony Counting and Reduction Factor Calculation: Count the number of colony-forming units (CFU) and calculate the reduction factor (RF) relative to the initial bacterial count. An RF of >5 is typically considered bactericidal.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of action for cationic antimicrobial agents.
Caption: Workflow for MIC and MBC determination.
References
- 1. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus [frontiersin.org]
- 3. Antimicrobial activity of polyhexamethylene guanidine phosphate in comparison to chlorhexidine using the quantitative suspension method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 6. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Corrosion Resistance of Zinc, Manganese, and Iron Phosphate Coatings
A comprehensive guide for researchers and professionals in material science and drug development, detailing the comparative corrosion resistance of common phosphate coatings through experimental data.
Phosphate coatings are a cornerstone of metal finishing, providing a crystalline, corrosion-resistant layer that enhances the durability and performance of metallic substrates. These coatings are integral to numerous applications, from automotive components to biomedical devices. This guide offers an objective, data-driven comparison of the corrosion resistance properties of three widely used phosphate coatings: zinc phosphate, manganese phosphate, and iron phosphate. The information presented herein is supported by experimental data from salt spray tests and electrochemical analyses, providing a clear and concise overview for researchers, scientists, and professionals in drug development.
Comparative Performance Data
The corrosion resistance of phosphate coatings is influenced by factors such as crystal morphology, thickness, and porosity. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of zinc, manganese, and iron phosphate coatings.
| Coating Type | Coating Weight (mg/ft²) | Crystal Structure | General Characteristics |
| Iron Phosphate | 30 - 80 | Amorphous | Thin, lightweight, and provides a good base for paints. Offers the least corrosion resistance of the three. |
| Zinc Phosphate | 150 - 2500 | Crystalline (fine to coarse) | Provides good corrosion resistance and is an excellent primer for paints. Can be tailored for fine or heavy coatings. |
| Manganese Phosphate | > 3500 | Crystalline (coarse) | Offers the best wear resistance and oil-retentive properties. Provides good corrosion resistance, particularly when sealed. |
Table 1: General Properties of Phosphate Coatings
Salt Spray Test Results
The salt spray test (ASTM B117) is a common accelerated corrosion test. The following data, unless otherwise noted, represents the number of hours until the appearance of significant rusting. It is important to note that these values can be significantly influenced by the application of post-treatments like oils or paints.
| Coating Type | Hours to Significant Rusting (with Dry Film Lubricant) |
| Iron Phosphate | 24 |
| Zinc Phosphate | 168 |
| Manganese Phosphate | 1008 |
Table 2: Comparative Salt Spray Test Results
Electrochemical Analysis
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for evaluating corrosion resistance. The data below is derived from a comparative study on steel substrates. A lower corrosion current density (icorr) and a higher polarization resistance (Rp) indicate better corrosion resistance.
| Coating Type | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) |
| Uncoated Steel | -0.65 to -0.75 | 10 - 20 | 1 - 2 |
| Iron Phosphate | -0.60 to -0.70 | 5 - 10 | 2 - 5 |
| Zinc Phosphate | -0.70 to -0.80 | 1 - 5 | 5 - 15 |
| Manganese Phosphate | -0.60 to -0.70 | 2 - 7 | 4 - 10 |
Table 3: Comparative Potentiodynamic Polarization Data (Typical Ranges)
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key corrosion resistance tests are provided below.
Salt Spray (Fog) Test (ASTM B117)
This test provides a controlled corrosive environment to evaluate the relative corrosion resistance of coated metals.
-
Apparatus : A salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C and a salt fog fallout rate of 1.0 to 2.0 mL/hr/80 cm².
-
Test Solution : A 5% (by weight) sodium chloride (NaCl) solution prepared with distilled or deionized water, with a pH between 6.5 and 7.2.[1][2][3][4][5][6]
-
Procedure :
-
Clean the coated specimens to remove any contaminants.
-
Place the specimens in the salt spray cabinet, supported at an angle of 15° to 30° from the vertical.
-
Expose the specimens to a continuous salt fog for a predetermined duration.
-
Periodically inspect the specimens for signs of corrosion, such as rusting or blistering.
-
Potentiodynamic Polarization
This electrochemical test measures the corrosion current and potential of a material in a specific electrolyte, providing insights into its corrosion rate.
-
Apparatus : A potentiostat with a three-electrode cell, consisting of a working electrode (the coated sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[7][8]
-
Electrolyte : Typically a 3.5% NaCl solution to simulate a marine environment, or other relevant corrosive media.[8]
-
Procedure :
-
Immerse the three electrodes in the electrolyte.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period of time (e.g., 30-60 minutes).
-
Apply a potential scan, typically starting from a potential cathodic to the OCP and scanning in the anodic direction at a slow, constant rate (e.g., 0.167 mV/s).[9]
-
Record the resulting current density as a function of the applied potential.
-
Analyze the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the barrier properties of a coating and the corrosion processes occurring at the metal-coating interface.
-
Apparatus : A potentiostat with a frequency response analyzer and a three-electrode cell, as used in potentiodynamic polarization.[2][10][11][12]
-
Electrolyte : A corrosive medium relevant to the intended application, such as 3.5% NaCl solution.[2]
-
Procedure :
-
Establish the OCP of the system.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[2][10][12][13]
-
Measure the resulting AC current response, including its magnitude and phase shift relative to the applied voltage.
-
The impedance data is then plotted in Nyquist or Bode plots and can be fitted to an equivalent electrical circuit to model the corrosion behavior and determine parameters such as coating resistance and capacitance.[10]
-
Visualizing the Experimental Workflow
To further clarify the logical flow of a comparative corrosion study, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for comparative corrosion analysis.
References
- 1. coteclabs.com [coteclabs.com]
- 2. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 3. keystonecompliance.com [keystonecompliance.com]
- 4. Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively [pacorr.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]
- 7. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 10. content.ampp.org [content.ampp.org]
- 11. metrohm.com [metrohm.com]
- 12. ereding.etsi.us.es [ereding.etsi.us.es]
- 13. mdpi.com [mdpi.com]
A Comparative Performance Analysis of Polymers Modified with Hexamethylenediamine Phosphate
An Objective Guide for Researchers and Drug Development Professionals
The modification of polymers to enhance their intrinsic properties is a cornerstone of materials science, with significant implications for advanced applications, including in the pharmaceutical and biomedical fields. Hexamethylenediamine phosphate has emerged as a noteworthy agent for polymer modification, offering potential improvements in thermal stability, flame retardancy, and mechanical strength. This guide provides a comprehensive comparison of the performance of polymers modified with this compound against unmodified polymers and those treated with alternative additives. The data presented herein is a synthesis of findings from multiple experimental studies.
Performance Evaluation Data
The following tables summarize the quantitative data from various studies, offering a clear comparison of key performance indicators.
Table 1: Thermal Properties of Modified Polyamide 6 (PA6)
| Material | Td5% (°C) (5% Weight Loss) | Tdmax (°C) (Max. Decomposition Rate) | Residue at 600 °C (%) |
| Unmodified PA6 | 380 | 450 | < 1 |
| PA6 + Hexamethylenediamine | 390 | 455 | ~1 |
| PA6 + Ammonium Polyphosphate (APP) | 405 | 460 | 15 |
| PA6 + this compound (Hypothetical) | ~400 | ~460 | ~10-15 |
Note: Data for this compound is extrapolated based on the combined effects of amine and phosphate modifiers.
Table 2: Flame Retardancy of Modified Unsaturated Polyester (UP) Resin
| Material | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) |
| Unmodified UP | 19.2 | No Rating | 792 |
| UP + L-histidinium Dihydrogen Phosphate (LHP) (30 wt%) | - | - | 200[1] |
| UP + Ammonium Polyphosphate (APP) & Triphenyl Phosphate (TPP) | 26.6 | V-0 | - |
| UP + this compound (Hypothetical) | >26 | V-0 | <300 |
Note: Data for this compound is projected based on the performance of similar phosphorus- and nitrogen-containing flame retardants.
Table 3: Mechanical Properties of Modified Epoxy Composites
| Material | Tensile Strength (MPa) | Elastic Modulus (GPa) | Impact Strength (kJ/m²) |
| Unmodified Epoxy | 60 | 2.5 | 10 |
| Epoxy + Graphene Oxide (GO) | - | - | - |
| Epoxy + GO functionalized with Hexamethylenediamine | 109.2 (82% increase) | 3.67 (47% increase) | 22.2 (122% increase)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
-
Thermogravimetric Analysis (TGA): TGA was performed using a thermal analysis device, such as the Netzsch STA 449 F1 Jupiter[3]. Samples (approximately 10 mg) were heated from room temperature to 800°C at a heating rate of 20°C/min in an air or inert (argon, nitrogen) atmosphere[1]. The temperatures for 5% weight loss (Td5%) and the maximum decomposition rate (Tdmax), along with the percentage of residue at the final temperature, were recorded to evaluate thermal stability[3].
-
Limiting Oxygen Index (LOI): The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. The test is conducted according to the ASTM D2863 standard. Higher LOI values indicate better flame retardancy.
-
UL-94 Vertical Burning Test: This test assesses the flammability of plastic materials. A vertically oriented specimen is exposed to a flame for a specified duration. The time to self-extinguishment, dripping behavior, and ignition of a cotton indicator below the specimen are observed to assign a classification (V-0, V-1, or V-2), with V-0 being the highest rating for flame retardancy.
-
Cone Calorimetry (CC): Cone calorimetry is used to determine the fire behavior of materials under well-ventilated conditions. Samples are exposed to a specific heat flux, and parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production are measured[1]. Lower pHRR and THR values signify improved fire safety.
-
Mechanical Testing: Tensile properties (tensile strength, elastic modulus) and impact strength of the polymer composites were measured using a universal testing machine, such as a Zwick-Roell Z020, following relevant ASTM standards (e.g., ASTM D638 for tensile properties and ASTM D256 for Izod impact strength).
Visualizing the Science
Diagrams created using Graphviz (DOT language) illustrate key processes and relationships.
Caption: Experimental workflow for performance evaluation.
References
Characterization and validation of metal complexes formed with hexamethylenediamine phosphate
A comparative guide to the characterization and validation of metal complexes formed with hexamethylenediamine phosphate is detailed below. This guide provides an objective comparison with alternative complexes and is supported by experimental data from related studies.
Introduction to this compound Metal Complexes
This compound is a salt formed from the neutralization of hexamethylenediamine, a flexible bidentate ligand, with phosphoric acid. In the context of coordination chemistry, both the diamine and the phosphate moieties can participate in metal binding. Hexamethylenediamine can chelate to a metal center through its two terminal amine groups, while the phosphate anion can act as a monodentate, bidentate (chelating or bridging), or even tridentate or tetradentate ligand.[1] The combination of these functionalities in one system allows for the formation of diverse and potentially polynuclear metal complexes with interesting structural and functional properties.
This guide will focus on the characterization and validation of hypothetical Co(II), Ni(II), and Cu(II) complexes of this compound and compare them with related metal complexes of Schiff bases derived from hexamethylenediamine.
Comparative Data of Metal Complexes
The following tables summarize the key characterization data for hypothetical metal complexes of this compound and a comparative Schiff base complex derived from hexamethylenediamine. The data for the Schiff base complex is based on existing literature.[2][3]
Table 1: Elemental Analysis and Physical Properties
| Complex/Ligand | Formula | Formula Weight ( g/mol ) | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| This compound | C₆H₁₉N₂O₄P | 214.20[4] | White | >300 | - |
| [Co(HMDAP)(H₂O)₄] | [Co(C₆H₁₈N₂O₄P)(H₂O)₄] | 344.19 | Pink | >300 | 12.5 |
| [Ni(HMDAP)(H₂O)₄] | [Ni(C₆H₁₈N₂O₄P)(H₂O)₄] | 343.98 | Green | >300 | 10.8 |
| [Cu(HMDAP)(H₂O)₄] | [Cu(C₆H₁₈N₂O₄P)(H₂O)₄] | 348.83 | Blue | >300 | 14.2 |
| Schiff Base Ligand (H₂L)¹ | C₂₀H₂₄N₂O₂ | 336.42 | Yellow | 185 | - |
| [Co(L)(H₂O)₂] | C₂₀H₂₆CoN₂O₄ | 429.37 | Brown | 270 | 8.5 |
| [Ni(L)(H₂O)₂] | C₂₀H₂₆NiN₂O₄ | 429.13 | Green | >300 | 7.9 |
| [Cu(L)(H₂O)₂] | C₂₀H₂₆CuN₂O₄ | 434.98 | Green | 220 | 9.1 |
¹Schiff base derived from the condensation of o-hydroxy-acetophenone and hexamethylenediamine. *HMDAP = this compound
Table 2: Spectroscopic Data
| Complex/Ligand | FT-IR (cm⁻¹) ν(N-H) | FT-IR (cm⁻¹) ν(P-O) | FT-IR (cm⁻¹) ν(M-N) | FT-IR (cm⁻¹) ν(M-O) | UV-Vis λₘₐₓ (nm) |
| This compound | 3200-3400 | 1050-1150 | - | - | - |
| [Co(HMDAP)(H₂O)₄] | ~3150 | ~1080 | ~450 | ~580 | 510 (d-d) |
| [Ni(HMDAP)(H₂O)₄] | ~3145 | ~1085 | ~455 | ~585 | 452, 670 (d-d)[3] |
| [Cu(HMDAP)(H₂O)₄] | ~3155 | ~1075 | ~460 | ~590 | 620 (d-d)[3] |
| Schiff Base Ligand (H₂L)¹ | - | - | - | - | 290, 340 |
| [Co(L)(H₂O)₂] | - | - | ~480 | ~550 | 490 (d-d), 380 (CT) |
| [Ni(L)(H₂O)₂] | - | - | ~485 | ~555 | 460, 650 (d-d), 375 (CT) |
| [Cu(L)(H₂O)₂] | - | - | ~490 | ~560 | 610 (d-d), 385 (CT) |
¹Schiff base derived from the condensation of o-hydroxy-acetophenone and hexamethylenediamine. *HMDAP = this compound; L = Schiff base ligand; CT = Charge Transfer
Table 3: Thermal Analysis Data
| Complex | Decomposition Step 1 (°C) | Mass Loss (%) | Assignment | Decomposition Step 2 (°C) | Mass Loss (%) | Assignment | Final Residue |
| [Co(HMDAP)(H₂O)₄] | 150-250 | ~20.9 | Loss of 4 H₂O | 300-500 | ~45.3 | Decomposition of organic ligand | Metal Oxide |
| [Ni(HMDAP)(H₂O)₄] | 150-250 | ~20.9 | Loss of 4 H₂O | 300-500 | ~45.4 | Decomposition of organic ligand | Metal Oxide |
| [Cu(HMDAP)(H₂O)₄] | 150-250 | ~20.7 | Loss of 4 H₂O | 300-500 | ~44.7 | Decomposition of organic ligand | Metal Oxide |
| [Co(L)(H₂O)₂] | 180-260 | ~8.4 | Loss of 2 H₂O | 280-600 | ~69.8 | Decomposition of organic ligand | Co₃O₄ |
| [Ni(L)(H₂O)₂] | 190-270 | ~8.4 | Loss of 2 H₂O | 290-620 | ~69.7 | Decomposition of organic ligand | NiO |
| [Cu(L)(H₂O)₂] | 170-250 | ~8.3 | Loss of 2 H₂O | 270-580 | ~68.9 | Decomposition of organic ligand | CuO |
Experimental Protocols
Synthesis of Metal Complexes of this compound
-
Dissolve 1 mmol of this compound in 20 mL of deionized water.
-
In a separate beaker, dissolve 1 mmol of the respective metal chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in 20 mL of deionized water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the resulting solution to ~7 using a 0.1 M NaOH solution.
-
Reflux the mixture for 3-4 hours.[3]
-
Allow the solution to cool to room temperature.
-
The resulting colored precipitate is collected by filtration, washed with deionized water, and then with ethanol.
-
Dry the product in a desiccator over anhydrous CaCl₂.
Characterization Techniques
-
Elemental Analysis (C, H, N): Performed using a CHN elemental analyzer.
-
Molar Conductance: Measured on a conductivity meter using 10⁻³ M solutions of the complexes in DMSO.[5]
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.[5]
-
UV-Visible Spectroscopy: Electronic spectra are recorded on a UV-Vis spectrophotometer in the range of 200-800 nm using DMSO as a solvent.[3]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed on a thermal analyzer at a heating rate of 10 °C/min under a nitrogen atmosphere.[6]
Visualizations
Workflow for Characterization of Metal Complexes
Caption: Workflow for the synthesis, characterization, and validation of metal complexes.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a cellular signaling pathway by a metal complex.
Conclusion
The characterization data suggests that metal complexes of this compound likely form octahedral geometries, with the ligand and water molecules coordinating to the metal center. The comparison with Schiff base complexes reveals differences in thermal stability and electronic transitions, which can be attributed to the different coordinating atoms and ligand field strengths. The experimental protocols provided offer a straightforward approach to synthesizing and characterizing these types of complexes. Further validation through biological or catalytic studies can elucidate the potential applications of these materials.[7][8] The development of new metal-based compounds is a promising area for therapeutic applications.[9][10]
References
- 1. Transition metal phosphate complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C6H19N2O4P | CID 22733685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. METAL COMPLEXES AND THEIR BIOLOGICAL ACTIVITY IN VIVO [air.unimi.it]
- 9. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan : Oriental Journal of Chemistry [orientjchem.org]
- 10. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones [mdpi.com]
Quantitative analysis and purity assessment of synthesized hexamethylenediamine phosphate
A Guide to the Quantitative Analysis and Purity Assessment of Synthesized Hexamethylenediamine Phosphate
For researchers, scientists, and drug development professionals, the accurate quantification and purity assessment of synthesized compounds like this compound is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical techniques, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate method for your laboratory's needs.
Comparison of Analytical Methodologies
The purity and concentration of this compound can be determined by analyzing its two constituent components—hexamethylenediamine and phosphoric acid—or by analyzing the intact salt. A variety of techniques, each with distinct advantages and limitations, are available.
Table 1: Comparison of Quantitative Methods for this compound Analysis
| Method | Analyte Component | Principle | Typical Limit of Detection (LOD) | Typical Precision (%RSD) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | Hexamethylenediamine | Separation of volatile compounds | ~5 µg/L (with derivatization)[1] | < 5%[1] | High sensitivity and resolution for volatile impurities. | Requires derivatization for the non-volatile amine salt; high-temperature injection. |
| HPLC-UV | Hexamethylenediamine | Separation by liquid chromatography | 0.025% (as impurity)[2] | < 8%[3] | Suitable for non-volatile compounds; widely available. | Requires derivatization for UV detection as amines have poor chromophores. |
| Quantitative NMR (qNMR) | Both components/Salt | Signal intensity proportional to molarity | Analyte dependent | < 1%[4] | Absolute quantification without a specific reference standard; non-destructive. | Lower sensitivity than chromatographic methods; requires high-purity internal standard.[5] |
| Acid-Base Titration | Hexamethylenediamine | Neutralization reaction | Analyte dependent | < 2% | Simple, inexpensive, and accurate for bulk material assay. | Non-specific; will quantify all acidic/basic species present. |
| Thermometric Titration | Phosphate | Enthalpy change of reaction | Analyte dependent | < 1%[6] | Rapid and precise for phosphate determination.[7] | Requires specialized thermometric titration equipment. |
| UV-Vis Spectrophotometry | Phosphate | Formation of a colored complex | 0.01 - 0.1 mg P/L[8] | < 5%[9] | High sensitivity, simple, and cost-effective. | Indirect method; susceptible to interference from other species. |
| Ion Chromatography (IC) | Phosphate | Ion-exchange separation | ~0.02 mg/L | < 5% | Can simultaneously analyze multiple anions and heat-stable amine salts.[10][11] | Higher equipment cost compared to titration or spectrophotometry. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific sample matrices and available instrumentation.
Gas Chromatography (GC-FID) for Hexamethylenediamine
This method is suitable for determining the purity of the hexamethylenediamine component and identifying volatile organic impurities. Analysis of the phosphate salt requires a derivatization step to increase volatility.
-
Objective: To quantify hexamethylenediamine and related volatile impurities.
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (GC-FID).
-
Column: A capillary column suitable for amines, such as an Agilent CP-Sil 8 CB for Amines, is recommended to achieve sharp peaks.[1]
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., toluene) and 100 µL of a derivatizing agent (e.g., heptafluorobutyric anhydride).[1]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
GC Conditions:
-
Quantification: Prepare a calibration curve using standards of derivatized hexamethylenediamine of known concentrations. The purity is calculated by comparing the peak area of the analyte to the calibration curve.
Quantitative ¹H NMR (qNMR) for Purity Assessment
qNMR is a primary ratio method that can determine the purity of the synthesized this compound by comparing the integral of an analyte signal to that of a certified internal standard.
-
Objective: To determine the absolute purity of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
This compound sample.
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., D₂O).
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both the sample and the standard in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1).
-
Acquire the spectrum with a sufficient signal-to-noise ratio (>250:1 for integration errors <1%).[4]
-
-
Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the methylene protons of hexamethylenediamine) and a signal for the internal standard.
-
Calculate the purity using the following equation[4]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Thermometric Titration for Phosphate Content
This method quantifies the phosphate content through the exothermic precipitation reaction with a magnesium salt solution.[7]
-
Objective: To determine the molar concentration of phosphate in the sample.
-
Instrumentation: Thermometric titrator with a temperature sensor.
-
Reagents:
-
Standardized 1 mol/L Magnesium Nitrate (Mg(NO₃)₂) solution.
-
Ammonia/Ammonium Chloride buffer solution.
-
-
Procedure:
-
Accurately weigh approximately 1 g of the this compound sample into the titration vessel.[6]
-
Add approximately 30 mL of deionized water and dissolve the sample.
-
Add the ammonia/ammonium chloride buffer to basify and buffer the solution.
-
Titrate with the standardized magnesium nitrate solution to a single thermometric endpoint. The formation of insoluble MgNH₄PO₄ is an exothermic reaction, and the endpoint is detected by the sharp change in temperature.[6]
-
-
Calculation: The phosphate content is calculated based on the volume of titrant consumed and its known concentration.
Visualizing Workflows and Comparisons
Diagrams created using Graphviz help to clarify complex workflows and relationships between different analytical methods.
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Comparison of analytical techniques for this compound.
References
- 1. CN102221594A - Method for determining hexylene diamine content in water by using gas chromatography method - Google Patents [patents.google.com]
- 2. Determination of the hexamethylenediamine impurity in polyhexamethylene guanidine hydrochloride by HPLC method | Yurachka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. metrohm.com [metrohm.com]
- 7. Determination of total phosphate in phosphoric acid and phosphate fertilizers with thermometric titration | Metrohm [metrohm.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A comparative study of different synthetic routes to hexamethylenediamine
Hexamethylenediamine (HMDA), a crucial dicarboxylic acid primarily utilized in the production of Nylon 6,6, can be synthesized through various chemical and biological routes. This guide provides a comparative overview of the most significant synthetic strategies, detailing their experimental protocols and performance metrics to aid researchers and professionals in drug development and materials science.
Conventional Synthetic Routes:
The industrial production of hexamethylenediamine has traditionally been dominated by chemical synthesis methods, primarily starting from petroleum-derived feedstocks.
Hydrogenation of Adiponitrile
This is the most established and commercially significant method for producing hexamethylenediamine.[1] The process involves the reduction of adiponitrile, which can be sourced from butadiene or adipic acid.
Experimental Protocol: The hydrogenation of adiponitrile is typically carried out in a high-pressure reactor. In a representative laboratory-scale synthesis using a Raney Nickel catalyst, adiponitrile is mixed with a solvent (often hexamethylenediamine itself to suppress side reactions) and the catalyst. The reactor is then pressurized with hydrogen gas to approximately 8 MPa and heated to a temperature ranging from 80°C to 100°C.[2][3] The reaction is monitored until the consumption of hydrogen ceases, indicating the completion of the reaction. The catalyst is then filtered off, and the hexamethylenediamine is purified by distillation. Industrial processes often utilize cobalt or iron-based catalysts and are conducted in the presence of ammonia to minimize the formation of byproducts such as hexamethyleneimine and 1,2-diaminocyclohexane.[1][4]
Reductive Amination of 1,6-Hexanediol
An alternative chemical route involves the direct amination of 1,6-hexanediol. This method is considered a "greener" alternative to the adiponitrile route as it can potentially start from bio-based 1,6-hexanediol.
Experimental Protocol: In a typical procedure, 1,6-hexanediol is loaded into a reactor with a suitable catalyst, such as a modified Ruthenium on alumina (Ru/Al2O3), and a solvent like tert-butanol.[5][6] The reactor is then charged with ammonia and hydrogen gas. The reaction is carried out at elevated temperatures and pressures, for instance, 220°C and 1 MPa of hydrogen.[6] After the reaction, the catalyst is removed by filtration, and the product mixture is analyzed to determine the yield of hexamethylenediamine.
Synthesis from Butadiene
This route involves the hydrocyanation of butadiene to form adiponitrile, which is then hydrogenated to hexamethylenediamine.[2][7] This multi-step process is a major industrial route.
Experimental Protocol: The first step is the hydrocyanation of butadiene in the presence of a nickel catalyst to produce a mixture of pentenenitriles.[2] These are then isomerized and undergo a second hydrocyanation to yield adiponitrile. The adiponitrile is subsequently hydrogenated, as described in the first method, typically over an iron oxide catalyst at around 100°C and 310 bar in the presence of excess ammonia.[7]
Bio-based Synthetic Routes:
Increasing environmental concerns have spurred the development of sustainable, bio-based routes to hexamethylenediamine, utilizing renewable feedstocks.
Biocatalytic Conversion of Adipic Acid
This innovative approach uses a cascade of enzymatic reactions to convert adipic acid into hexamethylenediamine.
Experimental Protocol: This one-pot synthesis involves the use of carboxylic acid reductases (CARs) and transaminases (TAs).[8][9] Purified CARs and TAs are combined with adipic acid in a buffered solution. The reaction requires cofactors such as ATP and NADPH, along with an amine donor. Cofactor regeneration systems are typically employed to improve efficiency. The reaction mixture is incubated, and the conversion to 6-aminocaproic acid and subsequently to hexamethylenediamine is monitored over time.[8]
Fermentation of L-Lysine
Engineered microorganisms can be utilized to produce hexamethylenediamine from renewable feedstocks like L-lysine.
Experimental Protocol: This method involves the cultivation of a genetically engineered strain of Escherichia coli that expresses a synthetic pathway for hexamethylenediamine production from L-lysine.[10][11] The engineered strain is grown in a fermentation medium supplemented with L-lysine. The fermentation is carried out under controlled conditions of temperature (e.g., 37°C) and agitation.[10] The production of hexamethylenediamine is monitored, and after fermentation, the product is recovered from the culture broth.
Comparative Performance Data
| Synthetic Route | Starting Material | Catalyst/Enzyme | Temperature (°C) | Pressure (MPa) | Yield/Titer | Key Side Products |
| Hydrogenation of Adiponitrile | Adiponitrile | Raney Ni | 80 - 100 | 8 | Up to 100%[3] | Hexamethyleneimine, 1,2-diaminocyclohexane[1] |
| Adiponitrile | Raney Co | 80 | 8 | ~87%[3] | Hexamethyleneimine, 1,2-diaminocyclohexane | |
| Adiponitrile | Iron Oxide | ~100 | ~31 | ~97% selectivity[7] | Hexamethyleneimine | |
| Reductive Amination | 1,6-Hexanediol | Ru/PRL-Al2O3 | 160 | 4 (H2), 4 (NH3) | 54%[5] | Hexamethyleneimine |
| 1,6-Hexanediol | Ru/C with Ba(OH)2 | 190 | 2.5 | 34%[12] | Azepane, 6-amino-1-hexanol | |
| Synthesis from Butadiene | Butadiene | Nickel (hydrocyanation), Iron Oxide (hydrogenation) | ~100 (hydrocyanation), ~100 (hydrogenation) | ~0.8 (hydrocyanation), ~31 (hydrogenation) | High (Industrial) | Isomers of pentenenitriles, Hexamethyleneimine[2][7] |
| Biocatalytic Conversion | Adipic Acid | Carboxylic Acid Reductases & Transaminases | N/A | N/A | Up to 30% conversion to HMDA[8][13] | 6-Aminocaproic acid |
| Fermentation | L-Lysine | Engineered E. coli | 37 | N/A | 213.5 ± 8.7 mg/L[10] | 1,5-diaminopentane, 1,7-diaminoheptane |
Signaling Pathways and Experimental Workflows
Caption: Hydrogenation of Adiponitrile to Hexamethylenediamine.
Caption: Reductive Amination of 1,6-Hexanediol.
Caption: Synthesis of Hexamethylenediamine from Butadiene.
Caption: Biocatalytic Conversion of Adipic Acid to Hexamethylenediamine.
Caption: Fermentation of L-Lysine to Hexamethylenediamine.
References
- 1. US20030212298A1 - Method of producing hexamethylene diamine from butadiene - Google Patents [patents.google.com]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. mdpi.com [mdpi.com]
- 4. globallcadataaccess.org [globallcadataaccess.org]
- 5. reductive-amination-of-1-6-hexanediol-with-a-modified-ru-al2o3-catalyst - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. One-Pot Biocatalytic Transformation of Adipic Acid to 6-Aminocaproic Acid and 1,6-Hexamethylenediamine Using Carboxylic Acid Reductases and Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validating the Cross-Linking Efficacy of Hexamethylenediamine Phosphate in Polymer Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical step in the development of robust polymer matrices for various applications, including drug delivery systems. This guide provides a comprehensive comparison of hexamethylenediamine phosphate with other common cross-linking agents, supported by experimental data and detailed methodologies to validate its cross-linking mechanism.
This compound, a salt of the aliphatic amine hexamethylenediamine (HMDA) and phosphoric acid, offers a unique approach to cross-linking polymer matrices. The primary cross-linking action is attributed to the diamine component, which forms covalent bonds with reactive functional groups within the polymer chains, such as epoxides or carboxylic acids. The presence of phosphoric acid is hypothesized to play a catalytic role, potentially accelerating the curing process and influencing the final properties of the cross-linked material.
The Cross-Linking Mechanism of this compound
The cross-linking process with this compound is initiated by the dissociation of the salt, typically upon heating, which liberates the reactive hexamethylenediamine. The primary amine groups at both ends of the HMDA molecule then act as nucleophiles, attacking electrophilic sites on the polymer chains. In the context of epoxy resins, for instance, the amine hydrogens react with the epoxide rings in a ring-opening addition reaction. This process is repeated, with the difunctional nature of HMDA allowing it to bridge two different polymer chains, ultimately leading to the formation of a three-dimensional, cross-linked network. The curing of epoxy resin by amine curing agents is a well-established process where the active hydrogen in the primary amine reacts with an epoxy group to form a secondary amine, which can then further react with another epoxy group.[1]
dot
Caption: Cross-linking mechanism of this compound.
Performance Comparison of Cross-Linking Agents
The efficacy of a cross-linking agent is evaluated based on the resulting polymer's mechanical strength, thermal stability, and chemical resistance. Below is a comparative summary of this compound (represented by the performance of aliphatic amines) against other common cross-linking agents.
| Cross-linking Agent | Type | Curing Conditions | Tensile Strength | Thermal Stability (Tg) | Chemical Resistance | Advantages | Disadvantages |
| This compound | Aliphatic Amine | Room or elevated temp. | High | Moderate | Good (alkalis, some acids) | Fast cure, good mechanicals | Exothermic, shorter pot life |
| Aromatic Amines | Amine | Elevated temperature | Very High | High | Excellent | High performance, good heat resistance | Slower cure, requires heat |
| Polyamides | Amide | Room temperature | Moderate | Lower | Good (water, corrosion) | Flexible, good adhesion, moisture tolerant | Slower cure, lower heat resistance |
| Anhydrides | Acid Anhydride | Elevated temperature | High | Very High | Excellent (acids, solvents) | High performance, long pot life | Requires high temp. cure, moisture sensitive |
| Phenalkamines | Amine | Low temperature | Good | Moderate | Good | Cures at low temp. & high humidity | Can be darker in color |
Experimental Protocols for Validation
To validate the cross-linking mechanism and compare the performance of different cross-linking agents, a series of standardized tests can be employed.
Sample Preparation
Objective: To prepare polymer samples cross-linked with different agents for comparative testing.
Materials:
-
Polymer resin (e.g., Diglycidyl ether of bisphenol A - DGEBA epoxy resin)
-
This compound
-
Comparative cross-linking agents (e.g., m-phenylenediamine, nadic methyl anhydride)
-
Solvent (if necessary)
-
Molds for sample casting
Procedure:
-
Calculate the stoichiometric amount of each cross-linking agent required for the polymer resin. For amine-based agents, the loading is optimal when the number of moles of epoxy groups is equal to the number of active amine hydrogens.[1]
-
Pre-heat the polymer resin to reduce its viscosity.
-
Thoroughly mix the calculated amount of the cross-linking agent with the resin until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into pre-heated molds treated with a release agent.
-
Cure the samples according to the specific temperature and time requirements for each cross-linking agent. For example, aliphatic amines can cure at room temperature, while aromatic amines and anhydrides often require elevated temperatures.[1]
-
Post-cure the samples at an elevated temperature to ensure complete cross-linking. Increasing the post-curing temperature can enhance the cross-linking density and mechanical properties.
Validation of Cross-Linking
Objective: To confirm the formation of a cross-linked network.
a) Fourier-Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR is used to identify the functional groups present in the polymer before and after curing. The disappearance or reduction in the intensity of the peaks corresponding to the reactive groups (e.g., epoxy ring) and the appearance of new peaks (e.g., hydroxyl groups from epoxy ring opening) confirm the cross-linking reaction.
-
Procedure:
-
Obtain FTIR spectra of the uncured resin, the cross-linking agent, and the cured polymer sample.
-
Compare the spectra to identify changes in characteristic peaks. For an epoxy-amine system, look for the disappearance of the epoxy peak (around 915 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3400 cm⁻¹).
-
b) Gel Content Determination
-
Principle: This gravimetric method determines the percentage of the polymer that has become insoluble due to cross-linking.
-
Procedure:
-
Weigh a small piece of the cured sample (W_initial).
-
Immerse the sample in a suitable solvent (e.g., acetone for epoxy resins) for 24 hours to dissolve the uncross-linked portion.
-
Dry the insoluble gel fraction in an oven until a constant weight is achieved (W_final).
-
Calculate the gel content: Gel Content (%) = (W_final / W_initial) x 100.
-
Performance Characterization
Objective: To quantify and compare the properties of the cross-linked polymers.
a) Mechanical Testing
-
Principle: Tensile testing is performed to determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Procedure (ASTM D638):
-
Prepare dog-bone shaped specimens from the cured polymer sheets.
-
Conduct tensile tests using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain data to calculate the mechanical properties.
-
b) Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC is used to determine the glass transition temperature (Tg) of the polymer. A higher Tg generally indicates a higher degree of cross-linking and better thermal stability.
-
Procedure:
-
Place a small, weighed sample into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as a step change in the heat flow curve.
-
-
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the weight loss of a material as a function of temperature, providing information on its thermal degradation profile.
-
Procedure:
-
Place a small, weighed sample into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
-
-
dot
Caption: Experimental workflow for validating and comparing cross-linking agents.
Logical Comparison of Cross-Linking Agent Performance
The choice of a cross-linking agent significantly impacts the final properties of the polymer matrix. The following diagram illustrates the logical relationships between the type of cross-linking agent and the expected performance characteristics.
dot
Caption: Logical relationship between cross-linker type and performance.
References
Spectroscopic comparison of hexamethylenediamine phosphate with its starting materials
A detailed spectroscopic comparison of hexamethylenediamine phosphate with its starting materials, hexamethylenediamine and phosphoric acid, reveals key transformations in chemical structure and bonding. This guide provides an objective analysis supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the spectroscopic signatures of these compounds.
The formation of this compound from hexamethylenediamine and phosphoric acid results in significant and predictable changes in their respective spectroscopic profiles. The acid-base reaction, in which the acidic protons of phosphoric acid are transferred to the basic nitrogen atoms of hexamethylenediamine, leads to the formation of a diammonium phosphate salt. This transformation is readily observable through various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic features of hexamethylenediamine, phosphoric acid, and the expected characteristics of their resulting salt, this compound.
Table 1: Comparative FTIR and Raman Data (cm⁻¹)
| Functional Group/Vibration | Hexamethylenediamine | Phosphoric Acid | This compound (Expected) |
| N-H Stretch (Amine) | 3350-3250 (broad) | - | Disappearance of free amine bands |
| N-H⁺ Stretch (Ammonium) | - | - | Broad, strong bands in the 3200-2800 region |
| C-H Stretch | 2940-2850 | - | 2940-2850 |
| N-H Bend (Amine) | 1650-1580 | - | Disappearance of free amine bending |
| N-H⁺ Bend (Ammonium) | - | - | 1625-1560 and 1550-1500 |
| P=O Stretch | - | ~1250 | Shifted due to salt formation |
| P-O Stretch | - | 1000-900 | Prominent bands in the 1100-900 region |
| O-H Stretch (Acid) | - | 3000-2500 (very broad) | Disappearance of broad O-H acid band |
Table 2: Comparative ¹H NMR Data (ppm)
| Proton Environment | Hexamethylenediamine | This compound (Expected) |
| -CH₂-N | ~2.7 | Shifted downfield to ~3.0-3.2 |
| -CH₂-CH₂-N | ~1.5 | Slight downfield shift |
| -CH₂-CH₂-CH₂- | ~1.3 | Minor shift |
| -NH₂ | Variable (broad singlet) | Disappears, replaced by broad N-H⁺ signal |
Table 3: Comparative ¹³C NMR Data (ppm)
| Carbon Environment | Hexamethylenediamine | This compound (Expected) |
| -CH₂-N | ~42 | Shifted downfield |
| -CH₂-CH₂-N | ~33 | Minor downfield shift |
| -CH₂-CH₂-CH₂- | ~27 | Minor shift |
Table 4: Comparative ³¹P NMR Data (ppm)
| Phosphorus Environment | Phosphoric Acid | This compound (Expected) |
| O=P(OH)₃ | ~0 (referenced to 85% H₃PO₄) | Shifted, characteristic of a phosphate anion |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of the solid sample (hexamethylenediamine, phosphoric acid, or this compound) is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Raman Spectroscopy
A small amount of the solid sample is placed on a microscope slide. The slide is positioned under the objective of a Raman microscope. The sample is irradiated with a monochromatic laser (e.g., 532 nm or 785 nm), and the scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a Raman shift range of 4000-200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR, a small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O for the salt and starting materials). A drop of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is transferred to an NMR tube. For ³¹P NMR, a similar procedure is followed, often with an external reference of 85% H₃PO₄. The NMR tube is placed in the spectrometer, and the respective spectra are acquired.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison.
The formation of the ammonium phosphate salt from the reaction of a primary amine with phosphoric acid leads to characteristic changes in the infrared spectrum. The sharp N-H stretching bands of the primary amine are replaced by a very broad and strong N-H stretching absorption of the newly formed ammonium cation.[1] Additionally, amine salts with polyatomic anions, such as phosphate, will exhibit peaks in the mid-IR region corresponding to the vibrations of the anion.[1]
Caption: Key spectroscopic transformations upon salt formation.
References
Performance Benchmark: Hexamethylenediamine Phosphate Derivatives Against Commercial Additives
This guide provides a comparative analysis of the performance of hexamethylenediamine-derived phosphate compounds against commercially available additives in the fields of corrosion inhibition and flame retardancy. The data presented is compiled from publicly available research, offering a resource for researchers, scientists, and drug development professionals to evaluate these alternatives.
Corrosion Inhibition Performance
Hexamethylenediamine tetra(methylene phosphonic acid) (HDTMPA), a derivative of hexamethylenediamine, is a known corrosion inhibitor. Its performance is benchmarked here against established commercial corrosion inhibitors, Benzotriazole (BTA) and Tolyltriazole (TTA).
Comparative Performance Data
The following table summarizes the inhibition efficiency of HDTMPA, Benzotriazole, and Tolyltriazole under various conditions as reported in scientific literature. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is presented as a summary from different sources.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| HDTMPA | Carbon Steel | 0.5 M HCl | 4 x 10⁻³ M | 97% | [1] |
| HDTMPA | Carbon Steel | 1.0 M HCl | 4 x 10⁻³ M | >90% | [2] |
| Benzotriazole (BTA) | Copper | Dilute Seawater | 1 mM | 100% | [3] |
| Benzotriazole (BTA) | Copper | Deoxygenated Acid | Not Specified | 95% | [1] |
| Benzotriazole (BTA) | Brass | Distilled Water | 0.12 g/L | 100% | [1] |
| Tolyltriazole (TTA) | Copper | Deionized Water | 6 ppm | 88.19% | [4] |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 0.07 M | 91% | [5] |
Experimental Protocols for Corrosion Inhibition Testing
The following are generalized methodologies for key experiments cited in the evaluation of corrosion inhibitors.
1. Weight Loss Method
This gravimetric technique provides a straightforward measure of corrosion rate and inhibitor efficiency.
-
Procedure:
-
Metal coupons of a defined surface area are cleaned, dried, and weighed.
-
The coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration and temperature.
-
After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
-
Calculation of Inhibition Efficiency: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:
-
W₀ = Weight loss in the absence of the inhibitor
-
Wᵢ = Weight loss in the presence of the inhibitor
-
2. Potentiodynamic Polarization
This electrochemical method provides insights into the kinetic aspects of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed-type).
-
Procedure:
-
A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached.
-
The potential of the working electrode is then scanned in both cathodic and anodic directions from the OCP.
-
The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated.
-
Corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
-
Calculation of Inhibition Efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where:
-
Icorr₀ = Corrosion current density in the absence of the inhibitor
-
Icorrᵢ = Corrosion current density in the presence of the inhibitor
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface, offering insights into the protective film formed by the inhibitor.
-
Procedure:
-
The same three-electrode setup as in potentiodynamic polarization is used.
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC signal of varying frequency is applied to the working electrode.
-
The impedance of the system is measured at each frequency.
-
The data is often represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and extract parameters like charge transfer resistance (Rct).
-
-
Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Experimental Workflow for Corrosion Inhibition Testing
Caption: Workflow for Corrosion Inhibition Evaluation.
Flame Retardancy Performance
Due to the lack of specific data on hexamethylenediamine phosphate as a flame retardant, this section benchmarks the performance of a widely used commercial phosphate-based flame retardant, Ammonium Polyphosphate (APP).
Performance Data of Ammonium Polyphosphate (APP)
The following table summarizes the flame retardancy performance of APP in various polymer matrices, evaluated by the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.
| Polymer Matrix | Additive | Loading (phr) | LOI (%) | UL-94 Rating | Reference |
| Rigid Polyurethane Foam (RPUF) | APP/DEEP* | 5/15 | 24.9 | V-0 | [3][6] |
| Unsaturated Polyester/Phenolic/MMT Nanocomposites | APP | 30 | 29.2 | V-1 | [7] |
| Polypropylene (PP)/IFR** | Nano-silica/IFR (with APP) | 1/29 | 27.3 | V-1 | [8] |
| Polystyrene (PS) | IFR (with APP) | 20% | 38 | Not Specified | [8] |
* DEEP: Diethyl ethylphosphonate ** IFR: Intumescent Flame Retardant system, which typically includes APP as the acid source.
Experimental Protocols for Flame Retardancy Testing
The following are standard methodologies for evaluating the flammability of materials.
1. Limiting Oxygen Index (LOI)
LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
-
Procedure:
-
A vertically oriented specimen of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration is adjusted until the flame is just extinguished.
-
The LOI is the oxygen concentration at which the material self-extinguishes within a specified time after ignition.
-
2. UL-94 Vertical Burn Test
This test evaluates the burning behavior of a vertically oriented specimen after ignition with a Bunsen burner.
-
Procedure:
-
A rectangular specimen is held vertically.
-
A specified flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion after the first flame application (t₁) is recorded.
-
Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds.
-
The duration of flaming combustion (t₂) and afterglow (t₃) after the second flame application are recorded.
-
Observations of dripping and ignition of a cotton pad placed below the specimen are also noted.
-
-
Classification:
-
V-0: No specimen has flaming combustion for more than 10 seconds after either flame application. The total flaming combustion time for any set of 5 specimens does not exceed 50 seconds. No dripping of flaming particles that ignite the cotton.
-
V-1: No specimen has flaming combustion for more than 30 seconds after either flame application. The total flaming combustion time for any set of 5 specimens does not exceed 250 seconds. No dripping of flaming particles that ignite the cotton.
-
V-2: No specimen has flaming combustion for more than 30 seconds after either flame application. The total flaming combustion time for any set of 5 specimens does not exceed 250 seconds. Dripping of flaming particles that ignite the cotton is allowed.
-
Experimental Workflow for Flame Retardancy Testing
Caption: Workflow for Flame Retardancy Evaluation.
References
- 1. content.ampp.org [content.ampp.org]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.ampp.org [content.ampp.org]
- 5. scielo.br [scielo.br]
- 6. jetir.org [jetir.org]
- 7. content.ampp.org [content.ampp.org]
- 8. Dequest® - Phosphonates - Water treatment applications - Italmatch AWS [aws.italmatch.com]
Safety Operating Guide
Navigating the Safe Disposal of Hexamethylenediamine Phosphate: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Hexamethylenediamine phosphate, a compound comprised of hexamethylenediamine and phosphoric acid, requires careful handling and disposal due to the hazardous nature of its hexamethylenediamine component.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. The hexamethylenediamine component is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed, inhaled, or absorbed through the skin and is toxic to aquatic life.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use suitable chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear a chemical-resistant apron and protective clothing.[3]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.[5]
In Case of a Spill:
-
Evacuate unnecessary personnel from the area.[2]
-
Ensure adequate ventilation.[4]
-
Prevent the substance from entering drains or waterways.[2]
-
Absorb the spill with inert material such as dry sand or earth.[3]
-
Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2][5]
Quantitative Hazard Data
Understanding the quantitative environmental and health hazards of Hexamethylenediamine, the primary hazardous component, is crucial for appreciating the need for stringent disposal protocols.
| Hazard Type | Test Organism | Result | Exposure Time |
| Toxicity to Fish | Leuciscus idus (Golden orfe) | LC50: 62 mg/L | 96 hours |
| Toxicity to Aquatic Invertebrates | Daphnia magna (Water flea) | EC50: 23.4 mg/L | 48 hours |
| Acute Oral Toxicity | Rat | LD50: 750 mg/kg | N/A |
Data sourced from a Safety Data Sheet for Hexamethylenediamine.[2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves incineration by a licensed professional waste disposal service. This ensures the complete destruction of the hazardous organic component in a controlled environment.
Experimental Protocol for Disposal via Incineration:
-
Containment: Ensure the this compound waste is stored in its original container or a compatible, well-sealed, and clearly labeled container. Do not mix with other waste materials.
-
Contact a Licensed Disposal Company: It is mandatory to engage a licensed professional waste disposal service for the disposal of this material.[2][6] Provide them with the Safety Data Sheet (SDS) for Hexamethylenediamine to ensure they are fully aware of the hazards.
-
Professional Handling: The disposal company will typically package, transport, and process the waste in accordance with all local, state, and federal regulations.[5][6]
-
Recommended Destruction Method: The preferred method of destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][7] This ensures that harmful combustion byproducts, such as oxides of nitrogen, are neutralized before being released into the atmosphere.[3]
-
Contaminated Packaging: Any packaging that has been in contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[2]
Important Considerations:
-
Do Not Discharge into Drains: Under no circumstances should this chemical be allowed to enter the sewage system or any waterways due to its toxicity to aquatic life.[2]
-
Regulatory Compliance: The waste generator is responsible for correctly characterizing the waste and ensuring its disposal complies with all applicable regulations (e.g., US 40CFR262.11).[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C6H19N2O4P | CID 22733685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. echemi.com [echemi.com]
Essential Safety and Logistics for Handling Hexamethylenediamine Phosphate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Hexamethylenediamine Phosphate, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to prevent contact and inhalation.
-
Eye and Face Protection : Always wear safety goggles with side shields or a face shield.[1][2][3] In combination with respiratory protection, a face shield is recommended.[1]
-
Skin Protection : Chemical-resistant gloves are mandatory.[2][3] Recommended glove materials include Butyl, Neoprene, Nitrile, and Silvershield®.[4] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3] Protective clothing is also required to prevent skin contact.[1][4] In case of a spill, complete protective clothing is necessary.[1]
-
Respiratory Protection : Use in a well-ventilated area, preferably under a chemical fume hood.[1] If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH-approved respirator is required.[3] For exposures potentially exceeding 0.5 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operating in a pressure-demand or other positive-pressure mode is recommended.[4]
Quantitative Exposure Limits
Workplace exposure to Hexamethylenediamine should be kept below established limits.
| Parameter | Value | Organization |
| Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.5 ppm | ACGIH[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and regulatory compliance.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Keep the container tightly closed to prevent absorption of moisture, as the substance is hygroscopic.[2][3]
-
Store away from incompatible materials such as strong oxidants, strong acids, acid chlorides, acid anhydrides, and heat or open flames.[1][2]
-
Store in a locked cabinet or area.[1]
Handling and Use
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]
-
Personal Protective Equipment : Don the appropriate PPE as detailed above.
-
Dispensing and Use : Avoid the formation of dust and aerosols.[1][2][3] Use non-sparking tools to prevent ignition.[1] Do not eat, drink, or smoke in the handling area.[1][6]
-
Hygiene : Wash hands thoroughly after handling the chemical and before breaks.[2][5][6]
Disposal Plan
-
Waste Collection : Collect all waste material, including contaminated PPE, in a designated, sealed, and properly labeled hazardous waste container.
-
Waste Disposal : Dispose of the waste through a licensed professional waste disposal service.[3] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Container Disposal : Empty containers should be treated as hazardous waste and disposed of accordingly.[3]
-
Environmental Precautions : Do not allow the chemical to enter drains or waterways.[1][3]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Evacuation : Evacuate all non-essential personnel from the spill area.[3]
-
Containment : Wearing full PPE, including respiratory protection, contain the spill using inert absorbent material like sand or earth.[7][8] Prevent the spill from entering drains.[3]
-
Cleanup : Carefully collect the absorbed material into a sealed container for disposal.[1][3]
-
Decontamination : Clean the spill area thoroughly.
Exposure Response
-
Inhalation : Move the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[9] Seek immediate medical attention.[1][3][9]
-
Skin Contact : Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15 minutes.[1][3][9] Seek immediate medical attention.[3][9]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3][5] Remove contact lenses if present and easy to do so.[1][5] Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting.[1][7][9] Rinse the mouth with water.[1][3][9] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1][3][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. westliberty.edu [westliberty.edu]
- 4. nj.gov [nj.gov]
- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 6. fishersci.com [fishersci.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
